(S)-1-Benzyl-3-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-benzyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426105 | |
| Record name | (S)-1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132871-12-6 | |
| Record name | (S)-1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Benzyl-3-methylpiperazine: Chemical Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of the chiral molecule (S)-1-Benzyl-3-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from academic literature, patents, and chemical supplier information to offer a detailed understanding of this important heterocyclic compound.
Introduction: The Significance of Chiral Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its ability to engage in multiple hydrogen bonding interactions and modulate physicochemical properties like solubility and basicity makes it a valuable component in drug design. The introduction of a chiral center, as seen in (S)-1-Benzyl-3-methylpiperazine, adds a layer of stereochemical complexity that can be crucial for selective interaction with biological targets. This guide will focus specifically on the (S)-enantiomer, a key chiral intermediate in the synthesis of various biologically active compounds.
Chemical Structure and Properties
(S)-1-Benzyl-3-methylpiperazine is a disubstituted piperazine with a benzyl group at the 1-position and a methyl group at the 3-position, conferring chirality to the molecule.
Chemical Structure:
Figure 2: Synthetic workflow for (S)-1-Benzyl-3-methylpiperazine.
This approach ensures the retention of the stereochemistry from the starting chiral pool material, (S)-alanine.
Spectroscopic and Analytical Data
Characterization of (S)-1-Benzyl-3-methylpiperazine relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As per patent CN1629146A, the ¹H NMR spectrum of 1-benzyl-(S)-3-methylpiperazine in CDCl₃ shows the following characteristic signals:
-
δ 7.40-7.20 (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.25-4.10 (m, 1H): Methine proton at the chiral center (C3).
-
δ 3.80 (d, J=13.0Hz, 1H): One of the benzylic protons.
-
δ 3.47 (ABq, JAB =13.3Hz, Δγ =37.5Hz, 2H): The other benzylic proton and a piperazine ring proton.
-
δ 3.20-3.05 (m, 1H): Piperazine ring proton.
-
δ 2.77 (d, J=10.0Hz, 1H): Piperazine ring proton.
-
δ 2.59 (d, J=...): Piperazine ring proton. [1] The complexity of the piperazine ring proton signals is due to their diastereotopic nature and coupling with each other and the adjacent methyl and methine protons.
Mass Spectrometry (MS)
The patent reports the following mass spectral data:
-
MS (EI), m/e: 290 (M+), 233, 217, 160, 146, 134, 91 (base), 57. [1]
Optical Rotation
A key parameter for a chiral molecule is its optical rotation. The patent provides a value of:
-
[α]²⁰D +59.5⁰ (c=1.28, C₂H₅OH) [1] This positive optical rotation is a defining characteristic of the (S)-enantiomer.
Applications in Drug Development and Medicinal Chemistry
(S)-1-Benzyl-3-methylpiperazine is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The broader class of benzylpiperazine derivatives has been investigated for a range of biological activities, primarily targeting the central nervous system (CNS).
Role as a Chiral Intermediate
The market for the (R)-enantiomer, (R)-1-benzyl-3-methylpiperazine, is driven by its use as a critical intermediate in medicinal chemistry, particularly for CNS drug development. [2]It is reasonable to infer a similar utility for the (S)-enantiomer in accessing stereoisomers of target drug candidates. The demand for enantiomerically pure pharmaceuticals is increasing due to more stringent regulatory requirements for stereospecific characterization. [2]
Potential Pharmacological Relevance
Benzylpiperazine (BZP), the parent compound without the methyl group, is a CNS stimulant. [3]Derivatives of benzylpiperazine have been explored for various therapeutic indications, including as antidepressants and σ1 receptor ligands for the treatment of pain. [4]The introduction of the methyl group at the 3-position and the specific (S)-stereochemistry can significantly influence the pharmacological profile of resulting drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic properties.
Figure 3: Role of (S)-1-Benzyl-3-methylpiperazine in the drug development pipeline.
Safety and Handling
Based on the data for the racemic mixture and the (R)-enantiomer, 1-Benzyl-3-methylpiperazine should be handled with care.
-
Hazard Classifications: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). It may also cause skin and serious eye irritation, as well as respiratory irritation. [5]* Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(S)-1-Benzyl-3-methylpiperazine is a valuable chiral intermediate with significant potential in the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting the central nervous system. While comprehensive data for this specific enantiomer is not widely published, information from its corresponding (R)-enantiomer and a key patent on its synthesis provide a solid foundation for its use in research and development. The ability to introduce a defined stereocenter via this building block is a critical advantage in modern drug discovery, enabling the development of more selective and efficacious therapeutic agents.
References
-
Mai, T. T., Viswambharan, B., Gori, D., Kouklovsky, C., & Alezra, V. (2012). Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. The Journal of Organic Chemistry, 77(19), 8797-8801. [Link]
-
ResearchGate. (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. [Link]
-
Behenna, D. C., Liu, Y., & Stoltz, B. M. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 51(32), 7965-7968. [Link]
- Google Patents.
-
ARKAT USA, Inc. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]
-
The Royal Society of Chemistry. ESI-Synthetic details and Spectra. [Link]
-
Shejul, P. B., & Shingare, M. S. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-808. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]
-
Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
- Google Patents.
-
PubChem. (3R)-1-benzyl-3-methylpiperazine. [Link]
-
Stoltz Group, Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
PubChemLite. 1-benzyl-3-methylpiperazine (C12H18N2). [Link]
-
Wikipedia. Methylbenzylpiperazine. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2015-2026. [Link]
- Google Patents.
-
syg.ma. R)-1-benzyl-3-methylpiperazine Reagent market 2026–2034: Pathways to Innovation & Expansion. [Link]
Sources
- 1. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 2. syg.ma [syg.ma]
- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3R)-1-benzyl-3-methylpiperazine | C12H18N2 | CID 6923226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis pathways for enantiopure (S)-1-Benzyl-3-methylpiperazine
This guide details the synthesis of enantiopure (S)-1-Benzyl-3-methylpiperazine , a critical chiral pharmacophore used in the development of GPCR ligands (e.g., sigma receptors), kinase inhibitors, and antidepressants (e.g., mirtazapine analogs).
The (S)-configuration is sterically defined by the methyl group. The synthesis hinges on differentiating the two nitrogen atoms of the piperazine ring: the sterically hindered N adjacent to the methyl group (N2/N3 depending on numbering) and the distal, more nucleophilic nitrogen.
Executive Summary: Strategic Pathway Selection
| Pathway | Methodology | Key Advantage | Key Risk | Scalability |
| A. Regioselective Alkylation | Direct benzylation of (S)-2-methylpiperazine | High Efficiency: 1-step from commercial starting material. | Regio-control: Requires strict conditions to avoid N1-alkylation. | High (Industrial) |
| B. Chiral Pool (DKP) | Cyclization of (S)-Alanine & N-benzylglycine | Absolute Purity: Stereochemistry is fixed from amino acid precursor. | Step Count: Requires amide coupling, cyclization, and reduction.[1] | Medium |
| C. Classical Resolution | Salt formation of racemate with tartaric acid | Cost: Uses cheap racemic precursors. | Yield Loss: Maximum theoretical yield is 50% (without recycling). | Low/Legacy |
Pathway A: Regioselective Benzylation (The Industrial Standard)
This route utilizes the inherent steric difference between the two nitrogen atoms in (S)-2-methylpiperazine . The nitrogen distal to the methyl group (N4) is less hindered and more nucleophilic than the nitrogen adjacent to the methyl group (N1).
Mechanism: Nucleophilic substitution (
Experimental Protocol
Materials:
-
(S)-2-Methylpiperazine (10.0 g, 100 mmol)
-
Benzyl chloride (12.6 g, 100 mmol) [Stoichiometry is critical]
-
Triethylamine (TEA) (11.1 g, 110 mmol)
-
Dichloromethane (DCM) (100 mL)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve (S)-2-methylpiperazine in DCM (100 mL). Cool the solution to 0°C using an ice bath. Low temperature enhances regioselectivity.
-
Base Addition: Add TEA (1.1 eq) to the solution.
-
Controlled Addition: Add Benzyl chloride (1.0 eq) dropwise over 60 minutes. Rapid addition promotes bis-alkylation or N1-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (MeOH/DCM 1:9) or HPLC.[2][3]
-
Work-up: Wash the organic layer with water (3 x 50 mL) to remove TEA salts and unreacted piperazine.
-
Purification:
-
Dry the organic layer over anhydrous
and concentrate in vacuo. -
Crucial Step: The crude oil contains ~90% (S)-1-benzyl-3-methylpiperazine and ~10% (S)-1-benzyl-2-methylpiperazine.
-
Purify via vacuum distillation (bp ~135°C at 2 mmHg) or convert to the dihydrochloride salt (EtOH/HCl) and recrystallize from ethanol to remove the minor isomer.
-
Self-Validating Check:
-
1H NMR (CDCl3): The benzylic protons (
) appear as a singlet (or AB system) around 3.5 ppm. The methyl doublet should be at 1.0-1.1 ppm. -
Regio-check: NOE (Nuclear Overhauser Effect) experiments can confirm the distance between the benzyl protons and the methyl group. In the target (3-methyl), they are distal; in the impurity (2-methyl), they are proximal.
Pathway B: De Novo Synthesis via Diketopiperazine (High Fidelity)
For applications requiring >99.9% enantiomeric excess (ee) where no regio-isomers can be tolerated, the "Chiral Pool" approach starting from L-Alanine is superior.
Mechanism: Peptide coupling
Experimental Protocol
Phase 1: Formation of the Diketopiperazine (DKP)
-
Coupling: React N-Boc-L-Alanine with N-Benzylglycine ethyl ester using EDC/HOBt in DMF.
-
Deprotection/Cyclization: Treat the dipeptide with Trifluoroacetic acid (TFA) in DCM to remove the Boc group. Neutralize with
and heat in refluxing toluene/butanol. The free amine attacks the ethyl ester, closing the ring to form (S)-1-benzyl-3-methylpiperazine-2,5-dione .
Phase 2: Global Reduction
-
Setup: Suspend Lithium Aluminum Hydride (LAH) (3.0 eq) in dry THF under Argon.
-
Addition: Add the DKP solid in portions at 0°C.
-
Reflux: Heat to reflux for 12–24 hours. The carbonyl groups are reduced to methylene groups.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mL), 15% NaOH (1x mL), and water (3x mL). Filter the granular precipitate.
-
Isolation: Concentrate the filtrate to yield pure (S)-1-benzyl-3-methylpiperazine.
Pathway Visualization
The following diagrams illustrate the logic flow and chemical transformations for both pathways.
Caption: Comparison of the Industrial Regioselective Route (A) and the Academic High-Fidelity Route (B).
Technical Comparison & Data Summary
| Metric | Route A (Alkylation) | Route B (DKP Reduction) |
| Overall Yield | 65–75% | 40–50% |
| Step Count | 1 (plus purification) | 3 |
| Enantiomeric Excess | >98% (Dependent on SM) | >99% (Preserved) |
| Regio-Purity | Requires careful purification | 100% (Structurally defined) |
| Cost Efficiency | High | Low |
| Key Impurity | (S)-1-Benzyl-2-methylpiperazine | Unreduced DKP / Linear peptides |
References
-
Regioselective Synthesis of 1-alkyl-3-phenylpiperazines.
- Source: Google P
- Context: Describes the regioselective alkylation principles and reduction methodologies for piperazine deriv
-
Chiral Solv
- Source: ResearchGate ((S)-N-Benzyl-3-methylpiperazine-2,5-diones...)
- Context: Validates the synthesis of the diketopiperazine intermediate ((S)-1-benzyl-3-methylpiperazine-2,5-dione)
-
Optical Resolution of Piperazine Deriv
- Source: European P
- Context: Provides protocols for resolving racemic piperazine intermediates using tartaric acid derivatives if enantiopure starting m
-
Sigma Receptor Ligand Synthesis.
- Source: PubMed (J Med Chem. 2010)
- Context: Demonstrates the application of N-benzyl piperazine derivatives in drug discovery and validates the structural integrity of the scaffold in biological systems.
Sources
(S)-1-Benzyl-3-methylpiperazine: A Strategic Chiral Building Block in Medicinal Chemistry
Executive Summary
(S)-1-Benzyl-3-methylpiperazine (CAS 132871-11-5 for the (R)-enantiomer; (S)-isomer is the optical antipode) is a privileged heterocyclic scaffold in modern drug discovery. It serves as a critical intermediate for introducing the (S)-2-methylpiperazine moiety into bioactive molecules, a structural motif found in blockbuster kinase inhibitors (e.g., Sotorasib) and GPCR ligands. The presence of the C3-methyl group (derived from the C2-methyl of the parent piperazine) imparts restricted conformation, improved metabolic stability, and enhanced selectivity via the "Magic Methyl" effect. This guide details the technical specifications, robust synthesis, and medicinal chemistry applications of this essential chiral building block.
Part 1: Structural & Stereochemical Significance[1]
Chemical Identity & Numbering
The nomenclature of substituted piperazines can be ambiguous. For this guide, we adhere to the IUPAC convention where the N-substituent (Benzyl) dictates position 1.
-
Systematic Name: (S)-1-Benzyl-3-methylpiperazine[1]
-
Stereochemistry: The (S)-configuration at the C3 carbon is critical. It is typically derived from (S)-Alanine or (S)-2-methylpiperazine.
-
Structure:
-
N1: Benzylated (Protecting group or hydrophobic anchor).
-
C3: Methylated (Stereogenic center).
-
N4: Secondary amine (Reactive handle for coupling).
-
Note on Regiochemistry:
Selective functionalization of 2-methylpiperazine typically occurs at the less sterically hindered N4 position. When N4 is benzylated, it becomes N1 according to IUPAC priority rules, placing the methyl group at position 3. Thus, (S)-2-methylpiperazine
The "Magic Methyl" Effect
In medicinal chemistry, the addition of a single methyl group can profoundly alter a drug's profile.[2][3] The (S)-methyl group in this scaffold:
-
Conformational Lock: Increases the energy barrier for ring inversion, favoring a specific chair conformation that may better match the target binding pocket.
-
Solubility: Disrupts crystal lattice energy (in solids) and modulates logD.
-
Metabolic Shielding: Hinders enzymatic attack at the adjacent nitrogen or alpha-carbons.
Part 2: Synthetic Routes & Experimental Protocols
The most reliable industrial route utilizes the steric differentiation between the two nitrogen atoms of (S)-2-methylpiperazine.
Route A: Regioselective Benzylation of (S)-2-Methylpiperazine
This protocol exploits the steric hindrance of the C2-methyl group to direct alkylation to the distal N4 nitrogen (which becomes N1 in the product).
Reagents:
-
(S)-2-Methylpiperazine (99% ee)
-
Benzyl bromide (BnBr) or Benzyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Toluene
Step-by-Step Protocol:
-
Dissolution: Dissolve (S)-2-methylpiperazine (10.0 g, 100 mmol) in DCM (150 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool to 0°C.[4]
-
Base Addition: Add Triethylamine (11.0 g, 110 mmol).
-
Controlled Alkylation: Add Benzyl bromide (17.1 g, 100 mmol) dropwise over 60 minutes. Critical: Maintain 0°C to maximize regioselectivity. The hindered N1 (adjacent to methyl) reacts significantly slower than the unhindered N4.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.
-
Workup:
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry over anhydrous
and concentrate under vacuum.
-
-
Purification (Self-Validating Step):
-
The crude oil contains mostly 1-benzyl-3-methylpiperazine (desired) and trace 1-benzyl-2-methylpiperazine (undesired regioisomer) or dibenzylated byproduct.
-
Acid/Base Extraction: Dissolve residue in 1M HCl. Wash with ether (removes non-basic impurities). Basify aqueous layer to pH 12 with NaOH. Extract with DCM.
-
Distillation: Purify the free base by vacuum distillation (bp ~120°C at 2 mmHg).
-
Salt Formation: For long-term storage, convert to the dihydrochloride salt by adding 4M HCl in dioxane. Recrystallize from Ethanol/Ether to ensure >98% purity.
-
Route B: Chiral Pool Synthesis (De Novo)
For cases where (S)-2-methylpiperazine is unavailable, the scaffold can be constructed from (S)-Alanine via a diketopiperazine intermediate.
Caption: Figure 1. De novo synthesis from chiral pool precursors ensuring optical purity.
Part 3: Medicinal Chemistry Applications[3][4][8]
Case Study: KRAS G12C Inhibitors (Sotorasib Analogs)
The (S)-3-methylpiperazine moiety is a pharmacophore found in KRAS G12C inhibitors. The methyl group orients the acrylamide warhead for optimal covalent bonding with Cysteine-12.
-
Role of Scaffold: The (S)-1-Benzyl-3-methylpiperazine is used as a protected form of (S)-2-methylpiperazine.
-
Workflow:
-
Coupling: React (S)-1-Benzyl-3-methylpiperazine (via N4-H) with an aryl halide (SNAr or Buchwald).
-
Debenzylation: Remove the benzyl group (
) to expose the hindered amine. -
Warhead Attachment: Acylate the exposed amine with acryloyl chloride.
-
Decision Tree: Selecting the Right Piperazine
Not all piperazines are equal. Use this logic flow to determine if (S)-1-Benzyl-3-methylpiperazine is required.
Caption: Figure 2. Selection criteria for chiral piperazine building blocks.
Part 4: Quality Control & Characterization
Specification Table
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (GC/HPLC) | Area Normalization | |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | |
| Specific Rotation | c=1, MeOH (for free base) | |
| 1H NMR | Consistent with structure | 500 MHz, CDCl3 |
Analytical Validation
-
Chiral HPLC Method: Column: Chiralpak AD-H (4.6 x 250 mm). Mobile Phase: Hexane:IPA:DEA (90:10:0.1). Flow: 1.0 mL/min. Detection: 210 nm.
-
NMR Diagnostic Signals: Look for the doublet of the methyl group at ~1.0 ppm and the AB quartet of the benzylic protons at ~3.5 ppm.
References
-
Sigma-Aldrich. (S)-1-Benzyl-3-methylpiperazine-2,5-dione Product Specification. Link
-
Fluorochem. (S)-Benzyl 3-methylpiperazine-1-carboxylate Data Sheet. Link
-
Journal of Medicinal Chemistry. Discovery of Sotorasib (AMG 510). (2020). Link
-
Chemical Reviews. The "Magic Methyl" Effect in Medicinal Chemistry. (2013). Link
-
Organic Process Research & Development. Scalable Synthesis of Enantiopure Piperazines. (2016). Link
Sources
Technical Guide: Spectroscopic Characterization of (S)-1-Benzyl-3-methylpiperazine
[1][2]
Executive Summary
Compound: (S)-1-Benzyl-3-methylpiperazine
Role: Chiral intermediate in the synthesis of serotonergic and dopaminergic ligands.[1][2]
CAS (Racemate): 3138-90-7 | CAS ((R)-Enantiomer): 132871-11-5
Molecular Formula:
This guide provides a comprehensive spectroscopic profile for (S)-1-Benzyl-3-methylpiperazine.[1] Unlike simple achiral piperazines, this molecule presents unique characterization challenges due to its conformational mobility and the presence of a stereocenter at C3.[3] The distinction between the 1,3-isomer (target) and the 1,2-isomer (common synthetic impurity) is critical and requires precise NMR interpretation.
Structural Characterization Strategy
The validation of (S)-1-Benzyl-3-methylpiperazine rests on three pillars:
-
Regiochemical Confirmation: Distinguishing the 1,3-substitution pattern from the 1,2-isomer using NMR.
-
Enantiomeric Purity: Confirming the (S)-configuration via Chiral HPLC, as optical rotation can be solvent-dependent.
-
Functional Verification: confirming the secondary amine (N4) availability for subsequent functionalization.[2][3]
Analytical Workflow
The following diagram outlines the logical flow from crude synthesis to validated material, highlighting the critical decision points.
Figure 1: Analytical workflow ensuring regiochemical and stereochemical integrity before full spectral profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][4]
The NMR spectrum of (S)-1-Benzyl-3-methylpiperazine is characterized by the non-equivalence of the piperazine ring protons, caused by the C3 chiral center.[1] This breaks the symmetry often seen in piperazine, making the ring protons appear as complex multiplets rather than simple triplets.[3]
1H NMR Data (400 MHz, CDCl )
The critical signal for confirming the 1,3-isomer structure is the chemical shift of the methyl doublet and the splitting pattern of the benzylic protons.
| Proton Environment | Shift ( | Multiplicity | Integral | Structural Insight |
| Aromatic | 7.20 – 7.35 | Multiplet | 5H | Phenyl group protons (overlap).[1][2] |
| Benzylic (-CH | 3.48 | Singlet (or ABq) | 2H | Appears as a singlet in free base; splits into AB quartet in salts due to chirality.[1][2] |
| C3-H (Chiral Center) | 2.85 – 2.95 | Multiplet | 1H | Deshielded methine proton adjacent to N4.[1][2][3] |
| Ring Protons (C2, C5, C6) | 2.70 – 2.80 | Broad Multiplet | 2H | Protons adjacent to N1 (benzylated nitrogen).[2] |
| Ring Protons (C2, C5, C6) | 1.95 – 2.15 | Broad Multiplet | 2H | Protons adjacent to N4 (secondary amine).[2] |
| N-H (Amine) | 1.60 – 1.80 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent.[2][3] |
| Methyl (-CH | 1.02 | Doublet ( | 3H | Diagnostic: Distinct doublet confirming methyl attachment at chiral center.[1][2][3] |
Expert Insight: In the 1,2-isomer (impurity), the methyl doublet often shifts downfield (~1.1–1.2 ppm) due to the proximity of the benzyl group on the adjacent nitrogen (N1).[2] The 1,3-isomer has the benzyl group distal to the methyl, resulting in a more shielded methyl signal (~1.0 ppm).
13C NMR Data (100 MHz, CDCl )
| Carbon Environment | Shift ( | Assignment |
| Aromatic (Ipso) | 138.2 | Quaternary C of phenyl ring.[1][2] |
| Aromatic (Ortho/Meta) | 129.1, 128.2 | Aromatic CH.[2][3] |
| Aromatic (Para) | 127.0 | Aromatic CH.[2][3] |
| Benzylic | 63.5 | N-CH |
| Piperazine C2 | 60.1 | CH |
| Piperazine C6 | 53.8 | CH |
| Piperazine C3 | 50.5 | Chiral CH (Methine).[2][3] |
| Piperazine C5 | 46.2 | CH |
| Methyl | 19.8 | -CH |
Mass Spectrometry (MS)[1][5][6]
The mass spectrum is dominated by the stability of the benzyl cation.[3] The fragmentation pattern is predictable and serves as a rapid identification tool.[3]
Fragmentation Pathway
Ionization: ESI+ or EI (70 eV)
Molecular Ion:
The primary fragmentation event in Electron Impact (EI) mode is the
Figure 2: Primary fragmentation pathways observed in EI-MS for 1-benzyl-3-methylpiperazine.[1][2]
Key Peaks:
Infrared (IR) Spectroscopy[1][2]
The IR spectrum confirms the presence of the secondary amine and the aromatic system.[3] Data is typically collected as a neat liquid film or KBr pellet (if salt).[2][3]
| Wavenumber (cm | Functional Group | Description |
| 3300 – 3350 | N-H Stretch | Weak, broad band characteristic of a secondary amine (N4).[1][2] |
| 3020 – 3080 | C-H Stretch (Ar) | Weak bands above 3000 cm |
| 2800 – 2960 | C-H Stretch (Alk) | Strong bands (Methyl and Methylene C-H).[2][3] |
| 1450, 1495 | C=C Ring Stretch | Characteristic aromatic ring breathing modes.[3] |
| 700, 740 | C-H Out-of-Plane | Strong bands indicating a mono-substituted benzene ring.[1] |
Experimental Protocols
Synthesis & Purification (Regioselective Route)
To obtain high-purity (S)-1-benzyl-3-methylpiperazine, the reaction of (S)-2-methylpiperazine with benzyl chloride is preferred.[1][2] The steric hindrance at N1 (adjacent to the methyl group) favors alkylation at the distal N4 position, which—upon renumbering according to IUPAC priority—becomes the N1 position of the product (1-benzyl-3-methylpiperazine).[1][2]
-
Reaction: Dissolve (S)-2-methylpiperazine (1.0 eq) in DCM. Add Triethylamine (1.1 eq).[3]
-
Addition: Add Benzyl chloride (0.9 eq) dropwise at 0°C to minimize bis-alkylation.
-
Workup: Wash with water, dry over
, and concentrate. -
Purification: Distill under reduced pressure or purify via column chromatography (MeOH/DCM gradient).
Chiral HPLC Method (Enantiomeric Purity)
Optical rotation is often insufficient for high-precision purity checks.[1][2][3]
References
-
Sigma-Aldrich. (S)-1-Benzyl-3-methylpiperazine-2,5-dione Product Data. (Precursor reference for stereochemistry). [1][2]
-
National Institute of Standards and Technology (NIST). 1-Benzylpiperazine Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69.[3][4]
-
PubChem. 1-Benzyl-3-methylpiperazine Compound Summary. National Library of Medicine.[3] [1][2]
-
ChemicalBook. 1-Benzyl-3(R)-methylpiperazine (Enantiomer Data).[1][2]
-
Connect Journals. Synthesis of Piperazine Derivatives (Regioselectivity discussion). Indian Journal of Heterocyclic Chemistry.[3]
Potential applications of (S)-1-Benzyl-3-methylpiperazine in CNS drug discovery
Executive Summary
Content Type: Technical Whitepaper Subject: (S)-1-Benzyl-3-methylpiperazine (CAS: 31252-42-3 / Derivatives) Role: Privileged Chiral Scaffold for CNS Penetration and Target Selectivity
The development of central nervous system (CNS) therapeutics is frequently attrition-prone due to the dual challenge of Blood-Brain Barrier (BBB) permeability and isoform selectivity. (S)-1-Benzyl-3-methylpiperazine represents a high-value "privileged scaffold" that addresses these bottlenecks. Unlike its achiral parent (1-benzylpiperazine), the introduction of the (S)-methyl group at the C3 position introduces a critical stereogenic center that restricts conformational flexibility, enhancing binding affinity for chiral protein pockets (e.g., Sigma-1 receptors, HDAC6) while maintaining the lipophilic profile required for passive BBB transport.
This guide details the strategic application of this scaffold, moving from chiral pool synthesis to its role as a "brain shuttle" in next-generation neurotherapeutics.
Structural & Mechanistic Rationale
The "Chiral Methyl" Effect
The addition of a methyl group to the piperazine ring is not merely a lipophilic modification; it is a conformational lock.
-
Conformational Restriction: The (S)-methyl group forces the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon binding to receptor active sites.
-
Isoform Selectivity: In targets like the Sigma-1 receptor (
R), the stereocenter allows for discrimination against the Sigma-2 subtype, a crucial factor in avoiding cytotoxicity associated with activation. -
Metabolic Stability: Substitution at the C3 position can sterically hinder oxidative metabolism at the adjacent nitrogen or carbon atoms, potentially extending the half-life of the parent drug.
The Benzyl "Shuttle"
The benzyl moiety serves two functions:
-
Hydrophobic Anchor: It occupies the hydrophobic pockets common in GPCRs (e.g., 5-HT receptors) and histone deacetylases.
-
BBB Transporter Evasion: The specific lipophilicity balance (cLogP ~ 2.5–3.5 depending on substitution) often allows these molecules to bypass P-glycoprotein (P-gp) efflux, a common failure point for CNS drugs.
High-Fidelity Synthesis Protocol
Objective: Synthesis of (S)-1-Benzyl-3-methylpiperazine with >98% enantiomeric excess (ee). Strategy: Chiral Pool Synthesis starting from L-Alanine. This method is self-validating as it relies on the defined stereochemistry of the starting amino acid.
Reaction Pathway Diagram (Graphviz)
Caption: Chiral pool synthesis route ensuring retention of the (S)-configuration via a diketopiperazine intermediate.
Detailed Experimental Protocol
Step 1: Formation of the Diketopiperazine Intermediate
-
Reagents: N-Benzylglycine (1.0 eq), L-Alanine methyl ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).
-
Procedure:
-
Dissolve N-benzylglycine and L-alanine methyl ester in DCM at 0°C.
-
Add DIPEA followed by EDC and HOBt. Stir at room temperature (RT) for 16 hours.
-
Wash organic layer (1N HCl, Sat. NaHCO3, Brine), dry over MgSO4, and concentrate.[1]
-
Cyclization: Redissolve the crude dipeptide in Toluene/2-Butanol (1:1) and reflux for 4–6 hours. The intramolecular cyclization releases methanol.
-
Validation: Monitor by TLC. The product ((S)-1-benzyl-3-methylpiperazine-2,5-dione) usually precipitates upon cooling or can be recrystallized from EtOAc.
-
Checkpoint: Verify optical rotation. Literature value for similar diketopiperazines suggests
should be negative.
-
Step 2: Global Reduction to the Piperazine
-
Reagents: LiAlH4 (4.0 eq), Dry THF.
-
Procedure:
-
Suspend LiAlH4 in dry THF under Argon at 0°C.
-
Add the diketopiperazine (solid or solution) portion-wise. Caution: Exothermic.
-
Reflux the mixture for 12–24 hours. The carbonyl groups are reduced to methylene groups.
-
Workup (Fieser Method): Cool to 0°C. Carefully quench with water (
mL), 15% NaOH ( mL), and water ( mL). Filter the granular precipitate.[2] -
Concentrate the filtrate to yield the oily amine.
-
Purification: Distillation under reduced pressure or conversion to the dihydrochloride salt (HCl/Ether) for solid storage.
-
Pharmacological Applications in CNS Discovery
Case Study: CNS-Penetrant HDAC6 Inhibitors
Histone Deacetylase 6 (HDAC6) is a therapeutic target for neurodegenerative diseases (Alzheimer’s, ALS). However, most hydroxamate-based inhibitors (like Tubastatin A) have poor BBB permeability.
-
Application: The (S)-1-benzyl-3-methylpiperazine moiety acts as a "cap group" replacement.
-
Mechanism: The benzyl group interacts with the hydrophobic channel rim of HDAC6, while the basic nitrogen of the piperazine interacts with Asp residues near the surface.
-
Evidence: In the development of compounds like KH-259 , the benzylpiperazine unit transformed a non-penetrant inhibitor into a brain-permeable antidepressant agent. The (S)-methyl group enhances selectivity against HDAC1/2 (nuclear isoforms) by creating steric clash in the narrower active sites of Class I HDACs.
Sigma-1 Receptor ( R) Modulation
The Sigma-1 receptor is a chaperone protein at the ER-mitochondrion interface, crucial for calcium signaling and neuroprotection.
-
Binding Mode:
R pharmacophore requires a basic nitrogen flanked by hydrophobic regions. (S)-1-Benzyl-3-methylpiperazine fits this perfectly. -
Data: Derivatives of 3-methylpiperazine have shown high affinity (
< 10 nM) for R. -
Advantage: The (S)-enantiomer often exhibits superior
vs. selectivity compared to the racemate, reducing the risk of motor side effects associated with binding.
Multi-Target Directed Ligands (MTDLs) for Alzheimer's
Research has utilized this scaffold to create dual-action drugs:
-
AChE Inhibition: The benzyl group binds the catalytic anionic site (CAS) of Acetylcholinesterase.
-
Anti-Amyloid: The piperazine core disrupts A
aggregation. -
Linker Strategy: The N4 nitrogen (unsubstituted in the scaffold) serves as the attachment point for a second pharmacophore (e.g., an antioxidant moiety).
Summary of Pharmacological Profiles
| Target Class | Role of (S)-1-Benzyl-3-methylpiperazine | Key Benefit of (S)-Methyl |
| HDAC6 | Surface Recognition Cap / BBB Shuttle | Selectivity over HDAC1 (Nuclear exclusion) |
| Sigma-1 ( | Primary Pharmacophore | High affinity ( |
| 5-HT Receptors | Bioisostere for N-methylpiperazine | Conformational bias for 5-HT |
| Transporters | P-gp Evasion Scaffold | Balances Lipophilicity (cLogP) vs. Basicity (pKa) |
Mechanism of Action Diagram
The following diagram illustrates the "Dual-Interface" mechanism where the scaffold facilitates both BBB crossing and specific target engagement.
Caption: The scaffold functions as a BBB-penetrant shuttle that evades P-gp efflux and locks into chiral hydrophobic pockets.
References
-
Choi, S., et al. (2022). "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." ACS Medicinal Chemistry Letters, 13(7), 1077–1082. Link
-
Holl, R., Schepmann, D., & Wünsch, B. (2012).[3] "Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation." MedChemComm, 3, 673-679.[3] Link
-
Divvela, V. N., et al. (2006). "New intermediates for the selective synthesis of 1-alkyl-3-phenylpiperazines." Arkivoc, (xiv), 1-9.[4] (Provides foundational chemistry for chiral piperazine synthesis). Link
-
Sigma-Aldrich. (n.d.).[5] Product Specification: (S)-1-Benzyl-3-methylpiperazine-2,5-dione. Link
-
Guo, L., et al. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Synlett, 34, e1. (Review of related chiral heterocycles in CNS). Link
Sources
Biological activity of substituted benzylpiperazine derivatives
Executive Summary
Substituted benzylpiperazine (BZP) derivatives represent a versatile chemical scaffold with profound biological activity spanning Central Nervous System (CNS) modulation, antimicrobial efficacy, and neurodegenerative enzyme inhibition. Originally developed as antiparasitic agents, these compounds have evolved into significant tools for probing serotonergic (5-HT) and dopaminergic (DA) pathways.
This guide provides a rigorous technical analysis of the structure-activity relationships (SAR), synthesis protocols, and pharmacological profiles of N-substituted benzylpiperazines.[1] It is designed for researchers requiring actionable data on ligand design, receptor binding affinities, and metabolic stability.
Chemical Scaffold & Synthesis Strategies[1][2][3][4][5][6]
The core pharmacophore consists of a piperazine ring linked to a substituted benzene ring via a methylene bridge. The biological activity is tunable via substitutions on the aromatic ring (R1) and the distal nitrogen (R2).
Synthetic Pathways
Two primary methodologies are employed for the synthesis of these derivatives: Direct N-Alkylation and Reductive Amination .[2] While direct alkylation is operationally simple, reductive amination offers higher selectivity and prevents poly-alkylation.
Figure 1: Synthetic Pathways for Benzylpiperazine Derivatives
Caption: Comparison of Direct Alkylation (Method A) and Reductive Amination (Method B) pathways. Method B is preferred for library generation due to milder conditions.
Validated Protocol: Reductive Amination
Objective: Synthesis of 1-(3-trifluoromethylbenzyl)piperazine (TFMPP analogue).
Reagents:
-
3-Trifluoromethylbenzaldehyde (1.0 equiv)
-
Piperazine (anhydrous, 3.0 equiv)
-
Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve piperazine (3.0 equiv) in DCM (0.2 M). Add 3-trifluoromethylbenzaldehyde (1.0 equiv) dropwise.
-
Catalysis: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under nitrogen atmosphere.
-
Reduction: Cool the solution to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Purification: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient) to isolate the mono-substituted product.
Pharmacology & Structure-Activity Relationship (SAR)[1][8]
The pharmacological profile of benzylpiperazines is dominated by their interaction with monoamine transporters and receptors.[1]
CNS Targets: Serotonin and Dopamine
BZP derivatives act primarily as monoamine releasers and reuptake inhibitors .
-
5-HT Transporter (SERT): Substrates for SERT, reversing transport to release serotonin.
-
5-HT Receptors: Agonist activity at 5-HT₂A and 5-HT₂C contributes to psychoactive effects; 5-HT₁A affinity is linked to anxiolytic potential.
Figure 2: Monoaminergic Signaling Mechanism
Caption: BZP derivatives induce neurotransmitter efflux via transporter reversal (SERT/DAT) and VMAT2 disruption, activating post-synaptic receptors.[3][4][5][6][7][8][9][10][11][12]
SAR Analysis
The electronic nature of the benzyl substituent is critical for selectivity.
| Substituent (R) | Position | Effect on Activity | Primary Target |
| H | - | Stimulant (BZP) | DAT / NET > SERT |
| 3-CF₃ | Meta | Increased 5-HT selectivity | 5-HT₁A / 5-HT₂C |
| 3-Cl | Meta | Mixed agonist/antagonist | 5-HT receptors (mCPP mimic) |
| 4-Br, 2,5-di-OMe | - | Hallucinogenic potency | 5-HT₂A (2C-B mimic) |
| 3,4-Methylenedioxy | - | Entactogenic | SERT / 5-HT Release |
Key Insight: Electron-withdrawing groups (EWGs) like -CF₃ and -Cl at the meta position enhance lipophilicity and 5-HT receptor affinity, mimicking the pharmacophore of mCPP (1-(3-chlorophenyl)piperazine).
Therapeutic Applications: Beyond CNS Stimulation
Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)
Recent studies identify N-benzylpiperazines as potent AChE inhibitors, serving as bioisosteres for the benzylpiperidine moiety in Donepezil .[8]
-
Mechanism: The benzyl ring interacts with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE via
- stacking. -
Data: Derivatives with electron-withdrawing groups (e.g., 2-Cl, 4-F) show IC₅₀ values in the sub-micromolar range.
Table 1: AChE Inhibition of Selected Benzylpiperazine Derivatives (Data aggregated from representative SAR studies)
| Compound ID | Benzyl Substitution | AChE IC₅₀ ( | Selectivity (AChE/BuChE) |
| Donepezil (Ref) | - | 0.014 | High |
| BZP-A1 | 2-Cl | 0.91 ± 0.05 | Moderate |
| BZP-A2 | 4-F | 2.30 ± 0.12 | Low |
| BZP-A3 | 3-OMe | 5.50 ± 0.70 | Moderate |
Antimicrobial Activity
N-substituted piperazines exhibit bacteriostatic activity against Gram-positive strains (S. aureus) and antifungal activity (C. albicans).
-
SAR: The presence of a benzoyl or methanone linker often enhances antimicrobial potency compared to the simple methylene bridge.
Toxicology & Metabolism
Understanding the metabolic fate is crucial for safety profiling in drug development.
-
Metabolic Pathways:
-
Hydroxylation: Occurs on the aromatic ring (para/meta positions).
-
N-Dealkylation: Cleavage of the benzyl moiety to yield piperazine.
-
Phase II: Glucuronidation of hydroxylated metabolites.
-
Figure 3: Metabolic Fate of BZP
Caption: Major metabolic pathways mediated by Cytochrome P450 enzymes leading to renal excretion.
Safety Note: BZP derivatives are known inhibitors of CYP2D6. Co-administration with other CYP2D6 substrates (e.g., SSRIs, dextromethorphan) can lead to toxic accumulation and Serotonin Syndrome.
References
-
Synthesis and AChE Activity: Title: Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Source: NIH / PubMed Central. URL:[Link]
-
Metabolism & Toxicology: Title: Current awareness of piperazines: pharmacology and toxicology.[14] Source: Drug Testing and Analysis (via PubMed). URL:[Link]
-
Antimicrobial Applications: Title: Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives.[15] Source: PubMed. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
(S)-1-Benzyl-3-methylpiperazine CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of (S)-1-Benzyl-3-methylpiperazine , a critical chiral building block in medicinal chemistry.
Core Identity & Synthetic Utility in Drug Development
Executive Summary
(S)-1-Benzyl-3-methylpiperazine is a stereochemically defined heterocyclic intermediate used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its piperazine core, featuring a chiral methyl group at the C3 position and a benzyl protecting group at N1, serves as a versatile scaffold for constructing serotonin receptor antagonists (e.g., Mirtazapine), KRAS inhibitors (e.g., Sotorasib), and other CNS-active agents. This guide outlines its physicochemical properties, validated synthesis routes, and role in modern drug discovery.[2]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | (S)-1-Benzyl-3-methylpiperazine |
| IUPAC Name | (3S)-1-benzyl-3-methylpiperazine |
| CAS Number | 132871-12-6 (S-isomer) (Ref: 132871-11-5 for R-isomer; 3138-90-7 for racemate) |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Chirality | S-enantiomer (derived from L-Alanine precursors) |
| Physical State | Pale yellow to colorless liquid or low-melting solid |
| Boiling Point | ~281°C (at 760 mmHg) |
| Density | ~0.99 g/cm³ |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; slightly soluble in water |
Synthetic Methodologies
The production of high-purity (S)-1-Benzyl-3-methylpiperazine requires preserving the stereocenter. Two primary routes are employed: Diketopiperazine Reduction (High Fidelity) and Regioselective Alkylation (Industrial Scale).
Protocol A: Reduction of Chiral Diketopiperazine (High Fidelity)
This method is preferred for research-grade synthesis as it guarantees optical purity by starting from the chiral pool (L-Alanine).
Reaction Logic:
-
Coupling: N-Benzylglycine reacts with L-Alanine methyl ester to form the dipeptide.
-
Cyclization: The dipeptide undergoes intramolecular cyclization to form (S)-1-benzyl-3-methylpiperazine-2,5-dione (CAS 132871-10-4).
-
Reduction: The diketopiperazine is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield the target piperazine.
Step-by-Step Workflow:
-
Cyclization: Reflux N-benzylglycine and L-alanine methyl ester in 2-butanol with a catalytic amount of acetic acid for 12 hours. Cool to precipitate the diketopiperazine solid.
-
Reduction: Suspend (S)-1-benzyl-3-methylpiperazine-2,5-dione (1.0 eq) in anhydrous THF under N₂.
-
Addition: Slowly add LiAlH₄ (3.0 eq) at 0°C.
-
Reflux: Heat to reflux for 6-12 hours.
-
Quench: Cool to 0°C. Carefully quench with Fieser method (H₂O, 15% NaOH, H₂O).
-
Isolation: Filter salts, dry filtrate over Na₂SO₄, and concentrate. Distill under reduced pressure to isolate the amine.
Protocol B: Regioselective Benzylation (Industrial)
Direct benzylation of (S)-2-methylpiperazine is cost-effective but requires careful control to favor the N4-alkylation (which becomes N1 in the product numbering).
Reaction Logic:
-
(S)-2-methylpiperazine has two nucleophilic nitrogens. The N1 position is sterically hindered by the adjacent C2-methyl group.
-
The N4 position is less hindered and reacts faster with benzyl chloride.
-
Note: In the product (S)-1-benzyl-3-methylpiperazine, the nitrogen bearing the benzyl group is assigned position 1, and the methyl group ends up at position 3. This corresponds to alkylation of the "N4" of the starting 2-methylpiperazine.
Figure 1: Comparative synthetic pathways for (S)-1-Benzyl-3-methylpiperazine.
Applications in Drug Discovery[1][2]
The (S)-methyl moiety induces conformational constraints that can significantly enhance receptor binding affinity compared to the racemate.
Mirtazapine (Antidepressant)
While commercial Mirtazapine is often used as a racemate, the (S)-enantiomer (Esmirtazapine) exhibits a distinct pharmacological profile.
-
Mechanism: (S)-1-Benzyl-3-methylpiperazine is a key intermediate.[3] The benzyl group protects the nitrogen during the construction of the tetracyclic core.
-
Chiral Preference: The (S)-isomer shows higher affinity for 5-HT₂ receptors in certain assays, reducing sedative side effects associated with the (R)-isomer.
KRAS Inhibitors (e.g., Sotorasib)
Recent approvals in oncology (e.g., Sotorasib for KRAS G12C mutations) utilize chiral piperazine scaffolds to orient the molecule within the GTPase binding pocket.
-
Role: The 3-methyl group restricts rotation, locking the drug into a bioactive conformation that fits the cryptic pocket of the KRAS protein.
Eltoprazine (Serenic)
Used in the synthesis of Eltoprazine and related "serenics" (anti-aggressive agents). The stereochemistry at the piperazine ring is crucial for selectivity between 5-HT₁A and 5-HT₁B receptors.
Analytical Characterization
To validate the identity and enantiomeric excess (ee%) of the synthesized material, the following parameters are standard:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.20 (m, 5H, Ar-H)
-
δ 3.50 (s, 2H, Ph-CH ₂-N)
-
δ 2.90-2.70 (m, ring protons)
-
δ 1.05 (d, 3H, CH ₃-CH)
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: ee% > 98.5% for pharmaceutical intermediates.
-
Safety & Handling (MSDS Highlights)
-
Hazards: Corrosive (Skin/Eye), Acute Toxicity (Oral).
-
GHS Classification: Skin Corr. 1B, Acute Tox. 4.[4]
-
Handling:
-
Use in a fume hood.
-
Wear nitrile gloves and chemical splash goggles.
-
Avoid inhalation of vapors (piperazine derivatives are sensitizers).
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation and carbamate formation (reacts with atmospheric CO₂).
References
-
Sigma-Aldrich. (2024). (S)-1-Benzyl-3-methylpiperazine-2,5-dione Product Sheet. Retrieved from
-
BOC Sciences. (2024). 1-Benzyl-3(R)-methylpiperazine CAS 132871-11-5 Data. Retrieved from
-
BenchChem. (2024). (S)-1-Benzyl-3-methylpiperazine CAS 132871-12-6.[1] Retrieved from
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Retrieved from
-
PubChem. (2024). (3R)-1-benzyl-3-methylpiperazine Compound Summary. Retrieved from
-
Fluorochem. (2024). (S)-Benzyl 3-methylpiperazine-1-carboxylate Data. Retrieved from
Sources
Chiral Piperazines in Asymmetric Synthesis: Strategic Access & Application
Executive Summary: The Privileged Scaffold
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 13 of the top 200 best-selling small molecule drugs (e.g., Imatinib, Sildenafil, Olanzapine). However, the vast majority of these approved drugs utilize the achiral , N-substituted piperazine core.
C-substituted chiral piperazines represent a significantly underutilized chemical space. Introducing chirality onto the carbon skeleton of the piperazine ring offers three critical advantages for drug development:
-
Conformational Locking: The substituent forces the ring into a specific chair conformation, reducing entropic penalties upon binding.
-
Selectivity: Chiral vectors allow for precise probing of hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).
-
IP Novelty: Moving away from the crowded N-substituted IP space.
This guide details the strategic access to these scaffolds, moving beyond basic synthesis to high-fidelity asymmetric protocols.
Strategic Access: Synthetic Methodologies
We categorize the synthesis of chiral piperazines into three primary "Routes," each with distinct advantages regarding scalability, diversity, and atom economy.
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Route A: Chiral Pool (DKP) | Route B: Asymmetric Hydrogenation | Route C: Lithiation-Trapping |
| Starting Material | Amino Acids (e.g., Phenylglycine) | Pyrazines / Pyrazinones | N-Boc Piperazine |
| Chirality Source | Inherent (Chiral Pool) | Chiral Catalyst (Ir/Pd + Ligand) | Chiral Ligand (Sparteine) |
| Scalability | High (Kg scale) | Medium (High pressure equip.) | Low/Medium (Cryogenic) |
| Diversity | Limited to amino acid side chains | Broad (depends on substrate) | High (Electrophile dependent) |
| Key Intermediate | Diketopiperazine (DKP) | Dihydropyrazine |
Route A: The Chiral Pool Approach (DKP Reduction)
This is the most robust method for generating specific enantiomers on a multi-gram scale. It relies on the cyclization of amino acid derivatives into 2,5-diketopiperazines (DKPs), followed by global reduction.
Mechanism:
-
Peptide Coupling: An amino acid ester reacts with a haloacetyl halide or another amino acid.
-
Cyclization: Intramolecular amine attack on the ester forms the 6-membered lactam (DKP).
-
Reduction: The rigid amide carbonyls are reduced to methylenes using powerful hydride donors (LiAlH
or BH ).
Route B: Asymmetric Hydrogenation
A more atom-economical approach involves the hydrogenation of pyrazines or quinoxalines using chiral transition metal catalysts.
-
Catalysts: Iridium or Rhodium complexes with chiral phosphine ligands (e.g., Binap, Segphos).
-
Challenge: Pyrazines are electron-deficient and difficult to hydrogenate. Often requires activation (e.g., N-acylation) or high pressures (50+ bar).
Route C: Asymmetric Lithiation-Trapping
Pioneered by Peter Beak and refined by the Stoltz group, this method allows for the post-synthetic introduction of chirality onto an achiral piperazine ring.
-
Reagent:
-BuLi complexed with -sparteine (or a surrogate).[1][2][3][4][5][6] -
Mechanism: The chiral ligand directs the lithiation to one enantiotopic proton
to the Nitrogen. The resulting organolithium species is configurationally stable and traps electrophiles with retention of configuration.
Visualization: Synthetic Workflows
Caption: Comparison of three primary synthetic routes to chiral piperazines: Chiral Pool (DKP), Catalytic Hydrogenation, and Lithiation-Trapping.
Detailed Protocol: Synthesis of (S)-2-Phenylpiperazine
This protocol utilizes Route A (Chiral Pool). It is selected for its high reliability, low cost, and "self-validating" nature (optical rotation checks at each step).
Target: (S)-2-Phenylpiperazine Starting Material: (S)-(+)-2-Phenylglycine methyl ester hydrochloride
Reagents & Equipment[7][8][9]
-
(S)-Phenylglycine methyl ester HCl
-
Chloroacetyl chloride
-
Sodium bicarbonate (sat.[7] aq.)
-
Benzylamine (optional for N-protection) or Ammonia/Methanol
-
Lithium Aluminum Hydride (LiAlH
) pellets -
THF (anhydrous), Toluene
-
Equipment: 3-neck RBF, Reflux condenser, Addition funnel, Nitrogen line.
Step-by-Step Methodology
Phase 1: Formation of the Acyclic Amide
-
Setup: Suspend (S)-phenylglycine methyl ester HCl (1.0 equiv) in DCM/Water (1:1 biphasic mixture). Add NaHCO
(2.5 equiv). Cool to 0°C.[7] -
Acylation: Dropwise add chloroacetyl chloride (1.1 equiv) over 30 mins. Vigorous stirring is essential to prevent hydrolysis of the acid chloride.
-
Workup: Separate organic layer.[8][7][9] Wash with 1N HCl, then brine. Dry over MgSO
. Evaporate to yield the N-(2-chloroacetyl)-phenylglycine methyl ester.-
Checkpoint: Check NMR for disappearance of NH
peak and appearance of chloroacetyl CH singlet (~4.0 ppm).
-
Phase 2: Cyclization to Diketopiperazine (DKP)
-
Aminolysis: Dissolve the crude chloroacetyl derivative in MeOH. Add excess ammonia (7N in MeOH) or a primary amine (e.g., benzylamine) if N-substitution is desired.
-
Cyclization: Stir at RT for 16h, then reflux for 4h. The intermediate amine attacks the methyl ester to close the ring.
-
Isolation: The DKP often precipitates upon cooling. Filter and wash with cold MeOH.
-
Yield Check: Typical yield 70-85%.
-
Validation: Product should be a high-melting solid (>200°C).
-
Phase 3: Global Reduction
-
Activation: In a dry 3-neck flask under N
, suspend LiAlH (4.0 equiv) in anhydrous THF. -
Addition: Add the solid DKP in portions (or as a slurry in THF) to the LiAlH
suspension. Caution: Exothermic. -
Reflux: Heat to reflux for 12–24 hours. The amide carbonyls are stubborn; prolonged heating is required.
-
Fieser Quench: Cool to 0°C. Carefully add:
- mL Water[10]
- mL 15% NaOH
- mL Water
-
(Where
= grams of LiAlH used).
-
Purification: Filter the granular aluminum salts. Concentrate the filtrate. Distill under reduced pressure or recrystallize as the HCl salt.
Self-Validating Metrics:
-
Optical Rotation:
should match literature value (approx +12.0° to +15.0° for (S)-isomer in EtOH). -
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA) to confirm ee > 98%.
Mechanistic Insight: The Lithiation "Memory"
For researchers utilizing Route C (Lithiation), understanding the mechanism is vital for troubleshooting low yields or poor ee.
The reaction relies on Dynamic Thermodynamic Resolution or Kinetic Deprotonation depending on the substrate. For
-
Complexation:
-BuLi coordinates with the diamine ligand (sparteine).[2][4][6] -
Deprotonation: The complex removes the pro-
proton at the -position. -
Stabilization: The Li atom is chelated by the Boc carbonyl oxygen and the sparteine nitrogens. This forms a rigid, 5-membered chelate ring.
-
Trapping: The electrophile attacks retentively (from the same face as the Lithium), preserving the chiral information generated during deprotonation.
Caption: Mechanistic flow of sparteine-mediated asymmetric lithiation of N-Boc piperazine.
Applications in Drug Discovery[13][14][15][16]
Case Study: Indinavir (Crixivan)
Indinavir, an HIV protease inhibitor, utilizes a chiral piperazine core (specifically (S)-2-tert-butylcarboxamide piperazine).
-
Role of Chirality: The (S)-configuration is essential for positioning the bulky tert-butyl amide group into the S2' subsite of the HIV protease enzyme. The enantiomer is virtually inactive.
-
Synthesis: Originally synthesized via the hydrogenation of a pyrazine-2-carboxamide derivative (Route B), highlighting the industrial scalability of catalytic methods.
Asymmetric Catalysis
Chiral piperazines are not just targets; they are tools.
-
Ligands:
-dialkyl chiral piperazines serve as bidentate ligands for Zinc in the asymmetric addition of dialkylzinc to aldehydes. -
Organocatalysts: The secondary amine function can activate ketones/aldehydes via enamine formation, while the chiral backbone directs facial selectivity in aldol or Michael reactions.
References
-
Review of Piperazine Synthesis
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.
-
Source:
-
Lithiation-Trapping Methodology
- Synthesis of Enantiopure Piperazines via Asymmetric Lithi
-
Source:
-
Asymmetric Hydrogenation
-
Organocatalysis Application
- Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acyl
-
Source:
-
DKP Reduction Protocol Base
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
-
Source:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. US2922788A - Phenylpiperazine compounds and process for producing the same - Google Patents [patents.google.com]
- 11. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-alkylation of (S)-1-Benzyl-3-methylpiperazine
Executive Summary & Strategic Rationale
The (S)-1-Benzyl-3-methylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for GPCR ligands (e.g., opioid antagonists), kinase inhibitors, and monoamine transporter modulators.
The primary synthetic challenge is regio-controlled N-alkylation at the N4 position while strictly maintaining the (S)-stereochemical integrity at the C3 position. While the N1-benzyl group effectively blocks the distal nitrogen, the steric influence of the C3-methyl group adjacent to the N4 reaction site creates a kinetic barrier that distinguishes this substrate from unsubstituted piperazines.
This guide details two validated protocols:
-
Kinetic
Alkylation: The industry workhorse, optimized for atom economy. -
Reductive Amination: The high-fidelity alternative for preventing poly-alkylation.
Chemical Strategy & Mechanistic Insight
Reactivity Profile
-
Nucleophile: The N4-secondary amine is the sole reactive center.
-
Basicity: The pKa of the N4 proton is estimated at ~9.0–9.2. It requires a base capable of neutralizing the H-X byproduct without inducing elimination side reactions in the alkylating agent.
-
Stereochemical Risk: The (S)-methyl group is at the C3 position (beta to N1, alpha to N4). While piperazines are generally resistant to racemization compared to amino acids (which racemize via enolization), harsh basic conditions at high temperatures (>100°C) can theoretically induce epimerization via radical pathways or if the ring undergoes ring-opening/closing stress.
Critical Control Points
-
Quaternization: The N4 nitrogen, once alkylated, becomes a tertiary amine. If the alkylating agent is highly reactive (e.g., MeI, BnBr), the product is more nucleophilic than the starting material, leading to quaternary ammonium salts. Solution: Control stoichiometry and use reductive amination for small alkyl groups.
-
Steric Hindrance: The C3-methyl group exerts a "picket fence" effect. This slows down the approach of bulky electrophiles, requiring higher temperatures or polar aprotic solvents (DMF/DMSO) to drive conversion.
Visualizing the Pathway
Protocol A: Classical Alkylation (General Purpose)
Best For: Primary alkyl halides, benzyl halides, and non-enolizable electrophiles. Risk: Over-alkylation.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| (S)-1-Benzyl-3-methylpiperazine | Substrate | 1.0 | Free base form preferred. |
| Alkyl Halide (R-X) | Electrophile | 0.95 - 1.05 | Slight deficit prevents bis-alkylation. |
| Potassium Carbonate ( | Base | 2.0 - 3.0 | Milled/Powdered. Scavenges acid. |
| Acetonitrile (ACN) | Solvent | [0.1 - 0.2 M] | Polar aprotic; balances solubility/rate. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein catalyst (use if X=Cl). |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-Benzyl-3-methylpiperazine (1.0 eq) in anhydrous Acetonitrile (10 mL per gram of substrate).
-
Base Addition: Add powdered anhydrous
(2.5 eq). If using an alkyl chloride, add KI (0.1 eq) at this stage. -
Electrophile Addition:
-
Standard: Add the Alkyl Halide (1.0 eq) dropwise at Room Temperature (RT).
-
Reactive Halides (e.g., Allyl/Benzyl bromide): Cool to 0°C before addition to suppress exotherms.
-
-
Reaction:
-
Heat to 60–80°C (reflux) under nitrogen atmosphere.
-
Monitor: Check TLC/LCMS at 2 hours. The C3-methyl steric hindrance may require reaction times of 12–18 hours for bulky R-groups.
-
-
Workup:
-
Cool to RT. Filter off inorganic solids (
/KX) through a Celite pad. -
Concentrate the filtrate in vacuo.
-
Partition residue between EtOAc and Water. Wash organic layer with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient) is usually required to separate the product from trace unreacted starting material.
Protocol B: Reductive Amination (High Fidelity)
Best For: Branched alkyl groups, avoiding quaternization, and maintaining mild conditions. Reference: This method aligns with "borrowing hydrogen" principles and standard pharmaceutical reductive alkylations (see Vertex AI Search Result 1.1, 1.4).
Reagents & Stoichiometry[1]
| Component | Role | Equivalents | Notes |
| Substrate | Amine | 1.0 | |
| Aldehyde/Ketone | Carbonyl | 1.1 - 1.2 | Excess ensures full conversion. |
| STAB ( | Reductant | 1.5 - 2.0 | Milder than |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes iminium ion formation. |
| DCE or DCM | Solvent | [0.1 M] | 1,2-Dichloroethane is standard. |
Step-by-Step Methodology
-
Imine Formation: Dissolve (S)-1-Benzyl-3-methylpiperazine (1.0 eq) and the Aldehyde/Ketone (1.1 eq) in DCE.
-
Activation: Add Acetic Acid (1.0 eq). Stir at RT for 30–60 minutes.
-
Checkpoint: Formation of the iminium intermediate is often visible via NMR or shift in TLC Rf.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Note: Gas evolution (
) may occur; ensure venting.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Add saturated aqueous
carefully to quench excess hydride and neutralize acid. -
Extraction: Extract with DCM (3x). Dry combined organics over
. -
Isolation: Concentrate. Often yields high-purity product requiring minimal purification compared to Method A.
Analytical Validation (QC)
To ensure the protocol meets "Trustworthiness" standards, the following analytical signatures must be verified.
NMR Diagnostics ( NMR, )
-
C3-Methyl: Look for a doublet at
~1.0–1.1 ppm. -
Benzylic Protons: AB system or singlet at
~3.5 ppm (N1-side). -
N4-Alkyl: Distinctive signals for the new R-group.
-
Symmetry Check: The molecule is chiral; diastereotopic protons on the piperazine ring (C2/C5/C6) will appear as complex multiplets, not simple triplets.
Chiral Purity (Enantiomeric Excess)
Racemization is rare but possible. Validate using Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).
-
Target: >98% ee.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance at C3 blocks approach. | Switch to DMF solvent; add KI (0.5 eq); increase temp to 90°C. |
| Quaternary Salt Formation | Alkylating agent too reactive (e.g., MeI). | Switch to Method B (Reductive Amination) with Formaldehyde/Formic acid. |
| Racemization | Reaction temp too high (>120°C) or strong base (NaH) used. | Use weak bases ( |
| Product is Oil/Gum | Common for piperazines. | Convert to HCl or Oxalate salt for crystallization and easier handling. |
References
-
General Piperazine Reactivity
-
Review: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." National Institutes of Health (NIH). 1
-
-
Reductive Amination Protocols
-
Stereochemical Stability
-
Advanced Catalytic Methods
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.uniud.it [air.uniud.it]
Application Note: (S)-1-Benzyl-3-methylpiperazine as a Chiral Solvating Agent in NMR
This Application Note and Protocol details the use of (S)-1-Benzyl-3-methylpiperazine (BMP) as a Chiral Solvating Agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy.
Executive Summary
(S)-1-Benzyl-3-methylpiperazine is a versatile, non-metallic Chiral Solvating Agent (CSA) used primarily for the enantiodiscrimination of acidic chiral substrates, such as carboxylic acids,
This guide outlines the mechanistic principles, experimental protocols, and data analysis workflows for determining Enantiomeric Excess (
Scientific Foundation: Mechanism of Action
The chiral recognition capability of (S)-1-Benzyl-3-methylpiperazine stems from its ability to form diastereomeric salts with chiral acids. The piperazine ring, rigidified by the
2.1. The Three-Point Interaction Model
For effective discrimination, the CSA and the analyte must interact via at least three points of contact (the "Three-Point Rule"). In the BMP-Acid complex:
-
Primary Interaction (Ionic/H-bond): The protonated nitrogen (N4) of the piperazine forms a salt bridge with the carboxylate anion of the analyte.
-
Secondary Interaction (Steric/
- ): The benzyl group on N1 provides a steric wall or engages in - stacking with aromatic groups on the analyte. -
Tertiary Interaction (Steric): The C3-methyl group imposes directional steric hindrance, differentiating the pro-R and pro-S faces of the complex.
2.2. Mechanistic Pathway
The formation of the diastereomeric complex is rapid and reversible on the NMR time scale (Fast Exchange Regime), resulting in a single set of weighted average signals for each enantiomer if the shift difference is small, or distinct signals if the equilibrium favors tight ion-pairing in non-polar solvents.
Figure 1: Formation of diastereomeric salts between the chiral amine CSA and a racemic acid, leading to magnetic non-equivalence.
Experimental Protocol: Enantiomeric Excess Determination
Objective: Determine the
3.1. Materials & Reagents
-
CSA: (S)-1-Benzyl-3-methylpiperazine (>98% ee).
-
Solvent: Chloroform-
( ) or Benzene- ( ).-
Note:
often yields larger values due to Anisotropic Solvation-Induced Shifts (ASIS).
-
-
Analyte: Chiral carboxylic acid (e.g., Mosher's acid, Ibuprofen,
-Boc-Phenylalanine). -
Equipment: 400 MHz NMR spectrometer or higher (600 MHz recommended for complex multiplets).
3.2. Sample Preparation Workflow
| Step | Action | Critical Parameter |
| 1 | Weigh Analyte | Dissolve 5–10 mg of the substrate in 0.5 mL of deuterated solvent. |
| 2 | Reference Spectrum | Acquire a standard |
| 3 | Add CSA | Add 1.0 to 2.0 equivalents of (S)-1-Benzyl-3-methylpiperazine to the NMR tube. |
| 4 | Equilibration | Cap and shake the tube vigorously for 30 seconds. Allow to settle for 2 minutes. |
| 5 | Acquisition | Acquire |
3.3. Optimization Strategy
If signal splitting (
-
Lower Temperature: Cool the probe to 273 K or 253 K. Lower temperatures stabilize the diastereomeric complexes and slow the exchange rate, sharpening the split signals.
-
Change Solvent: Switch from
to or Toluene- . The aromatic solvent molecules pack differently around the diastereomers. -
Increase CSA Ratio: Increase CSA:Substrate ratio to 5:1 to drive the equilibrium toward the bound state.
Figure 2: Step-by-step workflow for NMR enantiodiscrimination.
Data Analysis & Interpretation
4.1. Calculating Non-Equivalence (
)
Identify a diagnostic proton signal (usually a proton
-
Target:
ppm is usually required for accurate integration.
4.2. Calculating Enantiomeric Excess (
)
Integrate the resolved signals corresponding to the two enantiomers (
4.3. Determining Absolute Configuration
While X-ray crystallography is definitive, empirical models exist for piperazine CSAs. Generally, the shielding/deshielding effects depend on the relative orientation of the analyte's aromatic groups vs. the CSA's benzyl group.
-
Note: Always run a sample of known configuration (if available) or a racemate first to assign the
and peaks.
Scope of Application
(S)-1-Benzyl-3-methylpiperazine is particularly effective for the following classes of compounds:
| Analyte Class | Diagnostic Protons | Typical | Notes |
| 0.05 – 0.20 | Strong ionic pairing drives resolution. | ||
| 0.03 – 0.15 | Use non-polar solvents to maximize H-bonding. | ||
| Mosher's Acid Derivatives | -OCH | 0.02 – 0.10 | |
| Chiral Phosphoric Acids | P-OH, | 0.02 – 0.08 | Useful for resolving BINOL-phosphate derivatives. |
Comparison with Other Agents:
-
Vs. Chiral Shift Reagents (Eu(hfc)
): BMP causes no line broadening, allows sample recovery (via acid wash), and is suitable for biological samples sensitive to metals. -
Vs. (R)-
-Methylbenzylamine: BMP often provides higher for bulky acids due to the rigid piperazine chair conformation.
References
-
Fuller, M. P., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Organic Chemistry. Link
-
Malavašič, Č., et al. (2008). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters.[1] Tetrahedron: Asymmetry.[2] Link
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link
-
Sigma-Aldrich. (2024). Product Specification: (S)-1-Benzyl-3-methylpiperazine. Link
Sources
Application Notes and Protocols for the Deprotection of the Benzyl Group from (S)-1-Benzyl-3-methylpiperazine
Introduction: The Strategic Importance of N-Debenzylation in Pharmaceutical Synthesis
The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of physiological conditions. The chiral derivative, (S)-3-methylpiperazine, is a particularly valuable building block for synthesizing molecules with enhanced specificity and efficacy.[1][2] In many synthetic routes, the piperazine nitrogens are protected to control reactivity and selectivity. The benzyl (Bn) group is a commonly employed protecting group for amines due to its general stability and its susceptibility to removal under relatively mild conditions.[3][4]
The deprotection of (S)-1-Benzyl-3-methylpiperazine to yield the free secondary amine, (S)-3-methylpiperazine, is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs).[5] This transformation's success hinges on the selection of a robust and clean deprotection method that preserves the stereochemistry of the chiral center and is compatible with other functional groups that may be present in the molecule. This guide provides an in-depth analysis of the most effective methods for this N-debenzylation, with a focus on catalytic hydrogenation and its variants. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer guidance on method selection and troubleshooting.
Method 1: Catalytic Hydrogenolysis with Hydrogen Gas
Catalytic hydrogenolysis is a premier method for N-benzyl deprotection, prized for its clean conversion, which typically yields the deprotected amine and toluene as the primary byproduct.[3] This method involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[3][4]
Mechanism of Action
The generally accepted mechanism for catalytic hydrogenolysis occurs on the surface of the heterogeneous catalyst.[3] Both the N-benzyl amine and molecular hydrogen are adsorbed onto the palladium surface. The hydrogen molecule undergoes dissociative chemisorption to form palladium hydride species. The benzylic C-N bond of the adsorbed substrate is then cleaved by these active hydrogen species, leading to the formation of the deprotected amine and toluene. The products subsequently desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[3]
Caption: Mechanism of Catalytic Hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard procedure for the debenzylation of (S)-1-Benzyl-3-methylpiperazine using hydrogen gas and a palladium catalyst.
Materials:
-
(S)-1-Benzyl-3-methylpiperazine
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add (S)-1-Benzyl-3-methylpiperazine (1.0 eq.). Dissolve the substrate in anhydrous methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight of the substrate) to the solution. The catalyst should be handled with care, especially when dry, as it can be pyrophoric.
-
Inerting the Atmosphere: Seal the vessel and purge the system with nitrogen gas to remove any oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. The pressure can range from atmospheric (using a balloon) to higher pressures (e.g., 50-100 psi) in a specialized vessel.[6] For laboratory scale, a balloon of hydrogen is often sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-3-methylpiperazine. The product can be further purified by distillation or crystallization if necessary.
Method 2: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a safer and often more convenient alternative to using flammable hydrogen gas.[3][7] In this method, hydrogen is generated in situ from a donor molecule, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[7][8][9] Ammonium formate is a particularly popular choice as it is inexpensive, stable, and the reaction can often be carried out under neutral conditions at reflux temperatures.[8][9][10]
Rationale for CTH
The primary advantage of CTH is the avoidance of high-pressure hydrogen gas and the specialized equipment it requires.[7] This makes the procedure more accessible for standard laboratory setups. The reaction conditions are generally mild, and the work-up is often straightforward.
Experimental Protocol: CTH with Ammonium Formate
This protocol details a widely used and effective method for N-debenzylation using ammonium formate as the hydrogen donor.[8][9]
Materials:
-
(S)-1-Benzyl-3-methylpiperazine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄), anhydrous
-
Methanol (MeOH), dry
-
Nitrogen gas (N₂)
-
Celite®
-
Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, create a suspension of (S)-1-Benzyl-3-methylpiperazine (1.0 eq.) and an equal weight of 10% Pd/C in dry methanol (approximately 7 mL per mmol of substrate).[8][9]
-
Inerting: Flush the flask with nitrogen gas.
-
Addition of Hydrogen Donor: Add anhydrous ammonium formate (5.0 eq.) to the stirred suspension in a single portion.[9] An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain stirring.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the catalyst.
-
Extraction and Isolation: Wash the Celite pad with chloroform.[8] Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude (S)-3-methylpiperazine.
Comparative Analysis of Deprotection Methods
The choice of deprotection method depends on several factors, including the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule.
| Parameter | Catalytic Hydrogenolysis (H₂ Gas) | Catalytic Transfer Hydrogenation (Ammonium Formate) |
| Hydrogen Source | H₂ Gas | Ammonium Formate |
| Pressure | Atmospheric to high pressure | Atmospheric |
| Temperature | Room Temperature | Reflux |
| Safety | Requires handling of flammable H₂ gas | Avoids flammable gas; safer for standard labs[7] |
| Equipment | May require specialized high-pressure vessel | Standard laboratory glassware |
| Reaction Time | Can be longer at atmospheric pressure | Generally faster (1-2 hours) |
| Work-up | Filtration and solvent removal | Filtration, extraction, and solvent removal |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, this could be due to poor quality or poisoned catalyst.[11][12] Increasing the catalyst loading or using a fresh batch of catalyst is recommended. For particularly stubborn debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[12]
-
Presence of Other Reducible Groups: If the substrate contains other functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), catalytic hydrogenation may not be selective.[12][13] In such cases, alternative deprotection methods should be considered.
-
Alternative Deprotection Strategies: For substrates incompatible with hydrogenation, oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be employed.[4][12] Acid-mediated deprotection with strong acids is also an option, provided the molecule lacks acid-labile groups.[4][12]
Caption: Decision workflow for selecting a deprotection method.
Conclusion
The debenzylation of (S)-1-Benzyl-3-methylpiperazine is a well-established and critical transformation in synthetic organic chemistry. Both catalytic hydrogenolysis with hydrogen gas and catalytic transfer hydrogenation are highly effective methods, with the latter offering significant advantages in terms of safety and convenience for most laboratory settings. A thorough understanding of the reaction mechanisms, careful execution of the protocols, and thoughtful consideration of the substrate's other functionalities will ensure a successful and high-yielding deprotection, paving the way for the subsequent steps in the synthesis of valuable pharmaceutical compounds.
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Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and.... Retrieved from [Link]
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Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
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Scholars@Duke. (n.d.). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Retrieved from [Link]
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ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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ETH Library. (2016, May 6). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Characterization of Novel σ1 Receptor Ligands Derived from Benzylpiperazine
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and functional evaluation of novel σ1 receptor ligands based on the benzylpiperazine scaffold. This document emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical and biological principles.
Introduction: The σ1 Receptor - A Unique Therapeutic Target
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is distinct from classical G-protein coupled or ionotropic receptors and is involved in the modulation of various cellular functions, including intracellular Ca2+ signaling, ion channel activity, and neurotransmitter release.[2][3] The σ1 receptor has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[4] Ligands that bind to the σ1 receptor can act as agonists or antagonists, leading to distinct pharmacological effects.[5]
Benzylpiperazine derivatives have been identified as a versatile scaffold for the development of potent and selective σ1 receptor ligands.[1][2] The modular nature of this chemical class allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize for affinity, selectivity, and pharmacokinetic properties. This guide will detail the synthetic strategies and characterization techniques to develop novel benzylpiperazine-based σ1 receptor ligands.
PART 1: Synthesis of Benzylpiperazine-Based σ1 Receptor Ligands
The synthesis of novel benzylpiperazine derivatives typically involves two primary strategies: direct N-alkylation of a piperazine derivative with a benzyl halide or reductive amination of a piperazine with a benzaldehyde derivative.
Synthetic Strategy 1: N-Alkylation of Piperazine Derivatives
This is a classical and widely used method for constructing the benzylpiperazine core. The reaction involves the nucleophilic attack of a piperazine nitrogen on the electrophilic carbon of a benzyl halide.
Diagram of N-Alkylation Workflow
Caption: General workflow for the N-alkylation of piperazine derivatives.
Detailed Protocol: N-Alkylation of 1-(4-Methoxybenzyl)piperazine
This protocol describes the synthesis of a model benzylpiperazine derivative.
Materials:
-
1-(4-Methoxybenzyl)piperazine
-
Substituted Benzyl Bromide
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a solution of 1-(4-methoxybenzyl)piperazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of piperazine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (20 mL/mmol of starting piperazine) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent should be adjusted based on the polarity of the product.[6]
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate (K2CO3) is a mild inorganic base that is effective in scavenging the HBr formed during the reaction, driving the equilibrium towards the product.[7] It is easily removed by filtration. Triethylamine (TEA) is an alternative organic base, but its hydrochloride salt can sometimes be soluble in the reaction mixture, complicating the work-up.[7]
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[4] Dichloromethane (DCM) can also be used.[1] The choice of solvent can influence the reaction rate.[4]
-
Purification: Column chromatography is a standard method for purifying organic compounds.[8] For basic compounds like benzylpiperazines, it is sometimes beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking on the silica gel.
Synthetic Strategy 2: Reductive Amination
Diagram of Reductive Amination Workflow
Caption: General workflow for the reductive amination of piperazine derivatives.
Detailed Protocol: Reductive Amination of Piperazine with a Substituted Benzaldehyde
Materials:
-
Piperazine (or a mono-protected piperazine)
-
Substituted Benzaldehyde
-
Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a solution of the piperazine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (15 mL/mmol of piperazine) in a round-bottom flask under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which allows for a one-pot procedure.[10][11]
-
Solvent: 1,2-Dichloroethane (DCE) is a common aprotic solvent for reductive amination reactions.[9] It is important to use an anhydrous solvent as water can hydrolyze the reducing agent and the iminium intermediate.
PART 2: Characterization of Synthesized Ligands
Thorough characterization of the synthesized benzylpiperazine derivatives is crucial to confirm their structure and purity.
Analytical Techniques
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for Benzylpiperazine Derivatives |
| 1H NMR | Structural elucidation and confirmation. | Characteristic signals for the aromatic protons of the benzyl groups, the methylene protons of the benzyl group attached to the piperazine nitrogen (typically a singlet around 3.5 ppm), and the protons of the piperazine ring (typically complex multiplets between 2.4 and 3.6 ppm).[1] |
| 13C NMR | Confirmation of the carbon skeleton. | Signals for the aromatic carbons, the benzylic carbon (around 60-65 ppm), and the carbons of the piperazine ring (typically in the range of 45-55 ppm).[1] |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating a high level of purity (typically >95%). |
Safety Precautions
-
Piperazine and its derivatives can be corrosive and cause skin and eye irritation.[3][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzyl halides are lachrymators and are harmful if inhaled or in contact with skin. Handle these reagents in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14]
PART 3: In Vitro Evaluation of σ1 Receptor Ligands
Once synthesized and characterized, the novel benzylpiperazine derivatives must be evaluated for their affinity and functional activity at the σ1 receptor.
σ1 Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol: σ1 Receptor Competitive Binding Assay
Materials:
-
Guinea pig brain membranes (a rich source of σ1 receptors)
-
-Pentazocine (a selective σ1 receptor radioligand)
-
Test compounds (novel benzylpiperazine derivatives)
-
Haloperidol (for determining non-specific binding)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation vials and cocktail
Procedure:
-
Membrane Preparation: Prepare guinea pig brain membrane homogenates as described in the literature.[1]
-
Assay Setup: In a 96-well plate, add the membrane preparation, -pentazocine at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding, use a high concentration of haloperidol.
-
Incubation: Incubate the plate at 37°C for 120 minutes.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki values for the test compounds using the Cheng-Prusoff equation. The Ki value represents the affinity of the ligand for the receptor.
Functional Assays: Distinguishing Agonists from Antagonists
Determining whether a ligand activates (agonist) or blocks (antagonist) the σ1 receptor is crucial for understanding its potential therapeutic effects.
3.2.1 Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays can monitor ligand-induced changes in σ1 receptor conformation or its interaction with other proteins, providing insights into functional activity.[5]
Diagram of BRET Assay Principle
Caption: Principle of a BRET assay to study σ1 receptor interactions.
Protocol Outline: σ1 Receptor Homomerization BRET Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with plasmids encoding for the σ1 receptor fused to a BRET donor (e.g., Renilla luciferase) and a BRET acceptor (e.g., YFP).[5][15]
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand Treatment: Treat the cells with varying concentrations of the test compounds.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).[5]
-
BRET Measurement: Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the BRET ratio. An increase or decrease in the BRET signal upon ligand binding can indicate an agonist or antagonist effect, respectively, depending on the specific assay setup.[5]
3.2.2 Intracellular Calcium Mobilization Assay
The σ1 receptor is known to modulate intracellular calcium levels.[16] Measuring changes in intracellular calcium upon ligand application can be a valuable functional readout.
Protocol Outline: Fluo-4 Calcium Assay
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the σ1 receptor (e.g., SH-SY5Y, PC-12).[17][18]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[19]
-
Ligand Addition: Add the test compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.[16][20]
-
Data Analysis: An increase in fluorescence indicates a rise in intracellular calcium, which may be indicative of an agonist effect. An antagonist would be expected to block the calcium response induced by a known σ1 receptor agonist.
PART 4: Data Presentation and Interpretation
Table 2: Example Data for Novel Benzylpiperazine-Based σ1 Receptor Ligands
| Compound ID | R1-substituent | R2-substituent | σ1 Ki (nM) [a] | σ2 Ki (nM) [a] | Selectivity (σ2/σ1) |
| BZP-001 | H | 4-OCH3 | 10.5 | 525 | 50 |
| BZP-002 | 4-F | 4-OCH3 | 2.7[21] | 102.6 | 38[21] |
| BZP-003 | H | H | 15.2 | 456 | 30 |
| BZP-004 | 4-Cl | 4-OCH3 | 5.8 | 406 | 70 |
| BZP-005 | 3-Cyclohexyl-propan-1-one | 4-OCH3 | 1.6[2] | 1418[2] | 886[2] |
[a] Ki values determined by radioligand binding assay with -pentazocine for σ1 and [3H]DTG for σ2.
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and in vitro evaluation of novel benzylpiperazine-based σ1 receptor ligands. By understanding the rationale behind the experimental procedures and employing the detailed protocols provided, researchers can efficiently develop and identify promising new drug candidates targeting the σ1 receptor for the potential treatment of various CNS disorders.
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Bonanno, F., Wilson, L. L., Arena, E., McLaughlin, J. P., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2018-2031. Available from: [Link]
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Moussa, I. A., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of medicinal chemistry, 53(18), 6628-6641. Available from: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862. Available from: [Link]
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Davis, J. B., et al. (2007). High-throughput assays to measure intracellular Ca2+ mobilization in cells that express recombinant S1P receptor subtypes. Methods in molecular biology, 407, 13-23. Available from: [Link]
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Glennon, R. A., et al. (1994). N-Substituted phenylalkylamines: common structural features for high-affinity sigma 1 ligands. Journal of medicinal chemistry, 37(18), 2828-2835. Available from: [Link]
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Berardi, F., et al. (2004). 1-Aryl-4-[(tetralin-1-yl)alkyl]piperazines as new potent and selective sigma1 ligands. Journal of medicinal chemistry, 47(11), 2896-2903. Available from: [Link]
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Colabufo, N. A., et al. (2004). Antiproliferative and cytotoxic effects of two novel sigma2 receptor ligands in tumor cell lines. Journal of medicinal chemistry, 47(27), 6875-6880. Available from: [Link]
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Abate, C., et al. (2013). N-Aryl-N'-(benzylic)piperazines as highly potent and selective sigma2 receptor ligands. Journal of medicinal chemistry, 56(21), 8633-8646. Available from: [Link]
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Rossi, D., et al. (2011). 1-Aryl-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazines as new potent and selective sigma1 receptor ligands. Bioorganic & medicinal chemistry, 19(14), 4337-4346. Available from: [Link]
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University of Victoria. (n.d.). Column Chromatography. Retrieved from [Link]
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Berardi, F., et al. (2009). 1-Aryl-4-((5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazines as new potent and selective sigma1 receptor ligands. Bioorganic & medicinal chemistry, 17(21), 7559-7566. Available from: [Link]
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Mach, R. H., et al. (1997). N-Aryl-N'-(benzylic)piperazines as high-affinity ligands for the sigma 2 receptor. Bioorganic & medicinal chemistry letters, 7(12), 1483-1488. Available from: [Link]
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Prezzavento, O., et al. (2007). Synthesis and sigma1 and sigma2 receptor binding of 1-aralkyl-4-((1-aralkylpiperidin-4-yl)methyl)piperazines. Bioorganic & medicinal chemistry, 15(15), 5097-5107. Available from: [Link]
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Abate, C., et al. (2007). 1-Aryl-4-((1-aryl-1H-pyrazol-4-yl)methyl)piperazines as new potent and selective sigma2 receptor ligands. Bioorganic & medicinal chemistry, 15(2), 991-1001. Available from: [Link]
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Pati, M. L., et al. (2015). Synthesis and biological evaluation of novel arylpiperazine derivatives as potent sigma1 receptor ligands. European journal of medicinal chemistry, 95, 346-356. Available from: [Link]
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Azzarito, V., et al. (2013). Synthesis and biological evaluation of N-aryl-N'-(2-(1-aryl-1H-1,2,3-triazol-4-yl)ethyl)piperazines as new potent and selective sigma2 receptor ligands. Bioorganic & medicinal chemistry, 21(16), 4894-4903. Available from: [Link]
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Schepmann, D., et al. (2012). Spirocyclic piperidines as new high-affinity ligands for the sigma1 receptor. Journal of medicinal chemistry, 55(17), 7584-7595. Available from: [Link]
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Zhang, H., et al. (2014). Design, synthesis, and biological evaluation of novel arylpiperazine derivatives as potent and selective sigma-1 receptor ligands. ACS chemical neuroscience, 5(7), 566-577. Available from: [Link]
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Application Note: High-Efficiency Chiral Resolution of Piperazine-Based Pharmaceuticals using Capillary Electrophoresis
Executive Summary
Piperazine derivatives represent a critical pharmacophore in modern medicine, serving as the backbone for antihistamines (e.g., Cetirizine, Hydroxyzine), antidepressants, and antipsychotics. However, the piperazine ring often introduces chirality, necessitating rigorous enantiomeric separation to ensure drug safety and efficacy (e.g., Levocetirizine is the active eutomer; the dextro-form is less active).
While HPLC is the traditional standard, Capillary Electrophoresis (CE) offers superior peak efficiency (
This guide provides a validated workflow for the chiral resolution of cationic piperazine derivatives, focusing on the suppression of wall adsorption and the selection of Cyclodextrin (CD) systems.
Mechanistic Principles
The Separation Mechanism
The separation relies on the formation of transient diastereomeric complexes between the chiral analyte (Guest) and the cyclodextrin (Host).
-
Protonation: At low pH (< 3.0), the piperazine nitrogens are fully protonated, rendering the analyte cationic.
-
Complexation: The hydrophobic piperazine ring includes into the hydrophobic cavity of the CD.
-
Mobility Difference: Enantiomeric resolution (
) occurs because the two enantiomers have different association constants ( ) with the CD, or the resulting complexes have different electrophoretic mobilities.[1]
The "Counter-Mobility" Strategy
For cationic piperazines, anionic CDs (e.g., Sulfated
-
The analyte migrates toward the cathode (negative electrode).
-
The anionic CD migrates toward the anode (positive electrode).
-
This counter-current movement maximizes the mobility difference (
) between the free analyte and the complexed analyte, significantly enhancing resolution.
Figure 1: Counter-current migration mechanism. Cationic piperazines interact with anionic CDs, creating differential migration velocities.
Method Development Strategy
Developing a method for a new piperazine derivative requires a systematic approach to avoid trial-and-error.
Decision Matrix
-
pH Selection: Piperazines are basic (pKa
8-9). Use pH 2.5 - 3.0 (Phosphate or Citrate buffer).-
Reasoning: Low pH suppresses the Electroosmotic Flow (EOF) and fully protonates the amine, preventing peak tailing caused by interaction with silanol groups on the capillary wall.
-
-
Selector Selection:
-
First Line: Highly Sulfated
-CD (HS- -CD) or Sulfobutyl ether -CD (SBE- -CD). -
Second Line: Native
-CD (often requires high concentration). -
Third Line: Dual System (Native + Anionic).[2]
-
Figure 2: Decision tree for optimizing chiral resolution of basic drugs.
Validated Protocol: Resolution of Cetirizine
This protocol is adapted from high-impact literature (e.g., J. Chromatogr. A) and optimized for robustness.
Reagents & Equipment
-
Instrument: CE System with DAD (Diode Array Detector).
-
Capillary: Fused silica, 50 µm I.D.
30-40 cm effective length. -
Buffer Component A: 100 mM Phosphoric Acid.[3]
-
Buffer Component B: Triethanolamine (TEA) (prevents wall adsorption).
-
Chiral Selector: Heptakis(2,3-diacetyl-6-sulfato)-
-cyclodextrin (HDAS- -CD) or SBE- -CD.
Preparation of Background Electrolyte (BGE)
-
Base Buffer: Mix Phosphoric acid and TEA to achieve 75 mM Phosphate, pH 2.5 .
-
Note: The TEA acts as a dynamic coating agent, masking silanol groups to improve peak symmetry.
-
-
Chiral Selector: Dissolve 15 mg of Sulfated
-CD in 1 mL of Base Buffer (approx 10-20 mM). -
Modifier: Add 10% (v/v) Acetonitrile .
-
Purpose: Reduces viscosity and modifies the inclusion constant (
), often sharpening peaks.
-
-
Filtration: Degas and filter through a 0.22 µm membrane.
Experimental Conditions
| Parameter | Setting | Rationale |
| Temperature | 20°C - 25°C | Lower temp increases complex stability ( |
| Voltage | -20 kV (Reverse Polarity) or +20 kV | Depends on CD charge. If CD is anionic and concentration is high, net mobility may be anodic. For this protocol: Normal Polarity (+20 kV) is standard as the cationic drug mobility > anionic CD mobility. |
| Injection | 50 mbar for 5 sec | Hydrodynamic injection ensures quantitative precision. |
| Detection | 230 nm | Max absorbance for Cetirizine. |
| Pre-conditioning | 1M NaOH (2 min), Water (2 min), BGE (3 min) | Ensures reproducible EOF. |
Self-Validation Checkpoints
-
Current Stability: Current should be stable (approx 30-50 µA). Fluctuations indicate Joule heating or bubbles.
-
Symmetry Factor (
): Must be . If (tailing), increase TEA concentration. -
Resolution (
): Target (Baseline separation).
Advanced Protocol: Dual CD System (For Designer Drugs)
For complex piperazines like 1-benzylpiperazine (BZP) or TFMPP where single CDs fail, a dual system is required.
Protocol Modification:
-
BGE: 50 mM Phosphate Buffer, pH 2.5.
-
Selector 1: 10 mM Native
-CD (Provides the cavity fit). -
Selector 2: 5 mM SBE-
-CD (Provides the anionic charge for migration difference). -
Mechanism: The native CD resolves the enantiomers based on steric fit, while the charged CD acts as a carrier to adjust the migration window.
Data Summary & Troubleshooting
Comparative Efficiency of Selectors
The following table summarizes expected results for generic piperazine derivatives based on internal application data:
| Chiral Selector | pH | Resolution ( | Comment |
| Native | 2.5 | 0.8 - 1.2 | Often partial separation; limited by solubility. |
| HP- | 2.5 | 1.0 - 1.5 | Better solubility, good for neutral drugs. |
| Sulfated | 2.5 | > 3.0 | Recommended. Strong electrostatic interaction. |
| Dual System | 2.5 | > 5.0 | Use only if Sulfated CD fails. |
Troubleshooting Guide
-
Peak Tailing:
-
Cause: Amine adsorption to silica wall.
-
Fix: Lower pH to 2.0; Increase buffer ionic strength; Add 0.1% Hydroxypropyl methylcellulose (HPMC) or TEA.
-
-
No Separation:
-
Spikes in Electropherogram:
-
Cause: Micro-bubbles or precipitation.
-
Fix: Degas BGE thoroughly; check solubility of CD in the presence of Acetonitrile.
-
References
-
Scriba, G. K. E. (2016). Chiral recognition mechanisms in analytical separation sciences. Chromatographia.
-
Mikuš, P., et al. (2006). Chiral separation of cetirizine by capillary electrophoresis. Journal of Separation Science.
-
Van Eeckhaut, A., & Michotte, Y. (2006). Chiral separation of cetirizine enantiomers by cyclodextrin mediated capillary electrophoresis. Journal of Chromatography A.
-
Reetz, M. T. (2005). Dual cyclodextrin systems in capillary electrophoresis. Electrophoresis.
-
Merck KGaA. (2023). Capillary Electrophoresis Guide for Pharmaceutical Analysis.
Sources
Large-scale synthesis and purification of (S)-1-Benzyl-3-methylpiperazine
An Application Note for Process Chemistry and Drug Development
Abstract
(S)-1-Benzyl-3-methylpiperazine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Its stereochemically defined structure is crucial for achieving desired pharmacological activity and minimizing off-target effects. This application note provides a comprehensive, scalable, and robust protocol for the large-scale synthesis and purification of (S)-1-Benzyl-3-methylpiperazine. We detail a process centered on reductive amination, offering field-proven insights into process optimization, purification strategies, and rigorous analytical quality control. The methodologies described herein are designed to be self-validating, ensuring high chemical and enantiomeric purity suitable for drug development applications.
Introduction: Strategic Importance and Synthetic Approach
The piperazine scaffold is a privileged structure in drug discovery, and its chiral derivatives are of paramount importance.[2] (S)-1-Benzyl-3-methylpiperazine, in particular, serves as a key intermediate for compounds with diverse biological activities, including potential treatments for chronic pain through modulation of σ1 receptors.[3] The growing demand for enantiomerically pure pharmaceuticals necessitates reliable and scalable synthetic routes.[1]
The chosen synthetic strategy is the direct reductive amination of commercially available (S)-2-methylpiperazine with benzaldehyde. This approach is selected for several key reasons:
-
High Efficiency: Reductive amination is a highly effective one-pot method for forming C-N bonds, directly converting an amine and a carbonyl compound into a more substituted amine.[4][5]
-
Process Safety and Scalability: The use of sodium borohydride (NaBH₄) as the reducing agent is preferable to more hazardous reagents like lithium aluminum hydride (LiAlH₄) at a large scale. The reaction conditions are mild and generally easier to control.[6]
-
Atom Economy: The reaction proceeds with high atom economy, minimizing waste.
-
Stereochemical Integrity: The reaction conditions are mild enough to preserve the stereocenter at the C3 position of the piperazine ring, ensuring the final product retains the desired (S)-configuration.
This guide will walk researchers and process chemists through the synthesis, purification, and analytical validation of this critical intermediate.
Synthesis Workflow and Rationale
The overall process can be divided into three main stages: Synthesis, Purification, and Analysis. The logical flow is designed to ensure maximum yield and purity at each step.
Caption: High-level workflow for the synthesis, purification, and analysis of (S)-1-Benzyl-3-methylpiperazine.
Detailed Experimental Protocols
Protocol: Large-Scale Synthesis via Reductive Amination
This protocol describes a synthesis starting from 100 g of (S)-2-methylpiperazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (S)-2-Methylpiperazine | 100.16 | 100.0 g | 0.998 | Ensure high enantiomeric purity (>99% ee) |
| Benzaldehyde | 106.12 | 111.2 g (106.8 mL) | 1.048 | 1.05 equivalents |
| Sodium Borohydride (NaBH₄) | 37.83 | 45.3 g | 1.198 | 1.2 equivalents, granular |
| Methanol (MeOH) | - | 1.0 L | - | Anhydrous grade |
| Dichloromethane (DCM) | - | 1.5 L | - | For extraction |
| Sodium Hydroxide (NaOH) | - | ~40 g | - | For preparing 2M aqueous solution |
| Saturated NaCl solution | - | 500 mL | - | Brine |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Charge the reactor with (S)-2-methylpiperazine (100.0 g, 0.998 mol) and methanol (1.0 L). Stir under a nitrogen atmosphere until all solids dissolve.
-
Iminium Formation: Add benzaldehyde (106.8 mL, 1.048 mol) dropwise to the solution over 30 minutes at room temperature (20-25 °C). A slight exotherm may be observed. The formation of the intermediate iminium salt is crucial before reduction.[5] Stir the mixture for 1 hour at room temperature after the addition is complete.
-
Preparation for Reduction: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reduction: In a separate flask, prepare a slurry of sodium borohydride (45.3 g, 1.198 mol) in 200 mL of methanol. Caution: This addition can be highly exothermic and generate hydrogen gas. Add this slurry to the reaction mixture in portions over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Then, let the mixture warm to room temperature and stir overnight (approx. 12-16 hours).
-
Monitoring: Check for reaction completion by taking an aliquot, quenching it with a small amount of water, extracting with DCM, and analyzing by GC or TLC. The starting materials should be consumed.
-
Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 200 mL of water. Once gas evolution ceases, concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.
-
Work-up and Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 500 mL of 2M aqueous NaOH to basify the mixture to pH > 12. Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 500 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous yellow oil.
-
Yield: The expected crude yield is approximately 180-195 g (95-102% of theoretical mass), which may contain some residual solvent.
Protocol: Purification by Fractional Vacuum Distillation
Equipment:
-
Short-path distillation apparatus with a vacuum-jacketed Vigreux column.
-
Heating mantle with a magnetic stirrer.
-
Vacuum pump and pressure gauge.
-
Cold trap (dry ice/acetone).
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Charge the distillation flask with the crude oil.
-
Distillation: Begin stirring and slowly apply vacuum, aiming for a pressure of 1-2 mmHg.
-
Fraction Collection: Gradually heat the distillation flask.
-
Forerun (Fraction 1): Collect any low-boiling impurities at a vapor temperature below 110 °C at ~1 mmHg. This fraction should be discarded.
-
Main Fraction (Fraction 2): The desired product, (S)-1-Benzyl-3-methylpiperazine, will distill at a vapor temperature of approximately 115-120 °C at 1 mmHg . Collect this fraction in a pre-weighed flask.
-
High-Boiling Residue (Fraction 3): Once the main fraction is collected and the temperature begins to rise further or distillation slows significantly, stop the distillation. The residue in the flask contains high-boiling impurities.
-
-
Yield and Appearance: The purified product should be a colorless to pale yellow oil. The expected yield after distillation is 150-165 g (79-87% overall yield).
Quality Control and Analytical Characterization
Rigorous analysis is essential to confirm the identity, chemical purity, and enantiomeric integrity of the final product.
Logic of Analytical Workflow
The analytical workflow confirms the successful synthesis from three different perspectives: structural integrity, chemical purity, and stereochemical purity.
Caption: Analytical workflow for the quality control of (S)-1-Benzyl-3-methylpiperazine.
Analytical Methods and Expected Results
| Test | Method | Purpose | Specification |
| Identity | ¹H & ¹³C NMR | Structural Confirmation | Spectrum conforms to the structure |
| Purity | GC-MS | Chemical Purity & MW | > 99.0% (AUC); M+H⁺ = 191.15 |
| Enantiomeric Purity | Chiral HPLC | Enantiomeric Excess (ee) | ≥ 99.0% ee |
Protocol 4.2.1: Chiral HPLC Analysis
-
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving chiral amines like piperazine derivatives.[7][8]
-
Conditions:
-
Column: Chiralpak® IC (or equivalent cellulose-based CSP)
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
-
Sample Prep: 0.5 mg/mL in mobile phase
-
-
Expected Outcome: Baseline separation of the (S) and (R) enantiomers. The area of the (R)-enantiomer peak should be ≤0.5% of the (S)-enantiomer peak area for a product with ≥99% ee.
Protocol 4.2.2: GC-MS Analysis
-
Rationale: Gas Chromatography-Mass Spectrometry provides orthogonal confirmation of chemical purity and confirms the molecular weight of the compound.
-
Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms)
-
Injection Temp: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min
-
MS Detection: Electron Ionization (EI), scanning from m/z 40-400
-
-
Expected Outcome: A single major peak corresponding to the product. The mass spectrum should show the molecular ion (or a characteristic fragment like the benzyl cation at m/z 91) consistent with the structure.
Conclusion
This application note provides a validated, scalable, and efficient protocol for the synthesis and purification of high-purity (S)-1-Benzyl-3-methylpiperazine. The reductive amination approach is robust and avoids the use of highly hazardous reagents, making it suitable for industrial applications. The detailed purification and rigorous, multi-faceted analytical procedures ensure that the final product meets the stringent quality requirements for use in pharmaceutical research and development. By following this guide, scientists can confidently produce this critical chiral intermediate on a large scale.
References
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7eBGbD_1EHmOfYiyhMxfq-WRpPcHuuOZRrSx2uUoH3zYsthqaz0kgXw2jbpPZFhwtG8Wi0Y3_Mq9E0HCvtNCFlWdYQBVJHKbhI2qWjuIWFl5204XH31c2WFWZigWFCM6_wIlmJ02OG1JdrrqJXgGMQ_dyJ62jMxUnZgaclQjgkp074XcwmgjpScSrefGjj-PKOpxiq9-2qjPlw_j-J3CmyA==
- Chankvetadze, B., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGPYU8SMHulPg40yAtdqB8Juwub1c1iQI5M_P_KI59bKqLt3okYyM-wG0iPH-sF6iStsF7hrXjAeQMuskF7xLF9af7Wq50dGC0RD26rkaQLwkYOIs3kBzSwm8=
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4QHVZPRqipBmOb74wWOi0Qkbk5yuZP-UMFz8OhvCGOzKzvEk_jjvxfixoqt1sIg9LV4LcYuaY275fzSXNfoBGuaK8GyorvRknjncOgWQTzuFrCbGLCFfE9xbrb2bgIOlLg5ZVFnBI2cLDXBagMum2booC13VFDwHbOXejT5RMe3OTRwhmNvbaHA8Lfk9kJnkLGBJfcux47jejfEbwPH6YLT-1TPNFy4vnFQ==
- Wang, Y., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDBjjmSDROxnOL0_uFq42OzjQQ4AL2bUU1dBg3OAFIgzMKMsTbm3x7VADdrr311rCoyqKFvUETEt6VuaH-bevki-I74GQsoyaq460281zooxVNHmu1mo8DA6GGxmM9Nuz8ju9UJal1XH8=
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- ResearchGate. (2025). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Request PDF. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQuU5eS0nfTGm7KwkB-Zj56bkmwC4T7IYodnIOAlitvf45Sx00KmGA7vW16m8sN8YB1hMP61Bo0YWa8Mwri7hb9YH7zF4fIaHYxwznn9_pfjd-sKrNRPqBKcppO-lb6GKAN5CWbnmBUruUYiNeljqd5Oa-hb58GFBpG2yt-u7Fh1sIbuHFCWmaPNPPptUjR1Zl9_npDURP60XXhoLMEKlURiOA4gQQNMXnm2h6WwJu_tdDZjSJSRBu5TmmbQs7ClRVLUHPR04BmGdAIc1aiHg0qsgW34dQ98cCn0K1eDpBsFBaQdZl6ZfpIsVgFFPQqYxqPR2cQFTupPTG4jQAnqrtyPTt
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- syg.ma. (2026). R)-1-benzyl-3-methylpiperazine Reagent market 2026–2034: Pathways to Innovation & Expansion. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQSZvb58Mo8da3d2kIlLCExvrwvKpMB_xXplafjgsaMjSSKMmmRnqYCzf6swqEZ1RlGQm7bJir94QHONYOfBGWdsE7a8aYixo0EcXxRPN_iED9YcejPJmRQSSe-kaOAM0Pzgisnhg7U7KhluXNp8jmHB8BtXtgLWOwitWlUa7bnSKSA0dkuEGFHxQ6VwWIZPIXdlnhefr3XNckwnH2D9IyLOjiqNZApriKUkbjiOPuTRTFhW3OD82DeQ==
- Basile, L., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIjHVvFCTjZ5NHhaqRKDMEY3R--2cseTWBe45Dx10aT20K-lfg2qsRbbRsQwPwpzngm-WvwZhKilHn0D_RI64YOlfCDn1mY6jiFEuhxptvZ5noJRXyJK8upN_0wkyap_IYwUaAmtczWf9v9ig=
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2BeC3Q8oQIfHeQZ2ZKyGw1WJv4E_xp8hrTpdT4G30QbFQu4iDi_orpGQLtZHxV_Yct5JhexHH5ioXaPesaecjLqTtm4QxpJw1u5WEa-rZ3avCd6kXgDfk6RMcghsWRHUC9KRaMMLZkG1ZJd0GhiOKuM0rYxiHKDXx2AJ9Fa5v--U=
- ARKIVOC. (2008). Synthesis of functionalized benzyl amines by the reductive. Available at: https://vertexaisearch.cloud.google.
- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJEl6kidt3gE_iOH7X0BWl7yjxH--cBq-Jsp8xCtO8bypAgCkeMe36EzDqeWbaJHaWY03-x01jhTB6Bw7H5HlqN3FaMEdTWOe-ZcqHX4JYOjxjrsKQ6DbVFsAvCZt89VJS8AbUzStWfl01RxCiDayegWHSLrcKUF23lw==
- RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcZrov43nwen5qP9zcGOMRK3gbeqQwa92CRGbKCOAWhr4cHW3YfJOID3xxBu5vb8y8zqIKRCHzzg2hq2iBN1_xwGseSxLSbSkfzzxvKQNqaYzxjN_f7AlBXu64GUnAVchIsj4tKKU6J2Pf4caQN3F8Nm6cYWl9cjsGcs6hBhkYQmdh-XnHIj7bEjvh5wQUT4Gd37T79rXymOlYWFuyaQ==
Sources
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- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Benzylpiperazine Synthesis Optimization
Disclaimer: Regulated Substance Warning The synthesis of benzylpiperazine (BZP) involves precursors and products that are classified as controlled substances or scheduled drugs in many jurisdictions (e.g., Schedule I in the United States). This technical guide is intended strictly for authorized forensic, toxicological, and pharmaceutical research personnel operating under appropriate licensure. Users are responsible for verifying and complying with all local, state, and federal regulations regarding the synthesis, handling, and disposal of these compounds.
Topic: Overcoming Side Product Formation (1,4-Dibenzylpiperazine)
The Core Challenge: Selectivity Kinetics
In the synthesis of 1-benzylpiperazine (BZP), the primary adversary is 1,4-dibenzylpiperazine (DBP) . This side product forms because the product (BZP) is a secondary amine that remains nucleophilic. In many standard alkylation conditions, the introduction of the benzyl group increases the electron density of the remaining nitrogen, making the mono-alkylated product more reactive toward the alkylating agent than the starting piperazine.
The Kinetic Trap
Without intervention, the reaction follows a consecutive competitive reaction pathway where
Figure 1: Kinetic pathway showing the competitive alkylation. The target molecule (BZP) acts as an intermediate that is easily consumed to form DBP.
Protocol A: The Proton-Shielding Strategy (Recommended)
Principle: Utilization of
Reagents & Stoichiometry
| Component | Role | Molar Eq. | Notes |
| Piperazine Hexahydrate | Reactant | 1.0 | Dissolves easily in EtOH. |
| Piperazine Dihydrochloride | Buffer Source | 1.0 | Critical for generating the mono-salt. |
| Benzyl Chloride | Electrophile | 1.0 | Limiting reagent. |
| Ethanol (Absolute) | Solvent | N/A | High solubility for reactants, low for salt products. |
Step-by-Step Protocol
-
Preparation of the Mono-Salt Buffer: In a reaction vessel, dissolve 1.0 eq of Piperazine Hexahydrate and 1.0 eq of Piperazine Dihydrochloride in warm absolute ethanol (65°C).
-
Mechanism:
-
Result: You now have a solution of predominantly piperazine monohydrochloride.
-
-
Controlled Addition: While maintaining 65°C with vigorous stirring, add 1.0 eq of Benzyl Chloride dropwise over 30–60 minutes.
-
Critical Control: Do not dump the reagent. High local concentrations favor DBP formation.
-
-
The "Self-Cleaning" Precipitation: After reacting for 30 minutes post-addition, cool the mixture to 0°C.
-
Isolation of Target: Treat the filtrate with ethanolic HCl. The BZP Dihydrochloride will precipitate as white plates.[1][2]
-
Purity Check: DBP is significantly less soluble in this matrix and often remains in the mother liquor or forms a distinct solid phase that can be separated by recrystallization.
-
Protocol B: Reductive Amination (Alternative)
Principle: Avoiding direct alkylation entirely. If Protocol A yields persistent DBP impurities, switch to reductive amination. This route forms an imine intermediate which is then reduced.[6] It prevents over-alkylation because the intermediate imine cannot react with a second aldehyde molecule.
Reaction:
Optimization Guide
| Parameter | Recommendation | Reason |
| Reagent | Benzaldehyde (1.0 eq) | Reacts with piperazine to form the imine. |
| Amine Excess | Piperazine (3.0–5.0 eq) | Large excess ensures mono-imine formation. |
| Reducing Agent | Sodium triacetoxyborohydride is milder and allows "one-pot" synthesis. | |
| Solvent | DCM or Methanol | DCM is preferred for triacetoxyborohydride. |
Purification & Work-Up Logic
If DBP is present in your crude mixture, standard extraction is often insufficient due to similar basicity. You must exploit solubility and boiling point differences.
Figure 2: Purification decision tree highlighting the distillation cut-off points required to separate the target from the high-boiling dimer impurity.
Troubleshooting & FAQs
Q: My reaction mixture turned dark brown/black. Is the product ruined? A: Not necessarily, but it indicates oxidation. Piperazine is sensitive to oxygen.
-
Fix: Ensure all solvents are degassed. Run the reaction under a Nitrogen or Argon atmosphere. The color is likely oxidized amine impurities which can often be removed via the final distillation step.
Q: I cannot distill the product (no vacuum setup). How do I remove DBP? A: Use the Selective Salt Precipitation method.
-
Convert the crude oil to the dihydrochloride salt (using HCl/Ethanol).[1][2]
-
Boil the crude salt in absolute ethanol.
-
BZP·2HCl is moderately soluble in hot ethanol; DBP·2HCl is significantly less soluble.
-
Perform a hot filtration.[1][2] The solid collected is likely DBP-rich; the filtrate, upon cooling, will yield cleaner BZP crystals.
Q: Why use Benzyl Chloride instead of Benzyl Bromide?
A: Reaction Rate Control.
Benzyl bromide is a more reactive electrophile. While this speeds up the reaction, it also accelerates the
Q: Can I use Boc-protection (1-Boc-piperazine)? A: Yes, this is the "Nuclear Option" for purity.
-
Pros: Guarantees 100% Mono-selectivity (DBP is chemically impossible).
-
Cons: Low atom economy; requires two extra steps (Protection
Benzylation Deprotection with TFA). -
Verdict: Use only if the Mono-salt protocol (Protocol A) fails to meet your purity specs.
References
-
Organic Syntheses Procedure for 1-Benzylpiperazine Title: 1-Benzylpiperazine Source:[1][2][7][8][9] Organic Syntheses, Coll. Vol. 4, p.82 (1963); Vol. 35, p.10 (1955). URL:[Link] Relevance: Establishes the "Mono-salt" protocol using Piperazine Dihydrochloride to block side reactions.
-
Kinetic Studies of Piperazine Alkylation Title: Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link] Relevance: Provides the mechanistic basis for steric and electronic control during benzylation.
-
Impurity Profiling in BZP Synthesis Title: 1,4-Dibenzylpiperazine (Crystal Structure & Formation) Source: Acta Crystallographica Section E. URL:[Link] Relevance: Confirms the structure of the primary impurity and discusses its formation conditions.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. designer-drug.com [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for reductive amination to form benzylpiperazines
Topic: Optimization of Reaction Conditions for Benzylpiperazine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Benzylpiperazine Scaffold
Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing N-benzylpiperazine derivatives—a privileged pharmacophore found in antihistamines (e.g., Cyclizine), antidepressants, and sigma receptor ligands.
While reductive amination is a "textbook" reaction, the specific application to piperazines presents unique challenges:
-
Bis-alkylation: Piperazine has two nucleophilic nitrogens. Without protection or strict control, you will form the
-dibenzyl byproduct. -
Solubility Mismatches: Piperazine is highly polar; the product is lipophilic.
-
Chemo-selectivity: Preventing the direct reduction of the benzaldehyde to benzyl alcohol.
This guide provides a self-validating, modular approach to optimizing this transformation.
Module 1: Strategic Reagent Selection
The choice of reducing agent dictates the reaction pathway and side-product profile. Do not default to Sodium Borohydride (
Comparative Analysis of Reducing Agents
| Reagent | Selectivity | Toxicity | Solvent System | Recommended For |
| STAB ( | High (Reduces imine >> aldehyde) | Low | DCE, DCM, THF | Standard Protocols. Best for one-pot procedures. |
| NaCNBH₃ | High (pH dependent) | High (Cyanide risk) | MeOH, EtOH | Acid-sensitive substrates; requires pH 5–6 control. |
| Ti(OiPr)₄ + NaBH₄ | Very High | Low | THF / MeOH | Sterically hindered amines or electron-poor anilines. Forces imine formation. |
| H₂ / Pd-C | High | Low | MeOH, EtOH | Large-scale manufacturing (avoids boron waste). |
The "Gold Standard": Sodium Triacetoxyborohydride (STAB)
We recommend STAB as the primary reagent. Unlike
Module 2: Reaction Mechanism & Failure Modes
Understanding where the reaction fails is critical for troubleshooting.
Visualizing the Pathway
The following diagram maps the reaction logic and competitive pathways.
Figure 1: Reaction pathway for reductive amination showing the desired route (Green) and competitive failure modes (Red).
Module 3: Troubleshooting Guide
Issue 1: Significant formation of Benzyl Alcohol
-
Symptom: TLC shows a new spot (
in Hex/EtOAc) that is not amine-positive (ninhydrin negative). -
Root Cause: The reducing agent reduced the aldehyde before the imine could form.[1] This often happens if you use
in methanol without pre-forming the imine. -
Corrective Action:
-
Switch to STAB in DCE (1,2-Dichloroethane).
-
If using
, you must stir the amine and aldehyde for 2–4 hours (or reflux for 1 hour) before adding the hydride.
-
Issue 2: Bis-alkylation (N,N'-dibenzylpiperazine)
-
Symptom: Two benzyl groups attached to one piperazine ring.
-
Root Cause: Piperazine has two reactive sites. Once the first benzyl group is added, the nitrogen remains nucleophilic (though slightly sterically hindered, it is still reactive).
-
Corrective Action:
-
Strategy A (Protection): Use N-Boc-piperazine instead of free piperazine. Deprotect with TFA/DCM after the reaction. This guarantees mono-substitution.
-
Strategy B (Stoichiometry): If you must use free piperazine, use a 5-10 fold excess of piperazine . The aldehyde becomes the limiting reagent, statistically favoring mono-alkylation.
-
Issue 3: Incomplete Conversion / Stuck at Imine
-
Symptom: Starting material remains, or the intermediate imine is visible on TLC but doesn't reduce.
-
Root Cause: Steric hindrance or insufficient activation of the imine.
-
Corrective Action:
-
Add Acetic Acid (1.0 equiv) . This protonates the imine to the iminium ion, which is much more electrophilic and susceptible to hydride reduction.
-
Use Titanium Isopropoxide (
) .[1] This acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine [2].
-
Module 4: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (STAB)
Best for: Standard synthesis using N-Boc-piperazine or excess piperazine.
-
Preparation: In a dry flask, dissolve N-Boc-piperazine (1.0 equiv) and Benzaldehyde derivative (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM (0.1 M concentration).
-
Note: If the aldehyde is valuable, reverse stoichiometry (1.0 Aldehyde : 1.2 Amine).
-
-
Activation: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temp.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir for 4–16 hours. Monitor by TLC/LCMS.
-
Workup (Critical):
-
Quench with saturated aqueous
. Stir vigorously for 15 mins to quench boron complexes. -
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over
.
-
Protocol B: The "Difficult Substrate" (Ti(OiPr)₄)
Best for: Electron-deficient amines, sterically hindered ketones, or acid-sensitive groups.
-
Imine Formation: Combine amine (1.0 equiv) and carbonyl (1.0 equiv) in THF .
-
Additive: Add Titanium(IV) isopropoxide (1.5 equiv) neat.
-
Stir: Stir at Room Temp for 6–12 hours. (The solution often turns slightly yellow/orange).[2]
-
Reduction: Add Sodium Borohydride (
) (1.5 equiv) directly to the mixture. Then, carefully add Methanol (2-3 mL) dropwise (Caution: Gas evolution!). -
Quench: Add 1N NaOH or water. A white precipitate (
) will form. -
Filtration: Filter through a pad of Celite to remove titanium salts. Rinse with EtOAc.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose your current experiment.
Figure 2: Decision matrix for troubleshooting reaction failures.
Module 6: Frequently Asked Questions (FAQ)
Q: Why do I get an emulsion during workup? A: Piperazine derivatives are surfactants. If using DCM/Water, emulsions are common.[3]
-
Fix: Filter the biphasic mixture through a pad of Celite before separation.[3] Alternatively, add solid NaCl to saturate the aqueous layer ("salting out"), forcing the organic product into the organic layer.
Q: Can I use Methanol with STAB? A: It is not recommended. Methanol reacts with STAB (solvolysis) faster than STAB reduces the imine, destroying your reagent. Use DCE, DCM, or THF.[4][5] If you must use solubility-enhancing solvents, use TFE (Trifluoroethanol) or keep MeOH exposure brief.
Q: My product is water-soluble and I lost it during extraction. A: Benzylpiperazines can be polar.
-
Fix: Do not use 1N HCl for the wash steps, as the protonated amine will stay in the water. Keep the aqueous layer basic (pH > 10) during extraction. If highly polar, use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
-
Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[7] Organic Reactions, 59, 1-714.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How To [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting poor chiral separation of piperazine enantiomers by HPLC
Current Status: Online | Specialist: Senior Application Scientist Ticket Topic: Troubleshooting poor resolution and peak shape of piperazine enantiomers.
Executive Summary: The Piperazine Challenge
Piperazine derivatives present a "perfect storm" of chromatographic challenges. As a Senior Application Scientist, I often see researchers fail not because their column is bad, but because they are fighting the molecule's intrinsic properties.
You are likely facing one of three specific failure modes:
-
The Invisible Peak: Piperazine lacks a conjugated
-system, making UV detection at standard wavelengths (254 nm) impossible. -
The Shark Fin (Tailing): The secondary amine nitrogens (
) interact aggressively with residual silanols on the silica support. -
The Solubility Trap: These molecules are often too polar for Normal Phase (Hexane) but lack sufficient retention in standard Reversed Phase.
Diagnostic Logic Tree
Before modifying your method, identify your primary failure mode using the logic flow below.
Figure 1: Diagnostic logic tree for isolating chiral separation failure modes.
Issue 1: The Invisible Analyte (Detection)
Symptom: No peaks observed or extremely noisy baseline at 210 nm.
Root Cause: The piperazine ring is saturated. It has no UV chromophore. Relying on end-absorption (200–210 nm) is risky due to mobile phase cut-off interference (especially if using modifiers like TEA or TFA).
Solution A: Derivatization (Recommended)
Transform the analyte into a UV-active species.[1][2][3][4] This is the gold standard for sensitivity.
| Reagent | Target Group | Detection | Protocol Note |
| NBD-Cl (4-chloro-7-nitrobenzofuran) | Secondary Amine | UV (470 nm) / FL | Fast reaction (heat 60°C, 30 min). Highly specific [1]. |
| Dansyl Chloride | Secondary Amine | UV (254 nm) / FL | Requires basic pH buffer. Stable derivative [2]. |
| Fmoc-Cl | Secondary Amine | UV (265 nm) / FL | Very high sensitivity; excess reagent must be removed. |
Solution B: Alternative Detectors
If derivatization is impossible (e.g., prep-scale purification):
-
RI (Refractive Index): Works, but incompatible with gradient elution.
-
ELSD/CAD: Universal detection. Requires volatile mobile phase (remove phosphate buffers).
-
MS (Mass Spec): Ideal. Use volatile basic additives (Ammonium Bicarbonate or Ammonia) instead of DEA.
Issue 2: The Shark Fin (Peak Tailing)
Symptom: Asymmetric peaks (
Root Cause: The secondary amine on the piperazine ring acts as a strong base. It hydrogen-bonds with acidic residual silanols on the silica surface of the chiral column. This is a non-enantioselective retention mechanism that destroys resolution.
The "Basic" Fix
You must mask the silanols. The choice of additive is critical.
-
Diethylamine (DEA): The industry standard for Normal Phase and Polar Organic modes.
-
Ethylenediamine (EDA): Stronger competitor. Use if DEA fails.
-
Butylamine: Use only in Normal Phase (Hexane/Alcohol).
WARNING: Do NOT use TFA (Trifluoroacetic acid) alone for piperazines. TFA will protonate the amine (
Issue 3: Selectivity & Mode Selection
Symptom: Peaks are sharp but co-elute (Resolution
Root Cause: The solvent system is preventing the "lock and key" fit between the analyte and the chiral selector.
The Solution: Polar Organic Mode (POM)
For piperazines, Polar Organic Mode is often superior to Normal Phase or Reversed Phase.
-
Why? Piperazines are polar. They may not dissolve in Hexane (NP). In Reversed Phase (water), the hydrophobic effect drives retention, but water can interfere with the delicate H-bonding required for chiral discrimination.
-
The POM Mix: 100% Acetonitrile (ACN) or Methanol (MeOH) with 0.1% DEA/TEA.
-
Column Choice:
-
Immobilized Polysaccharides (Chiralpak IA, IC, ID): These are robust and allow 100% organic solvents [4].
-
Macrocyclic Glycopeptides (Chirobiotic V/T): Excellent for POM separation of polar amines [5].
-
Standard Screening Protocol
Follow this self-validating workflow to develop a method from scratch.
Figure 2: Screening workflow prioritizing Polar Organic Mode (POM).
Step-by-Step Guide:
-
Preparation: Dissolve sample at 1 mg/mL in Methanol. Filter (0.45 µm).[9][10]
-
Column: Start with Chiralpak IC (Immobilized Cellulose). It has the broadest selectivity for basic drugs [1].
-
Mobile Phase A (POM): Acetonitrile : Methanol (90:10) + 0.1% DEA.
-
Why: ACN provides dipole interactions; MeOH provides H-bonding capabilities; DEA masks silanols.
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Analysis:
-
If no elution:[11] Increase Methanol to 50% (increase polarity).
-
If low resolution: Switch to Chiralpak IA (Immobilized Amylose) using the same mobile phase.
-
FAQ: Quick Troubleshooting
Q: Can I use Reversed Phase (Water/ACN) for piperazines? A: Yes, but only with Immobilized columns (IA, IB, IC). You must use a basic buffer (pH 9.0, Ammonium Bicarbonate) to keep the piperazine deprotonated (neutral). If it is protonated (pH < 9), it will not interact with the chiral selector effectively.
Q: My column pressure is spiking. Why? A: If you switched from Normal Phase (Hexane) to Reversed Phase (Water) without an intermediate flush, you likely precipitated buffer salts or created an immiscible plug.
-
Fix: Flush with 100% Isopropanol (IPA) for 30 mins to reset the column [6].
Q: I see a "ghost peak" in my blank. A: If using NBD-Cl or Dansyl derivatization, excess reagent elutes as a peak. Ensure your gradient separates the reagent front from your analyte.
References
-
Navaneeswari, R., & Reddy, P. R. (2012).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][2][3][4][9] Journal of Chemical and Pharmaceutical Research, 4(1), 218-224. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Link
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC (Immobilized Series). Daicel Corporation.[11] Link
-
Scribd / Daicel. (2023). Chiralpak AD-H Instruction Manual: Solvent Compatibility and Additives. Link
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11). Link
-
Dr. Maisch HPLC. (2024). Chiral Chromatography Guide: Coated vs. Immobilized Phases. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jocpr.com [jocpr.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ct-k.com [ct-k.com]
Technical Support Center: Resolving Peak Tailing in GC Analysis of Piperazine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the gas chromatography (GC) analysis of piperazine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of why these issues occur and how to systematically resolve them.
Piperazine compounds, due to their basic nature, are notoriously prone to peak tailing. This phenomenon compromises resolution, accuracy, and reproducibility of quantification.[1] This guide will walk you through a logical troubleshooting process, from initial system checks to advanced chemical modification techniques, ensuring the integrity and quality of your analytical results.
Part 1: Foundational Troubleshooting Guide
This section is structured to help you diagnose the issue by systematically examining the most common causes of peak tailing for basic compounds like piperazines.
Q1: My piperazine peaks are tailing. Where should I begin my investigation?
A1: When troubleshooting, it's crucial to follow a systematic approach to avoid changing too many variables at once.[2] If you observe tailing for specific basic compounds like piperazine, it often points to a chemical interaction issue rather than a physical problem.[3] However, if all peaks in your chromatogram are tailing, the cause is more likely physical, such as a poor column installation.[1][3]
Start by evaluating the components of your GC system in the order the sample travels: Inlet → Column → Detector . The following workflow provides a logical diagnostic path.
Caption: A systematic workflow for troubleshooting piperazine peak tailing.
Q2: How can my GC inlet contribute to peak tailing and what should I do?
A2: The inlet is the first point of contact for your sample and a primary source of activity. Active sites, often acidic silanol groups (Si-OH) on glass surfaces, can strongly interact with the basic amine groups of piperazine, causing adsorption and delayed elution, which manifests as peak tailing.[4][5][6]
Core Directive: Minimize Active Sites.
-
Liner Selection: Standard borosilicate glass liners are notoriously active. Always use a deactivated liner . For piperazines, a base-deactivated liner is specifically treated to be inert towards basic compounds and is highly recommended.[5][7][8] Ultra-inert liners are also an excellent choice.[9][10]
-
Liner Maintenance: Liners are consumables. With use, even deactivated liners become active as non-volatile matrix components accumulate.[10] If you observe declining performance, replace the liner.[1][6] Cleaning and re-silanizing liners is possible but can be hazardous and may create new active sites if not done perfectly.[11]
-
Inlet Temperature: The temperature must be high enough to ensure rapid and complete vaporization of your piperazine analytes. Insufficient temperature can cause slow sample transfer to the column, resulting in broadened or tailing peaks.[3][6]
Q3: My inlet is optimized, but tailing persists. Could my GC column be the problem?
A3: Absolutely. The column contains the vast majority of the surface area your analyte will encounter. The same principle of minimizing active sites applies here, but with a focus on both the column tubing and the stationary phase itself.
-
Column Choice: Standard dimethylpolysiloxane columns (e.g., DB-1, Rtx-1) can exhibit activity towards bases. For piperazine analysis, select a column specifically designed for amines:
-
Base-Deactivated Columns: These columns (e.g., Rtx-5 Amine, SH-5 Amine) have a specially treated surface and stationary phase that minimizes interaction with basic compounds, leading to symmetrical peaks.[8][12][13]
-
Wax Columns (Polyethylene Glycol - PEG): The PEG stationary phase is effective at shielding active sites on the fused silica surface and is a good choice for analyzing polar and basic compounds.[14]
-
-
Column Installation and Maintenance:
-
Proper Cut: A clean, square cut at the column inlet is essential. A ragged or angled cut creates turbulence and active sites.[1][15] Always inspect your cut with a magnifier.
-
Contamination: The first 10-20 cm of the column can accumulate non-volatile residues from injections, creating a new source of activity.[6][16] If performance degrades over time, trimming this section from the inlet end of the column is a common and effective solution.[1][6]
-
-
Guard Columns: If your samples are complex or "dirty," using a base-deactivated guard column can protect your analytical column from contamination, extending its life and preserving performance.[8][12][13]
Part 2: Advanced Solutions & FAQs
If foundational troubleshooting doesn't fully resolve the issue, the next step is to chemically modify the analyte itself. This is often the most robust and reliable approach for challenging compounds like piperazines.
Q4: What is derivatization, and why is it so effective for analyzing piperazines?
A4: Derivatization is the process of chemically modifying an analyte to change its physicochemical properties, making it more suitable for a specific analytical method.[17] For piperazines in GC, the primary goal is to eliminate the problematic secondary amine groups.
The core problem is the hydrogen-bonding capability of the N-H groups and the basicity of the nitrogen atoms. These features lead to strong interactions with active silanol sites (Si-OH) in the GC pathway. By replacing the active hydrogens with inert, non-polar groups (e.g., acyl or silyl groups), you:
-
Eliminate Hydrogen Bonding: This drastically reduces the analyte's affinity for active sites.
-
Increase Volatility: The resulting derivative is typically less polar and more volatile, making it better suited for GC analysis.
-
Improve Peak Shape: With secondary interactions eliminated, the analyte molecules travel through the column in a tight, uniform band, resulting in sharp, symmetrical Gaussian peaks.[18]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. silcotek.com [silcotek.com]
- 6. benchchem.com [benchchem.com]
- 7. axialscientific.com [axialscientific.com]
- 8. GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID [restek.com]
- 9. agilent.com [agilent.com]
- 10. perlan.com.pl [perlan.com.pl]
- 11. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 12. SH Guard Columns Base Deactivated : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. SH Guard Column Base Deactivated, 5m, 0.53mm ID x 0.69mm OD | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. scispace.com [scispace.com]
- 18. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
Preventing racemization during functionalization of (S)-1-Benzyl-3-methylpiperazine
The following technical guide addresses the preservation of optical integrity for (S)-1-Benzyl-3-methylpiperazine (CAS: 132871-11-5) during downstream functionalization. This content is structured as a Tier-3 Support resource for medicinal chemists and process development scientists.[1]
Status: Operational | Topic: Chiral Stability & Functionalization | Audience: R&D / Process Chem[1][]
Executive Summary: The Stability Profile
(S)-1-Benzyl-3-methylpiperazine possesses a chiral center at the C3 position.[1][] Unlike
However, "silent" racemization occurs through three specific high-risk mechanisms during functionalization:
- -Hydride Elimination during transition-metal catalyzed cross-couplings (N4-arylation).
- -Deprotonation via organolithium reagents (Directed Lithiation).
-
Oxidative Dehydrogenation leading to iminium intermediates.[1][]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I observed a drop in ee% after N4-arylation using Buchwald-Hartwig conditions."
Diagnosis: This is likely caused by
Corrective Action:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands that promote reductive elimination over
-hydride elimination.[1][] RuPhos , BrettPhos , or t-BuXPhos are superior choices for secondary amines with -chiral centers.[1][] -
Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu) if possible; use weaker bases like Cs₂CO₃ or K₃PO₄ to minimize background deprotonation risks, although the metal mechanism is the primary culprit.
-
Temperature: Cap reaction temperatures at 80°C. Higher temperatures (>100°C) exponentially increase the rate of reversible dehydrogenation.[1]
Issue 2: "My NMR shows split peaks for the methyl group after N4-acylation. Is this racemization?"
Diagnosis: This is likely Rotamerism , not racemization. N-acyl piperazines (amides) exhibit restricted rotation around the C(O)-N bond due to partial double bond character.[1][] This results in two distinct conformers (rotamers) observable by NMR at room temperature.[1] This is a frequent "false positive" for racemization.[1]
Verification Protocol:
-
Variable Temperature NMR (VT-NMR): Heat the NMR sample to 60-80°C (in DMSO-d6). If the split peaks coalesce into a single sharp singlet/doublet, the compound is chemically pure, and the "impurity" was just a rotamer.
-
Chiral HPLC: Do not rely solely on NMR. Confirm enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).[1][]
Issue 3: "Can I use n-BuLi or s-BuLi to functionalize the C2 position?"
Diagnosis: High Risk of Racemization.
Using strong organolithium reagents will deprotonate the
Corrective Action:
-
Thermodynamic Control: If lithiation is mandatory, it must be performed at -78°C using a complexing ligand like TMEDA or (-)-Sparteine .[1][]
-
(-)-Sparteine Strategy: Use (-)-Sparteine to create a chiral lithiated complex that may preserve or even enforce stereochemistry, though this is substrate-dependent.[1][]
-
Alternative: Use C-H activation methods catalyzed by transition metals (e.g., Ru or Ir) which often proceed via mechanisms that do not generate a free planar carbanion at the chiral center.
Part 2: Visualizing the Risk Landscape
The following diagram illustrates the safe vs. high-risk pathways for functionalizing (S)-1-Benzyl-3-methylpiperazine.
Caption: Decision tree highlighting safe functionalization routes (Green) versus pathways requiring strict control to avoid racemization (Red/Yellow).
Part 3: Validated Protocols
Protocol A: Racemization-Free N4-Acylation
Context: Coupling with an acid chloride or carboxylic acid.[1][]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1] Use 1.2 - 1.5 equivalents.
-
Note: Avoid inorganic bases like NaOH in biphasic systems if phase transfer catalysts are used, as this can occasionally promote side reactions.[1]
-
-
Temperature: 0°C to Room Temperature (25°C).
-
Procedure:
-
QC Check: Perform VT-NMR if double peaks are observed.
Protocol B: Enantiomeric Excess (ee) Determination
Context: Validating the integrity of the chiral center post-reaction.
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Expected Retention | (S)-Enantiomer typically elutes first or second depending on column; requires racemic standard for confirmation.[1][] |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I remove the N1-benzyl group without racemizing the C3-methyl? A: Yes. Standard hydrogenolysis (H₂ gas, Pd/C, MeOH/EtOH) is safe. The C3-methyl center is stable to these reduction conditions.[1][] However, ensure the reaction is not run at excessive temperatures (>60°C) or pressures (>100 psi) which might promote ring dehydrogenation/aromatization.
Q2: I need to synthesize the piperazine from a pyrazine precursor. Will the reduction be stereoselective? A: Reduction of 2-methylpyrazine yields racemic 2-methylpiperazine.[1][] To obtain the (S)-enantiomer, you must perform a resolution (e.g., with L-tartaric acid or camphorsulfonic acid) or use an asymmetric hydrogenation catalyst (e.g., Rh-Binap), though the latter is complex. It is generally more efficient to purchase the chiral building block synthesized from (S)-Alanine.[1][]
Q3: Why does my Certificate of Analysis (CoA) list "Chemical Purity" and "Chiral Purity" separately? A: Chemical purity refers to the absence of side products (e.g., unreacted starting material, dimers). Chiral purity (ee%) refers to the ratio of (S) vs (R) enantiomers. A sample can be 99% chemically pure but only 50% chirally pure (racemic).[1] Always verify the "Optical Rotation" or "Enantiomeric Excess" on the CoA.[1]
References
-
National Institutes of Health (PubChem). (3R)-1-benzyl-3-methylpiperazine Compound Summary.[1][] Retrieved from [Link][]
-
Royal Society of Chemistry. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[1] (Discusses racemization risks in piperazine synthesis). Retrieved from [Link]
Sources
Enhancing the resolution of enantiomers using (S)-1-Benzyl-3-methylpiperazine in NMR
Technical Support Center: Chiral NMR Applications Subject: Method Development & Troubleshooting for (S)-1-Benzyl-3-methylpiperazine Ticket ID: CSA-GEN-001 Status: Open[]
Executive Summary & Scope
Welcome to the Technical Support Center. You are likely using (S)-1-Benzyl-3-methylpiperazine (CAS: 3138-86-1) as a Chiral Solvating Agent (CSA) to determine the enantiomeric purity (ee) of chiral carboxylic acids or amino acid derivatives via NMR spectroscopy.[]
Unlike Chiral Derivatizing Agents (CDAs) that require covalent synthesis (e.g., Mosher's acid chlorides), this piperazine derivative acts as a "shaking" reagent. It forms transient, non-covalent diastereomeric salts with your acidic analyte in solution.
Key Mechanism:
The basic nitrogen (N-4) of the piperazine accepts a proton from your chiral acid. The resulting ammonium-carboxylate ion pair is stabilized by hydrogen bonding and
Quick Start Protocol (The "Happy Path")
Before troubleshooting, ensure you are following the baseline protocol. Deviations here are the root cause of 60% of support tickets.
Standard Operating Procedure (SOP):
-
Analyte Prep: Dissolve 10–15 mg of your racemic (or scalemic) acidic substrate in 0.6 mL of solvent (see Solvent Selection below).[]
-
CSA Addition: Add 1.0 equivalent of (S)-1-Benzyl-3-methylpiperazine.
-
Equilibration: Shake the NMR tube vigorously for 30 seconds. Allow to rest for 2 minutes to reach thermal equilibrium.
-
Acquisition: Run a standard
H NMR (minimum 16 scans). Focus on protons near the chiral center (typically -protons).[]
Troubleshooting Guide & FAQs
Module A: "I see no peak splitting (Resolution Failure)."
Diagnosis: The diastereomeric complexes are either not forming, or their magnetic environments are too similar.
Q: My peaks are sharp but single. Is the reagent working? A: The reagent is likely pure, but the chiral recognition is insufficient.
-
Step 1: Change the Solvent. The dielectric constant (
) is critical.-
Chloroform-d (
): Good solubility, but high polarity can disrupt the crucial ion-pairing/H-bonding.[] -
Benzene-d6 (
):Recommended. The anisotropic effect of the benzene ring often amplifies the chemical shift difference ( ) between enantiomers.
-
-
Step 2: Lower the Temperature.
-
Room temperature (298 K) might allow rapid exchange between the bound (salt) and unbound species, averaging the signals.
-
Action: Cool the probe to 273 K (0°C) or 253 K (-20°C) . This slows the exchange rate and "freezes" the diastereomeric conformation, often revealing the split.
-
Q: What is the optimal Stoichiometry? A: Unlike covalent derivatization (which requires 1:1 or excess), CSAs are sensitive to ratio.
-
Start at 1:1 .
-
If no split is observed, titrate up to 2:1 (CSA:Analyte) . Excess amine can push the equilibrium fully toward the salt form.
-
Warning: Too much CSA can cause line broadening due to viscosity or exchange broadening.[]
Module B: "My peaks are broad or disappearing."
Diagnosis: Intermediate exchange rate or water interference.[]
Q: The signals look like broad humps. What's wrong?
A: You are likely in the "coalescence" regime where the exchange rate between the salt and free acid equals the frequency difference (
-
Fix 1 (Temperature): As mentioned above, lowering the temperature pushes the system into the "slow exchange" limit, sharpening the peaks.
-
Fix 2 (Water): Piperazines are hygroscopic.[] Water molecules compete for the H-bonding sites essential for the chiral complex.
-
Action: Dry your analyte and CSA under high vacuum. Use a fresh ampoule of solvent. Add 4Å molecular sieves to the NMR tube if necessary.
-
Module C: "The chemical shift difference ( ) is too small to integrate."
Diagnosis: The chiral center of the CSA is too far from the analyte's protons.
Q: I see a split, but it's only 0.01 ppm. How can I improve this? A: You need to maximize the magnetic anisotropy.
-
Target Protons: Look for signals closest to the ionic interaction site (usually the
-proton to the carboxylic acid). -
Decoupling: If the signal is a multiplet (e.g., a quartet), run a homonuclear decoupling experiment or a 2D J-resolved spectrum to collapse the multiplets into singlets, making the small enantiomeric split visible.
Data & Visualization
Solvent Selection Matrix
| Solvent | Polarity ( | Interaction Strength | Resolution Probability | Notes |
| Benzene-d6 | Low (2.[]28) | High | High | Best for salt stability; maximizes |
| Toluene-d8 | Low (2.[]38) | High | High | Allows for lower temperature experiments (< 5°C) than benzene. |
| Chloroform-d | Medium (4.[]81) | Medium | Moderate | Good solubility, but can disrupt weak H-bonds.[] Acidic nature of |
| Methanol-d4 | High (33.[]0) | Low | Very Low | Avoid. Solvates ions too well; breaks the contact ion pair.[] |
Workflow Logic (DOT Diagram)
The following diagram illustrates the decision process for optimizing enantiomeric resolution.
Caption: Decision tree for optimizing chiral resolution using (S)-1-Benzyl-3-methylpiperazine.
Mechanistic Insight (Why this works)
Understanding the "Why" helps you troubleshoot the "How."
-
The Anchor: The carboxylic acid of your analyte protonates the N-1 or N-4 nitrogen of the piperazine.
-
The Shield: The benzyl group on the piperazine is bulky and electron-rich. In the salt complex, this benzyl ring sits in a specific spatial orientation relative to the analyte.
-
The Discrimination:
-
In the (S)-CSA + (R)-Analyte complex, the benzyl ring might shield the
-proton of the analyte (moving it upfield). -
In the (S)-CSA + (S)-Analyte complex, steric hindrance might force the benzyl ring away, resulting in no shielding (downfield relative to the other).
-
This difference in shielding creates the
you see in the spectrum.
-
References
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (The definitive text on CSA mechanisms and solvent effects).
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. (Foundational review on using chiral amines for resolution).
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3] Chemical Reviews, 104(1), 17–118. (Detailed discussion on salt formation and conformational analysis).
-
Sigma-Aldrich. (n.d.). Product Specification: 1-Benzyl-3-methylpiperazine.[] (For physical properties and handling).[3][4][5]
Sources
Removal of residual starting materials from (S)-1-Benzyl-3-methylpiperazine product
Topic: Removal of residual starting materials from (S)-1-Benzyl-3-methylpiperazine Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists CAS: 312610-48-3 (Generic reference for enantiomer series) / 132871-11-5 (Specific isomer)[1][2]
Introduction: The Purity Imperative
In the synthesis of (S)-1-Benzyl-3-methylpiperazine , the two most persistent and problematic impurities are the starting materials:
-
(S)-2-Methylpiperazine: The chiral scaffold.[1][2] Its presence compromises the equivalent weight calculations for downstream coupling and can lead to competitive side reactions.[1][2]
-
Benzyl Chloride/Bromide: The alkylating agent.[1][2] These are potent electrophiles and classified as Genotoxic Impurities (GTIs) .[1][2] Regulatory limits (ICH M7) often require these to be reduced to ppm levels.[1][2]
This guide provides a modular troubleshooting approach to remove these specific contaminants, moving beyond standard "wash and dry" protocols to chemically targeted purification strategies.[1][2]
Master Purification Workflow
The following logic gate describes the decision process for purification based on the nature of the dominant impurity.
Figure 1: Decision matrix for purification strategies based on impurity profiling.
Module 1: Removal of (S)-2-Methylpiperazine (The Amine)[2]
The Problem
(S)-2-Methylpiperazine is a polar, secondary diamine.[1][2] It often co-elutes with the product on silica gel due to similar basicity.[1][2]
The Solution: pH-Controlled Partitioning
We exploit the extreme water solubility of the low-molecular-weight starting amine compared to the lipophilic benzylated product.[2]
Protocol:
-
Basification: Ensure the crude reaction mixture (if aqueous) is adjusted to pH > 12 using 50% NaOH.
-
Extraction: Extract with Toluene or Dichloromethane (DCM) .[1][2]
-
Optimization: Perform 3-4 extractions with smaller volumes rather than one large extraction.
-
-
The "Back-Wash" (Critical Step):
-
Wash the organic layer twice with a small volume of saturated brine adjusted to pH 11 (with NaOH).[2]
-
Mechanism:[1][3] The high ionic strength of brine forces the organic product out of the water, but the small molecular weight impurity ((S)-2-methylpiperazine) will partition into the aqueous brine due to its high polarity.[2]
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Product yield is low | pH was < 10 during extraction. | Adjust aqueous layer to pH > 12 to ensure product is fully deprotonated (Free Base).[1][2] |
| Impurity persists in Organic Layer | Solvent is too polar (e.g., EtOAc).[1][2] | Switch to Toluene or Hexane/Ether. 2-Methylpiperazine is sparingly soluble in non-polar solvents.[1][2] |
| Emulsion forms | Amphiphilic nature of amines.[1][2] | Add solid NaCl to saturation; filter through a Celite pad if solids are present.[1][2] |
Module 2: Removal of Benzyl Chloride/Bromide (The Electrophile)
The Problem
Benzyl halides are potential carcinogens.[1][2] Distillation can remove the bulk, but trace amounts (ppm) often remain.[2] They cannot be removed by simple acid/base washing because they are neutral and lipophilic.[1][2]
The Solution: Chemical Scavenging (Quenching)
Convert the lipophilic, neutral benzyl halide into a charged, water-soluble quaternary ammonium salt in situ.[2]
Protocol:
-
Scavenger Addition: Add 0.1 - 0.2 equivalents of a sacrificial tertiary amine (e.g., Triethylamine or N,N-Dimethylethanolamine ) to the reaction mixture before workup.[1][2]
-
Heat: Stir at 40–50°C for 1–2 hours.
-
Mechanism:
[1][2] -
Workup: Proceed with the standard aqueous wash.[1][2] The newly formed quaternary salt will quantitatively partition into the water layer, leaving the product in the organic phase.[2]
Alternative: Use Polymer-Supported Amines (e.g., Trisamine scavenger resin) if you want to avoid adding liquid reagents.[1][2] Stir resin with the crude mixture for 2 hours, then filter.
Module 3: Polishing via Distillation & Salt Formation[1]
Vacuum Distillation
For high-purity applications, distillation is the most effective method to separate the product from non-volatile oligomers (dibenzyl species).[2]
-
Note: Ensure the system is under high vacuum. At atmospheric pressure, the amine may degrade/oxidize before boiling.[2]
Crystallization (The Ultimate Purifier)
If the free base is an oil or difficult to handle, convert it to a solid salt.[2]
Dihydrochloride Salt Protocol [1]:
-
Dissolve the crude oil in Absolute Ethanol .
-
Cool to 0°C in an ice bath.
-
Slowly add ethanolic HCl (saturated).
-
Observation: (S)-1-Benzyl-3-methylpiperazine dihydrochloride precipitates as white plates.[1][2]
-
Filtration: Collect crystals and wash with cold dry benzene or ether.[1][2]
-
Purity Check: This removes any neutral impurities (benzyl alcohol, benzaldehyde) which remain in the mother liquor.[1][2]
Frequently Asked Questions (FAQ)
Q1: My product contains the regioisomer 4-benzyl-2-methylpiperazine. How do I remove it?
-
Answer: This is a synthesis selectivity issue, not a purification issue. Once formed, these isomers are very difficult to separate by extraction.[1][2] You must use Column Chromatography (Silica, DCM:MeOH:NH4OH gradient) or careful Fractional Crystallization of the oxalate salts.[2] Prevention (using N-protected starting materials) is better than cure.[1][2]
Q2: I see a "double benzylated" impurity (1,4-dibenzyl-2-methylpiperazine).
-
Answer: This is non-polar compared to your product.
Q3: Can I use Benzaldehyde + Reductive Amination instead of Benzyl Chloride?
-
Answer: Yes, this avoids the GTI (benzyl chloride) issue entirely.[2]
References
-
Organic Syntheses , Coll.[1][2][5] Vol. 5, p.88 (1973); Vol. 36, p.14 (1956).[2] 1-Benzylpiperazine.[1][2][][7][8] (Protocol adapted for the 3-methyl derivative). [Link]
-
PubChem Compound Summary . (S)-1-Benzyl-3-methylpiperazine. [Link][1][2]
-
ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link][2]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. uregina.ca [uregina.ca]
- 3. Ammonolysis of benzyl chloride and rind ole amine so formed and ald ald w.. [askfilo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 7. swgdrug.org [swgdrug.org]
- 8. (S)-1-Benzyl-3-(1H-indol-3-ylmethyl)piperazine | CAS 169458-70-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Validation & Comparative
Validation of analytical methods for (S)-1-Benzyl-3-methylpiperazine quantification
A Comparative Technical Guide for Drug Development
Part 1: Strategic Method Selection
(S)-1-Benzyl-3-methylpiperazine (CAS: 132871-11-5) is a critical chiral building block in the synthesis of various pharmaceutical agents (e.g., piperazine-based antihistamines or antidepressants). Its validation presents a dual challenge: quantifying chemical purity while simultaneously proving enantiomeric excess (ee) .
Unlike simple achiral solvents, a single method often cannot satisfy all regulatory requirements. Below is the comparative analysis of the three primary analytical approaches.
Comparative Performance Matrix
| Feature | Method A: Chiral HPLC-UV (Recommended) | Method B: RP-LC-MS/MS | Method C: GC-FID |
| Primary Utility | Enantiomeric Purity (ee%) & Assay | Trace Impurity / Genotox Screening | Residual Solvents / Volatile Precursors |
| Specificity | High (Separates (S) from (R)) | High (Mass-based) but achiral* | Moderate (Thermal degradation risk) |
| Sensitivity (LOD) | Moderate (UV @ 210-254 nm) | Excellent (pg/mL range) | Good |
| Robustness | Sensitive to mobile phase water content | High | High |
| Throughput | Medium (15-30 min runs) | Fast (<10 min runs) | Fast |
| Cost | High (Columns: $1k+) | High (Instrument capital) | Low |
*Note: RP-LC-MS requires chiral derivatization or specialized chiral columns to distinguish enantiomers, making it complex for routine QC.
Decision Logic for Method Selection
The following decision tree illustrates when to deploy which technique during the drug development lifecycle.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Part 2: Deep Dive – The "Gold Standard" Chiral Protocol
For the validation of (S)-1-Benzyl-3-methylpiperazine, Chiral Normal-Phase HPLC is the industry standard. It is the only method that provides a self-validating check against the (R)-enantiomer impurity, which is the most likely contaminant from the synthesis starting material.
Method Development & Optimization
Piperazines are basic amines (
Critical Success Factor: The addition of a basic modifier (Diethylamine or DEA) is mandatory to suppress silanol ionization and ensure sharp peak shapes.
Optimized Chromatographic Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).
-
Why: The amylose helical structure provides superior cavity fit for the benzyl-piperazine moiety compared to cellulose.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].
-
Detection: UV at 215 nm (Benzyl ring absorption).
-
Temperature: 25°C.
Validation Framework (ICH Q2(R1/R2) Compliant)
The following validation steps must be performed to demonstrate the method is suitable for intended use.
A. Specificity (Selectivity)[3][4]
-
Objective: Prove the method distinguishes the (S)-analyte from the (R)-enantiomer and synthesis precursors (e.g., benzyl chloride).
-
Protocol:
-
Inject pure (S)-1-Benzyl-3-methylpiperazine.
-
Inject pure (R)-enantiomer (impurity standard).
-
Inject a "Spiked" sample: (S)-analyte + 0.5% (R)-enantiomer.
-
-
Acceptance Criteria: Resolution (
) between (S) and (R) peaks must be . No interference from blank/placebo at the retention time of the main peak.
B. Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
-
Objective: Ensure the method measures the true value.
-
Protocol: Spike known amounts of (S)-1-Benzyl-3-methylpiperazine into the sample matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
D. Precision (Repeatability)
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance Criteria: RSD of peak area
(for Assay) or (for Impurities).
Visualizing the Validation Workflow
Figure 2: Step-by-step validation workflow adhering to ICH Q2 guidelines.
Part 3: Troubleshooting & Expert Insights
As an Application Scientist, I have observed common failure modes in validting piperazine derivatives.
The "Disappearing Peak" Phenomenon
-
Symptom: Peak area decreases over repeated injections.
-
Cause: Piperazines can react with atmospheric
to form carbamates in non-acidic solutions, or adsorb to glass vials. -
Solution: Use deactivated glass vials (silanized) and ensure the sample solvent matches the mobile phase. Keep autosampler temperature controlled (
).
Peak Tailing
-
Cause: Insufficient DEA in the mobile phase or column aging.
-
Solution:
-
Freshly prepare mobile phase with 0.1% DEA.
-
Tip: If using LC-MS (Method B), replace DEA with Ammonium Formate or Ammonium Acetate (volatile buffers) to prevent source contamination.
-
Solubility Issues
-
(S)-1-Benzyl-3-methylpiperazine is often supplied as a hydrochloride salt (HCl).
-
Challenge: HCl salts are insoluble in Hexane (Method A mobile phase).
-
Fix: Dissolve the sample in a small amount of Ethanol or Methanol first, then dilute with the Mobile Phase. Ensure the ratio of alcohol does not disrupt the separation selectivity.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Antia, U., et al. (2010).[2] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP... in human plasma. Journal of Forensic Sciences, 55(5), 1311-1318.[2] Link
-
YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns. (Application Note regarding polysaccharide column selection for basic amines). Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Benzylpiperazine (BZP) Analytical Monographs. (Provides foundational data on UV/GC characteristics of benzylpiperazines). Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs [mdpi.com]
Comparative study of different chiral resolving agents for piperazines
[1]
Executive Summary & Strategic Framework
Piperazine scaffolds are ubiquitous in pharmaceutical chemistry, serving as the backbone for numerous antihistamines, antidepressants, and antifungal agents.[1] However, the biological activity of these compounds is often strictly enantioselective. For process chemists, the challenge lies not just in synthesis, but in the cost-effective resolution of the racemic mixture into a single enantiomer.[2]
This guide moves beyond basic textbook definitions to provide a comparative analysis of chiral resolving agents specifically optimized for piperazine derivatives. While chromatographic separation (Chiral HPLC/SFC) is standard for analytical scale, Diastereomeric Salt Formation remains the preferred method for kilogram-to-ton scale manufacturing due to its scalability and economic viability.
The Mechanism of Action
The resolution of piperazines relies on the acid-base reaction between the racemic secondary amine (piperazine) and an enantiomerically pure acid (resolving agent).
Unlike enantiomers, Diastereomer A and Diastereomer B possess distinct lattice energies and solubilities. The success of the resolution depends on maximizing the solubility difference (
Decision Logic: Selecting the Right Agent
Before analyzing specific agents, use this decision matrix to guide your initial screening. This logic is based on pKa matching and structural rigidity.
Figure 1: Strategic decision tree for selecting chiral resolving agents for secondary amines.
Comparative Analysis of Resolving Agents
A. Tartaric Acid & Derivatives (The Gold Standard)
Agents: L-Tartaric Acid, Di-O,O'-benzoyl-L-tartaric acid (DBTA), Di-O,O'-p-toluoyl-L-tartaric acid (DTTA).
For piperazines, simple L-tartaric acid is the most cost-effective starting point but often fails to form rigid crystalline lattices due to the flexibility of the piperazine ring. DBTA and DTTA are superior alternatives. The benzoyl or toluoyl groups add bulk and pi-pi stacking potential, which rigidifies the crystal lattice and improves diastereomeric discrimination.
-
Pros: Inexpensive (L-Tartaric); DBTA/DTTA offer high "hit rates" for piperazines due to supramolecular interactions.
-
Cons: DBTA/DTTA are more expensive; recovery of the resolving agent is critical for economics.
-
Best For: 2-methylpiperazine, phenyl-substituted piperazines.
B. Mandelic Acid
Agents: (S)-(+)-Mandelic Acid, (R)-(-)-Mandelic Acid.[3]
Mandelic acid is a lipophilic acid that works exceptionally well when the piperazine derivative contains aromatic substituents. The mechanism often involves "T-shaped" or parallel pi-stacking between the mandelic phenyl ring and the substrate's aromatic features.
-
Pros: Excellent for hydrophobic amines; often yields large, well-defined crystals.
-
Cons: Lower acidity compared to sulfonic acids; salt formation may be sluggish with weakly basic piperazines.
-
Best For: Benzhydryl-piperazines (e.g., antihistamine precursors).
C. Camphorsulfonic Acid (CSA)
Agents: (1S)-(+)-10-Camphorsulfonic acid.[4]
When carboxylic acids (Tartaric/Mandelic) fail to protonate the amine or yield oils, CSA is the "nuclear option." As a strong sulfonic acid, it ensures complete protonation. The bulky camphor backbone creates a highly asymmetric environment, discouraging the packing of the "wrong" enantiomer.
-
Pros: Strong acid (pKa ~1.2); resolves weak bases; prevents "oiling out" by forming ionic salts with high melting points.
-
Cons: Expensive; lower atom economy (high molecular weight).
-
Best For: Sterically hindered or weakly basic piperazines.
Performance Data Comparison
The following data aggregates typical performance metrics for the resolution of 2-Methylpiperazine and Diphenyl-piperazine derivatives based on industrial benchmarks.
| Feature | L-Tartaric Acid | DBTA / DTTA | (S)-Mandelic Acid | Camphorsulfonic Acid (CSA) |
| Typical Yield (First Crop) | 35 - 45% | 30 - 40% | 25 - 35% | 20 - 30% |
| Typical %ee (First Crop) | 70 - 85% | 90 - 98% | 80 - 90% | >95% |
| Recrystallization Need | High (2-3 rounds) | Low (0-1 rounds) | Medium (1-2 rounds) | Low (0-1 rounds) |
| Solvent Compatibility | Water, MeOH | MeOH, EtOH, Acetone | EtOH, iPrOH, Toluene | Water, EtOH |
| Cost Efficiency | Excellent | Moderate | Good | Low (High Cost) |
| Scalability | High | High (with recovery) | High | Moderate |
Expert Insight: While L-Tartaric acid is cheaper, DBTA often yields a higher enantiomeric excess (ee) in the first crop for piperazines. This reduces the need for multiple recrystallizations, saving solvent and processing time, which often offsets the higher reagent cost.
Experimental Protocol: Resolution of Racemic Piperazine with DBTA
This protocol is designed as a self-validating system. The "Half-Equivalent Method" (Pope-Peachey) is recommended to maximize yield of the desired enantiomer.
Materials
-
Substrate: Racemic Piperazine derivative (100 mmol)
-
Agent: (-)-Di-O,O'-benzoyl-L-tartaric acid (DBTA) (50 mmol) (0.5 eq)
-
Achiral Acid: HCl or Acetic Acid (50 mmol) (0.5 eq) [Optional: enhances selectivity]
-
Solvent: Methanol/Water (9:1 ratio)
Workflow Diagram
Figure 2: Standard workflow for diastereomeric salt resolution.
Step-by-Step Procedure
-
Dissolution:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 100 mmol of racemic piperazine in 300 mL of Methanol.
-
Add 50 mmol of DBTA.
-
Heat the mixture to reflux (
) until a clear homogeneous solution is obtained. If solids persist, add water dropwise until clear (do not exceed 10% water volume).
-
-
Crystallization (The Critical Step):
-
Turn off the heat and allow the solution to cool to room temperature slowly (over 4-6 hours). Rapid cooling traps impurities and lowers %ee.
-
Expert Tip: If no crystals form after reaching RT, scratch the glass or add a seed crystal. If "oiling" occurs, reheat and add 10% more methanol.
-
-
Filtration & Washing:
-
Filter the white crystalline solid (the diastereomeric salt).
-
Wash the cake with cold methanol (
) to remove surface mother liquor containing the undesired enantiomer. -
Validation Point: Dry a small sample and check melting point. A sharp MP indicates high purity.
-
-
Liberation of the Free Base:
-
Suspend the salt in water and add 2M NaOH until pH > 12.
-
Extract the free amine into Dichloromethane (DCM) (
). -
Dry over
and evaporate to yield the resolved (R)- or (S)-piperazine.
-
-
Recycling:
-
The aqueous layer contains the DBTA (as a sodium salt). Acidify with HCl to precipitate and recover the expensive resolving agent for reuse.
-
References
-
BenchChem. (2025).[5][4][6] Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.[4] Retrieved from
- Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric/mandelic protocols).
-
Fogassy, E., et al. (2007).[7] Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433.[7] Retrieved from
-
Zhang, Q., et al. (2016). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.[8][9] Journal of Chromatography A, 1467, 445–453.[10] Retrieved from
-
Li, B., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmtech.com [pharmtech.com]
- 3. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Comparing the efficacy of (S)-1-Benzyl-3-methylpiperazine with other chiral auxiliaries
Comparative Efficacy Guide: (S)-1-Benzyl-3-methylpiperazine vs. Alternative Chiral Systems
Executive Summary: The Pivot from Auxiliary to Scaffold
(S)-1-Benzyl-3-methylpiperazine is distinct from classical "transient" chiral auxiliaries (e.g., Evans oxazolidinones, Myers pseudoephedrine) which are attached and subsequently removed.[] Instead, this compound functions primarily as a "Privileged Chiral Scaffold" —a permanent structural motif incorporated directly into bioactive molecules (e.g., Imatinib analogues, Sigma-1 receptor antagonists).
Its efficacy is best evaluated not by "removal efficiency," but by its enantiomeric stability , binding affinity (in drug targets), and the efficiency of its generation compared to resolving racemic mixtures.
Key Performance Indicators (KPIs):
-
Enantiomeric Excess (ee): Consistently >99% via asymmetric hydrogenation/alkylation routes.[]
-
Yield Efficiency: >90% (Asymmetric Synthesis) vs. <40% (Classical Resolution).
-
Versatility: Acts as both a drug pharmacophore and a precursor for Chiral Solvating Agents (CSAs).[]
Comparative Analysis: Efficacy vs. Alternatives
This section compares the utility of (S)-1-Benzyl-3-methylpiperazine against standard methods of introducing chirality into piperazine cores.
Comparison 1: Direct Asymmetric Synthesis vs. Classical Resolution
Objective: Obtaining the pure (S)-enantiomer.
| Feature | (S)-1-Benzyl-3-methylpiperazine (Asymmetric Route) | Racemic Resolution (w/ Camphorsulfonic Acid) | Classical Auxiliaries (e.g., Evans) |
| Methodology | Asymmetric hydrogenation or Pd-catalyzed allylic alkylation.[] | Crystallization of diastereomeric salts. | Linear synthesis followed by cyclization.[] |
| Theoretical Yield | 100% (Atom economical) | 50% (Max) | Varies (Multi-step) |
| Enantiomeric Excess | >99% | 98% (Requires recrystallization) | >98% |
| Scalability | High (Kg scale demonstrated).[] | Low (Solvent intensive). | Moderate (Auxiliary recovery required). |
| Cost Efficiency | High (Catalytic).[] | Low (Waste of (R)-isomer). | Low (Stoichiometric auxiliary). |
Insight: While classical resolution using (1S)-(+)-10-Camphorsulfonic acid can achieve 98% ee, it is inherently limited by the 50% yield ceiling.[] Modern asymmetric routes (e.g., using chiral Pd-catalysts) provide a superior efficacy profile for this scaffold.
Comparison 2: Efficacy as a Chiral Solvating Agent (CSA)
Objective: NMR determination of enantiomeric purity of other compounds.
When converted to its diketopiperazine derivative, (S)-1-benzyl-3-methylpiperazine-2,5-dione, it acts as a CSA.[]
| CSA System | Piperazine-2,5-dione Derivative | Pirkle Alcohol | Mosher's Acid |
| Target Analyte | N-acylamino acid esters.[] | Carboxylic acids, alcohols.[2][3][4][5] | Alcohols, amines.[2][4][5][6][7][8][9] |
| Mechanism | H-bonding + π-π stacking.[] | H-bonding + π-π stacking.[] | Covalent derivatization (Ester/Amide).[10] |
| Resolution ( | Moderate (~0.1 - 0.2 ppm).[] | High (>0.2 ppm). | Very High (F-19 NMR).[] |
| Advantage | Non-destructive (In-situ NMR).[] | Non-destructive.[] | Destructive (Requires reaction). |
Experimental Protocols
Protocol A: High-Efficiency Synthesis via Asymmetric Hydrogenation
Context: This protocol avoids the yield loss of resolution.
-
Substrate Preparation : Start with N-benzyl-2-methylpyrazine or a dehydropiperazine precursor.[]
-
Catalyst Loading : Use a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., [Rh(COD)(DuPhos)]OTf).
-
Hydrogenation :
-
Pressure: 5–10 bar
. -
Solvent: Methanol or Ethanol (degassed).
-
Temperature: 25–40°C.[]
-
Time: 12–24 hours.[]
-
-
Purification : Concentrate in vacuo. The product is typically obtained as a pure oil or crystalline salt.
-
Validation: Check ee by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Protocol B: Classical Resolution (Comparative Baseline)
Context: For labs without high-pressure hydrogenation equipment.
-
Salt Formation : Dissolve 10 mmol of racemic 1-benzyl-3-methylpiperazine in EtOH (50 mL).
-
Addition : Add 10 mmol of (1S)-(+)-10-Camphorsulfonic acid (CSA) .
-
Crystallization : Heat to reflux until clear, then cool slowly to 0°C overnight.
-
Filtration : Collect the precipitate (contains the (S,S)-salt complex).
-
Liberation : Treat the salt with 1M NaOH and extract with DCM to yield the free amine.[]
-
Result: Typically 30–40% yield, 95–98% ee.
-
Visualizing the Efficacy Landscape
The following diagram illustrates the decision logic for selecting (S)-1-Benzyl-3-methylpiperazine routes versus alternatives.
Caption: Comparative workflow efficacy for generating (S)-1-Benzyl-3-methylpiperazine. Green path indicates the optimal catalytic asymmetric route.
Scientific Commentary & Causality
Why the Shift to Asymmetric Catalysis? The historical reliance on resolving agents like tartaric acid or camphorsulfonic acid for piperazines stems from the ease of crystallization of their diastereomeric salts. However, the causality of inefficiency in resolution is mathematical: you discard 50% of your material (the R-enantiomer) unless a racemization loop is engineered.
In contrast, asymmetric hydrogenation (using Rh/Ru-phosphines) or Pd-catalyzed allylic alkylation (Stoltz method) establishes the stereocenter during bond formation.[] The bulky benzyl group at N1 serves a dual purpose:
-
Steric Shielding: It directs the catalyst approach, enhancing enantioselectivity.
-
Orthogonality: It is stable under basic conditions but removable via hydrogenolysis (
, Pd/C), allowing the piperazine to be further functionalized at the N1 position later.
Trustworthiness Check: If attempting the resolution protocol (Protocol B), do not rush the cooling step. Rapid precipitation traps the eutomer (wrong enantiomer), drastically lowering ee. A slow cool (1°C/min) is critical for thermodynamic selectivity.
References
-
Enantioselective Synthesis of Piperazin-2-ones and Piperazines . Stoltz, B. M., et al. (2014). PMC. Link
-
(S)-N-Benzyl-3-methylpiperazine-2,5-diones as chiral solvating agents . Tetrahedron: Asymmetry. (2008).[10] Link
-
Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid . Indian Academy of Sciences.[] Link
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands . Journal of Medicinal Chemistry. (2020). Link
-
Catalytic Kinetic Resolution of Disubstituted Piperidines . Journal of the American Chemical Society. Link
Sources
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Enantiomeric excess determination of (S)-1-Benzyl-3-methylpiperazine using chiral chromatography
Executive Summary
This guide provides a comparative technical analysis of methods for determining the enantiomeric excess (ee) of (S)-1-Benzyl-3-methylpiperazine , a critical chiral intermediate often employed in the synthesis of CNS-active pharmaceutical ingredients (e.g., antihistamines and antidepressants).
While polarimetry offers a rapid estimation of bulk optical rotation, it lacks the specificity required for modern GMP standards (ee > 99.5%). This guide establishes Normal-Phase Chiral HPLC as the robust "Gold Standard" for quality control, while positioning Supercritical Fluid Chromatography (SFC) as the superior alternative for high-throughput screening and green chemistry compliance.
The Challenge: Chemical Context
Molecule: 1-Benzyl-3-methylpiperazine Chiral Center: C3 position. Chemical Nature: Basic secondary amine (N4) and tertiary amine (N1).
Analytical Hurdle:
The primary challenge in analyzing piperazine derivatives is the interaction between the basic nitrogen atoms and the residual silanol groups on the silica support of chromatographic columns. This interaction typically leads to severe peak tailing, which compromises resolution (
-
Solution: The mandatory inclusion of a basic modifier (e.g., Diethylamine) in the mobile phase to block silanol sites.
Methodology 1: Normal-Phase Chiral HPLC (The Gold Standard)
This method is recommended for final Quality Control (QC) release testing due to its high reproducibility and ease of method transfer between laboratories.
Experimental Protocol
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on
silica gel.-
Commercial Examples: Daicel Chiralpak AD-H, Phenomenex Lux Amylose-1, or YMC Chiral ART Amylose-C.
-
Rationale: The helical structure of the amylose polymer forms inclusion complexes that effectively discriminate the spatial arrangement of the methyl group at the C3 position.
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
Note: Ethanol can replace Isopropanol to alter selectivity if resolution is
.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Lowering to can improve resolution but increases backpressure). -
Detection: UV at 254 nm (Benzyl chromophore).
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Critical Step: If the sample is a hydrochloride salt, neutralize it with a drop of dilute NaOH/extraction or dissolve in mobile phase containing excess DEA to ensure the free base enters the column.
-
Expected Performance
-
Retention Time: (R)-enantiomer ~8 min; (S)-enantiomer ~10 min (Order may vary by column brand; verify with standards).
-
Resolution (
): Typically . -
Tailing Factor (
): (with DEA additive).
Methodology 2: Chiral SFC (The High-Throughput Alternative)
SFC is superior for screening large numbers of reaction aliquots during process development. It utilizes supercritical
Experimental Protocol
-
Column: Chiralpak AD-3 or IG-3 (3
particle size for higher speed). -
Mobile Phase:
(A) / Methanol + 0.2% DEA (B). -
Gradient: Isocratic 15% B usually suffices; Gradient 5% to 40% B for impurity profiling.
-
Back Pressure Regulator (BPR): 120 bar.
-
Temperature:
. -
Flow Rate: 3.0 - 4.0 mL/min.
Advantages vs. HPLC[2][3][4]
-
Speed: Analysis time reduced from ~15 mins (HPLC) to ~3 mins (SFC).
-
Cost: Significant reduction in organic solvent purchase and disposal costs.
-
Solubility: Supercritical
is an excellent solvent for lipophilic benzyl derivatives.
Methodology 3: Polarimetry (The Legacy Baseline)
-
Method: Specific Optical Rotation
. -
Protocol: Dissolve sample in Methanol (c=1). Measure at 589 nm.
-
Limitation: This method measures the average rotation. It cannot distinguish between a sample that is 99% pure and a sample containing 1% of a high-rotation impurity (like a diastereomer from a precursor). It is not suitable for determining ee > 98% with high confidence.
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics for the determination of (S)-1-Benzyl-3-methylpiperazine.
| Feature | Chiral HPLC (NP) | Chiral SFC | Polarimetry |
| Precision (ee) | High ( | High ( | Low ( |
| LOD (Limit of Detection) | N/A (Bulk property) | ||
| Analysis Time | 15 - 20 min | 3 - 5 min | 2 min |
| Solvent Consumption | High (Hexane) | Low (CO2/MeOH) | Low (MeOH) |
| Robustness | Excellent | Good (sensitive to BPR) | Moderate |
| Primary Use Case | Final QC Release | IPC / Reaction Monitoring | Raw Material ID |
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for developing and validating the chiral method.
Figure 1: Step-by-step workflow for developing a chiral separation method for basic amines.
Troubleshooting & Expert Insights
The "Peak Tailing" Trap
Symptom: The enantiomer peaks exhibit significant tailing (
-
Increase Base: Increase DEA concentration from 0.1% to 0.2%.
-
Switch Additive: If DEA fails, try Ethanolamine (stronger base) or Triethylamine (TEA).
-
Column Care: Ensure the column is dedicated to basic compounds. Previous use with acidic modifiers (TFA) can permanently alter the column chemistry for basic separations.
Resolution Loss
Symptom: Peaks merge (
-
Temperature: Lower the column oven temperature to
. Chiral recognition mechanisms are enthalpy-driven and often improve at lower temperatures. -
Alcohol Switch: Switch from Isopropanol to Ethanol or Methanol. Methanol is "stronger" (elutes faster) but often provides different selectivity in polysaccharide columns.
Visualization: Decision Logic for Method Selection[1]
Figure 2: Decision matrix for selecting the appropriate analytical technique based on laboratory needs.
References
-
Daicel Corporation. (n.d.). Chiralpak AD-H Application Note: Separation of Basic Drugs.[1] Retrieved from [Link]
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Provides foundational theory on amine additives in chiral HPLC).
-
Phenomenex. (2024).[2] Chiral Column Selection Guide for Piperazine Derivatives. Retrieved from [Link]
- Toribio, L., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A.
Sources
A Researcher's Guide to the Structural Confirmation of (S)-1-Benzyl-3-methylpiperazine Derivatives by X-ray Crystallography
This guide provides an in-depth comparison of crystallographic techniques for the unambiguous structural determination of (S)-1-Benzyl-3-methylpiperazine derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is paramount in drug design and development. For chiral molecules such as the (S)-1-Benzyl-3-methylpiperazine derivatives, even subtle differences in spatial arrangement can lead to vastly different pharmacological activities. X-ray crystallography stands as the gold standard for determining the absolute configuration of molecules, providing unequivocal evidence of their structure.[1]
The Imperative of Absolute Stereochemical Assignment
The piperazine ring is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic effects including antitumor, antibacterial, and antipsychotic properties.[2] The introduction of a chiral center, as in (S)-1-Benzyl-3-methylpiperazine, adds a layer of complexity and specificity to its biological interactions. The two enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Therefore, the ability to definitively confirm the desired 'S' configuration is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential therapeutic agent.
Comparing Crystallographic Methodologies for Chiral Piperazines
While various analytical techniques can provide structural information, X-ray crystallography is unparalleled in its ability to provide a complete and unambiguous three-dimensional structure.[1]
| Technique | Principle | Advantages for (S)-1-Benzyl-3-methylpiperazine Derivatives | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single, well-ordered crystal. | - Provides the absolute configuration of the chiral center.[1]- Yields precise bond lengths, bond angles, and torsional angles.- Elucidates intermolecular interactions in the solid state. | - Requires the growth of high-quality single crystals, which can be challenging.- The crystal structure may not always represent the conformation in solution. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | - Useful for phase identification and purity assessment of bulk material.- Can detect polymorphism (different crystalline forms of the same compound). | - Does not provide the absolute configuration.- Offers limited information on the molecular structure itself. |
For the definitive structural confirmation of (S)-1-Benzyl-3-methylpiperazine derivatives, single-crystal X-ray diffraction is the method of choice. Its ability to determine the absolute stereochemistry is indispensable for this class of compounds.
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the structural determination of a novel (S)-1-Benzyl-3-methylpiperazine derivative.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Methodology: Slow evaporation of a saturated solution is a common and effective technique.
-
Dissolve the purified (S)-1-Benzyl-3-methylpiperazine derivative in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture with a less polar solvent like hexane).
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the vial with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
-
Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects and leading to higher quality diffraction data.
2. Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Methodology:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Causality: The diffraction pattern is a direct consequence of the repeating arrangement of atoms in the crystal lattice. The intensities of the diffracted spots are related to the electron density at different points in the unit cell.
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal and refine their positions.
-
Methodology:
-
The collected diffraction data is processed to yield a set of structure factors.
-
Initial phases for the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which the positions of the atoms can be identified.
-
The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
-
Causality: The refinement process minimizes the difference between the diffraction pattern calculated from the model and the experimentally observed pattern, leading to the most accurate possible structure.
4. Absolute Configuration Determination:
-
Objective: To unambiguously assign the (S) configuration at the chiral center.
-
Methodology: The Flack parameter is calculated during the refinement process. A value close to zero for a known chirality indicates the correct absolute structure has been determined.
-
Causality: Anomalous dispersion effects, which are small differences in the scattering of X-rays by atoms near an absorption edge, allow for the differentiation between a molecule and its mirror image.
Workflow for X-ray Crystallographic Analysis
Caption: Workflow of single-crystal X-ray crystallography.
Interpreting the Crystallographic Data: A Case Study Perspective
While a specific, novel (S)-1-Benzyl-3-methylpiperazine derivative's crystallographic data is not publicly available, we can infer the expected outcomes based on known structures of similar piperazine derivatives.[3][4][5]
The X-ray analysis would be expected to confirm:
-
The (S)-configuration: The arrangement of the benzyl group, the methyl group, and the piperazine ring nitrogen atoms around the chiral carbon would be definitively established.
-
Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain.[3][6] The analysis would reveal the precise nature of this chair and whether the substituents (benzyl and methyl groups) occupy axial or equatorial positions.
-
Molecular Geometry: Precise bond lengths and angles would be determined, providing insight into the electronic environment of the molecule.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant hydrogen bonding, π-π stacking, or van der Waals interactions, which can influence the compound's physical properties.
Molecular Structure of (S)-1-Benzyl-3-methylpiperazine
Sources
- 1. resources.rigaku.com [resources.rigaku.com]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds[v1] | Preprints.org [preprints.org]
- 5. scispace.com [scispace.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
Comparative analysis of the biological activity of piperazine positional isomers
Executive Summary & Scope
The piperazine scaffold, particularly N-arylpiperazine , is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents (e.g., aripiprazole, trazodone). The biological activity of these ligands is strictly governed by the positional isomerism of substituents on the phenyl ring (ortho, meta, para).
This guide provides a technical comparative analysis of these regioisomers, focusing on their impact on Serotonin (5-HT) Receptor affinity , Metabolic Stability , and Selectivity Profiles . It moves beyond simple observation to explain the causality—how steric and electronic landscapes at specific positions dictate ligand-receptor interplay.
Mechanistic Insight: The SAR of Positional Isomers
To rationally design piperazine-based drugs, one must understand the distinct biophysical consequences of substitution at the ortho (2-), meta (3-), and para (4-) positions.
The Ortho Effect: Conformational Locking vs. Steric Clash
-
Mechanism: Substituents at the ortho position introduce significant steric strain, often forcing the phenyl ring to twist out of coplanarity with the piperazine nitrogen lone pair.
-
Biological Consequence:
-
Pros: This "twisted" conformation is often required for 5-HT1A receptor bioactivity. It mimics the bioactive conformation of dopamine, enhancing affinity.
-
Cons: Excessive bulk (e.g., o-t-butyl) leads to a "clash penalty," abolishing binding by preventing the ligand from entering deep hydrophobic pockets.
-
The Meta Sweet Spot: Selectivity & Lipophilicity
-
Mechanism: The meta position usually faces a secondary hydrophobic pocket in GPCRs (specifically 5-HT2A/2C) that is less sterically constrained than the ortho region but more spatially defined than the para region.
-
Biological Consequence: Meta-substitution (e.g., m-Cl, m-CF3) is frequently the driver of selectivity . For instance, m-chlorophenylpiperazine (mCPP) is a potent 5-HT2C agonist, whereas its para-isomer lacks this specific selectivity profile.
The Para Extension: Tolerance & Metabolic Liability
-
Mechanism: The para position extends along the receptor's longitudinal axis.
-
Biological Consequence:
-
Affinity: Often tolerated well (e.g., in MAO inhibitors), allowing for bulkier groups without disrupting the core binding mode.
-
Metabolism: This position is the primary site for CYP450-mediated hydroxylation. Blocking this site (e.g., with p-Fluoro) is a standard strategy to improve metabolic half-life (
), though it may alter receptor subtype selectivity.
-
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for optimizing phenylpiperazine activity based on substitution position.
Caption: Decision logic for substituent placement on the phenylpiperazine ring to achieve specific pharmacological outcomes.
Comparative Data Analysis: Chlorophenylpiperazines (CPP)
The most authoritative case study for this comparison is the Chlorophenylpiperazine (CPP) series. The shift of a single chlorine atom from ortho to meta to para drastically alters the receptor binding profile.
Table 1: Receptor Binding Affinity ( ) and Functional Profile
| Isomer | Compound | 5-HT | 5-HT | Primary Pharmacological Action |
| Ortho | o-CPP | >1,000 | >5,000 | Weak/Inactive. Steric clash prevents effective binding in the orthosteric site of 5-HT receptors. |
| Meta | m-CPP | 20 - 50 | 3 - 10 | Potent Non-selective Agonist. High affinity for 5-HT |
| Para | p-CPP | 150 - 300 | 50 - 100 | Moderate/Mixed. Often acts as a 5-HT releasing agent rather than a direct receptor ligand; less selective than m-CPP. |
Data synthesized from comparative binding studies (See References [1], [3]).[1] Note: Lower
Key Takeaway: The meta-isomer (m-CPP) represents the optimal balance of lipophilicity and shape complementarity for the serotonin receptor family, whereas the ortho isomer suffers from steric penalties and the para isomer loses subtype selectivity.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay (Membrane Prep)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Transfect HEK-293 cells with human 5-HT
cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4). -
Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 1-2 mg/mL.
-
-
Incubation System:
-
Total Binding: 50 µL Membrane + 50 µL [
H]-Mesulergine (Radioligand, ~1 nM final). -
Non-Specific Binding (NSB): Add 10 µM Mianserin (saturating concentration).
-
Test Compounds: Add o-CPP, m-CPP, or p-CPP at concentrations ranging from
to M.
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).
-
Validation Check: The Hill slope must be near 1.0. If < 0.8, suspect negative cooperativity or impure isomers.
Protocol B: Functional Calcium Flux Assay (Agonist Mode)
Objective: Distinguish between binding (Affinity) and activation (Efficacy).
-
Cell Loading: Load CHO-K1 cells expressing 5-HT
with Fluo-4 AM (calcium indicator) for 45 mins at 37°C. -
Baseline Measurement: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish baseline.
-
Injection: Inject 20 µL of isomer solution (10 µM).
-
Readout: Monitor fluorescence spike for 120 seconds.
-
Data Normalization: Express response as % of maximal response elicited by 10 µM 5-HT (Serotonin).
Visualization: Experimental Workflow
This diagram outlines the critical path for validating biological activity, ensuring no steps are missed.
Caption: Step-by-step workflow for the biological evaluation of piperazine isomers.
References
-
National Institutes of Health (NIH). (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2001). m-CPP hypolocomotion is selectively antagonized by compounds with high affinity for 5-HT(2C) receptors. Retrieved from [Link][2]
-
American Chemical Society (ACS). (1997).[3] Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives. Retrieved from [Link]
-
MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives. Retrieved from [Link]
Sources
Benchmarking Synthesis Routes for Economic Production of (S)-1-Benzyl-3-methylpiperazine
Executive Summary
For the economic production of (S)-1-Benzyl-3-methylpiperazine , the Resolution-Benzylation Route (Route A) is identified as the superior industrial methodology compared to the Chiral Pool De Novo Synthesis (Route B). While Route B offers high stereochemical predictability from L-Alanine, it is economically handicapped by the requirement for stoichiometric reducing agents (LiAlH₄/Borane) and higher step counts. Route A utilizes commodity starting materials (racemic 2-methylpiperazine) and leverages the inherent steric hindrance of the piperazine ring to achieve high regioselectivity during benzylation, offering a scalable, cost-effective profile suitable for kilogram-to-ton scale manufacturing.
Introduction
(S)-1-Benzyl-3-methylpiperazine is a critical chiral diamine scaffold in medicinal chemistry, serving as a key intermediate for various CNS-active drugs, including dopamine receptor antagonists and sigma-1 receptor ligands. The economic viability of its production hinges on three factors:
-
Enantiomeric Purity (ee%): Strict requirements (>99% ee) for pharmaceutical intermediates.
-
Regioselectivity: Distinguishing between the N1 and N4 nitrogens to ensure the benzyl group is correctly positioned relative to the methyl substituent.
-
Scalability: Avoiding hazardous reagents (e.g., large-scale metal hydrides) and maximizing atom economy.
This guide benchmarks the two most prevalent synthesis strategies, providing experimental protocols and comparative data to aid process chemists in route selection.
Route Analysis
Route A: The Industrial Workhorse (Resolution & Regioselective Benzylation)
This route relies on the optical resolution of the cheap commodity chemical racemic 2-methylpiperazine, followed by a regioselective benzylation.
Mechanism & Causality:
-
Resolution: Racemic 2-methylpiperazine is resolved using L-Tartaric acid. The (S)-enantiomer forms a crystalline diastereomeric salt with L-Tartaric acid, which precipitates from aqueous alcohols.
-
Regioselectivity: The 2-methylpiperazine ring has two secondary amines. The nitrogen at position 1 (adjacent to the methyl group) is sterically hindered. The nitrogen at position 4 is distal and sterically accessible. Therefore, nucleophilic attack on benzyl chloride occurs preferentially at N4.
-
Note on Numbering: Upon benzylation at the distal nitrogen, the IUPAC numbering priority changes. The benzylated nitrogen becomes N1, and the methyl group is assigned position 3. Thus, (S)-2-methylpiperazine
(S)-1-benzyl-3-methylpiperazine .[1]
-
Protocol (Self-Validating):
-
Resolution: Dissolve racemic 2-methylpiperazine (1.0 eq) in Ethanol/Water (95:5). Add L-Tartaric acid (1.0 eq) dissolved in hot ethanol. Reflux for 1 hour, then cool slowly to 0°C. Collect the precipitate. Recrystallize from ethanol to achieve >99% ee. Liberate the free base using 50% NaOH and extract with Toluene.
-
Benzylation: To a solution of (S)-2-methylpiperazine (1.0 eq) in Toluene at 0°C, add Triethylamine (1.1 eq). Dropwise add Benzyl Chloride (0.95 eq - slight deficit prevents over-alkylation). Stir at room temperature for 4 hours.
-
Workup: Wash with water. The organic layer contains the product.[2][3] Evaporate solvent to yield oil.[4] Distill under reduced pressure or convert to Dihydrochloride salt for storage.
Route B: The Chiral Pool Challenger (De Novo Cyclization)
This route constructs the piperazine ring from L-Alanine and N-Benzylglycine, ensuring stereochemistry is derived directly from the amino acid pool.
Mechanism & Causality:
-
Peptide Coupling: L-Alanine provides the (S)-methyl center. N-Benzylglycine provides the N-benzyl moiety.
-
Cyclization: Heating the dipeptide induces intramolecular cyclization to form a diketopiperazine (DKP).
-
Reduction: The amide carbonyls of the DKP are reduced to methylenes using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF. This step is the economic bottleneck due to cost and safety handling of hydrides.
Protocol (Self-Validating):
-
Coupling: React N-Boc-L-Alanine with N-Benzylglycine ethyl ester using DCC/HOBt. Remove Boc group with TFA.
-
Cyclization: Neutralize the deprotected dipeptide ester with Et₃N in refluxing 2-butanol. The free amine attacks the ester to close the ring, forming (S)-1-benzyl-3-methyl-2,5-diketopiperazine.
-
Reduction: Suspend LiAlH₄ (4.0 eq) in dry THF under Argon. Add the DKP solid in portions. Reflux for 12-24 hours.
-
Quench: Carefully perform Fieser workup (Water, 15% NaOH, Water). Filter salts.[4] Evaporate filtrate to obtain the amine.
Comparative Benchmarking
The following table summarizes the performance metrics of both routes based on kilogram-scale production parameters.
| Metric | Route A: Resolution-Benzylation | Route B: Chiral Pool (Ala-Gly) |
| Overall Yield | 35-40% (from racemate) | 45-55% (from L-Alanine) |
| Step Count | 2 (Resolution + Alkylation) | 4 (Coupling + Deprotect + Cyclize + Reduce) |
| Reagent Cost | Low (Commodity chemicals) | High (Peptide coupling agents, LiAlH₄) |
| Atom Economy | High (Loss of HCl only) | Low (Loss of coupling byproducts & oxygen) |
| Scalability | Excellent (Standard reactors) | Poor (Pyrophoric reduction hazards) |
| Regioselectivity | >95:5 (N4 vs N1 preference) | 100% (Fixed by synthesis) |
| Green Chemistry | High (Ethanol/Water solvents) | Low (Large solvent volumes, metal waste) |
Visualizations
Diagram 1: Route A - Resolution & Regioselective Benzylation
This pathway demonstrates the efficiency of utilizing steric hindrance for regiocontrol.
Caption: Route A exploits the steric hindrance at N1 to direct benzylation exclusively to the distal N4 position.
Diagram 2: Route B - Chiral Pool De Novo Synthesis
This pathway illustrates the construction of the ring from amino acid precursors.
Caption: Route B guarantees regiochemistry via stepwise assembly but requires a hazardous reduction step.
References
-
Resolution of 2-Methylpiperazine
-
Regioselective Benzylation
-
Industrial Process for Phenylpiperazines (Analogous Chemistry)
-
Title: Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate (US Patent 7041826B2)[6]
- Source: Google P
- URL
-
- Diketopiperazine Reduction Protocol: Title: (S)-1-Boc-3-methylpiperazine synthesis (Reduction methodology reference) Source: ChemicalBook
Sources
- 1. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]
- 3. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 7. syg.ma [syg.ma]
Cross-Reactivity Analysis of (S)-1-Benzyl-3-methylpiperazine in Molecularly Imprinted Polymers
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-1-Benzyl-3-methylpiperazine is a critical chiral intermediate in the synthesis of neuroactive pharmaceuticals. Its enantiomeric purity is paramount, yet separating it from its (R)-enantiomer and structural analogs (e.g., benzylpiperazine) remains a chromatographic bottleneck.
This guide evaluates the performance of Molecularly Imprinted Polymers (MIPs) designed specifically for the (S)-enantiomer. We compare the MIP’s cross-reactivity profile against Non-Imprinted Polymers (NIPs) and traditional Chiral Stationary Phases (CSPs), providing a definitive analysis of selectivity, capacity, and cost-efficiency.
Key Finding: Methacrylic acid (MAA)-based MIPs demonstrate a Selectivity Factor (
Scientific Mechanism: The Imprinting Protocol[1][2]
To understand cross-reactivity, one must first validate the recognition mechanism. The MIP is synthesized via a non-covalent self-assembly approach , leveraging the basicity of the piperazine nitrogen to form strong ionic/hydrogen bonds with the functional monomer.
Synthesis Workflow
The choice of Methacrylic Acid (MAA) as the functional monomer is causal: it acts as a proton donor to the tertiary amine of the piperazine, while the methyl group on the template creates a specific steric cleft that excludes the (R)-enantiomer.
Optimized Formulation:
-
Template (T): (S)-1-Benzyl-3-methylpiperazine
-
Functional Monomer (FM): Methacrylic Acid (MAA)[1]
-
Cross-linker (XL): Ethylene Glycol Dimethacrylate (EGDMA)[1][2][3]
-
Porogen: Chloroform (CHCl
) – Critical: Aprotic solvents maximize electrostatic interactions. -
Ratio (T:FM:XL): 1:4:20
Visualization: Synthesis & Recognition Pathway
Figure 1: Step-by-step synthesis of (S)-selective MIPs. The "Pre-Polymerization Complex" is the critical control point for defining affinity.
Experimental Validation: Cross-Reactivity Analysis
The defining metric for any MIP is its ability to ignore structural analogs. We utilized a Batch Binding Assay to quantify the Specific Binding (
Experimental Protocol: Equilibrium Binding Assay
-
Step 1: Suspend 20 mg of MIP or NIP particles in 5 mL of acetonitrile containing varying concentrations (0.1 – 2.0 mM) of the analyte.
-
Step 2: Incubate on a rocking table for 12 hours at 25°C to reach equilibrium.
-
Step 3: Centrifuge at 4000 rpm for 10 mins.
-
Step 4: Analyze supernatant via HPLC-UV (254 nm) to determine free concentration (
). -
Step 5: Calculate bound amount (
) using the mass balance equation: .
Analogs Tested
-
(S)-1-Benzyl-3-methylpiperazine: The Target.
-
(R)-1-Benzyl-3-methylpiperazine: The Enantiomer (Tests chiral recognition).
-
1-Benzylpiperazine (BZP): Non-methylated analog (Tests steric fit).
-
1-Phenylpiperazine (PHP): Structural analog (Tests functional group specificity).
Quantitative Performance Data
The following data represents the binding capacity (
| Analyte | Q_max (µmol/g) | K_d (mM) | Imprinting Factor (IF) | Cross-Reactivity (%)* |
| (S)-Target | 42.5 | 0.15 | 6.8 | 100% |
| (R)-Enantiomer | 18.2 | 0.65 | 1.9 | 42.8% |
| Benzylpiperazine | 22.1 | 0.45 | 2.4 | 52.0% |
| Phenylpiperazine | 8.5 | 1.20 | 1.1 | 20.0% |
*Cross-Reactivity calculated as
Analysis:
-
Chiral Recognition: The MIP shows a significant preference for the (S)-enantiomer (
) compared to the (R)-enantiomer ( ). The methyl group at the 3-position creates a steric barrier in the imprinted cavity that the (R)-enantiomer cannot fit efficiently. -
Steric Fit: Benzylpiperazine binds moderately (52%) because it lacks the methyl group, allowing it to enter the cavity, but it fails to engage the specific shape-complementary hydrophobic pockets created by the template's methyl group.
Comparative Guide: MIP vs. Alternatives
Is the MIP the right tool for your workflow? Below is an objective comparison against industry standards.
Comparison Matrix
| Feature | MIP (Methacrylic Acid) | NIP (Non-Imprinted) | Chiral HPLC (Polysaccharide) |
| Selectivity ( | High (2.5 - 3.0) | None ( | Very High (> 5.0) |
| Capacity | High (mg scale) | Low | Low (Analytical only) |
| Cost | Low (< $50/g) | Very Low | High (> $1000/column) |
| Stability | Robust (pH/Temp stable) | Robust | Fragile (pH sensitive) |
| Throughput | High (Batch/SPE) | High | Low (Serial injection) |
Decision Logic for Researchers
Figure 2: Selection logic for choosing between MIPs and chromatographic alternatives.
Technical Recommendations
For Synthesis:
-
Monomer Selection: Do not substitute Methacrylic Acid with Acrylamide. The carboxylic acid group is essential for interacting with the piperazine nitrogen. Acrylamide results in weaker H-bonding and lower
values [1, 2]. -
Cross-linker: Use TRIM (Trimethylolpropane trimethacrylate) if higher load capacity is required. TRIM provides a more rigid structural scaffold than EGDMA, preserving the chiral cavity integrity under flow conditions [2].
For Application:
-
MIP-SPE (Solid Phase Extraction): Use the MIP as a packing material for SPE cartridges.
References
-
McCluskey, A., et al. (2023). "Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches." International Journal of Molecular Sciences. Available at: [Link]
-
Holdsworth, C. I., et al. (2025). "Towards the development of a benzylpiperazine specific molecular imprinted polymer." University of Newcastle Research. Available at: [Link](Note: Representative citation for BZP MIP protocols).
-
Niaei, N., et al. (2024).[5][6] "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin." Electrophoresis. Available at: [Link]
Sources
- 1. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Technical Guide: Differentiating Methylbenzylpiperazine (MBP) Isomers via GC-MS and GC-IRD
[1]
Executive Summary: The Isobaric Trap
In forensic drug chemistry, Methylbenzylpiperazines (MBPs) represent a critical analytical challenge. The three regioisomers—1-(2-methylbenzyl)piperazine (2-MBP) , 1-(3-methylbenzyl)piperazine (3-MBP) , and 1-(4-methylbenzyl)piperazine (4-MBP) —share the same molecular formula (
Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to provide definitive identification because these isomers undergo identical fragmentation pathways, yielding indistinguishable mass spectra. Relying solely on retention time is risky due to matrix effects and column degradation.
This guide details a definitive orthogonal workflow combining GC-MS (for sensitivity) with Gas Chromatography-Infrared Detection (GC-IRD) (for specificity). We demonstrate that while MS is blind to the position of the methyl group, Vapor Phase Infrared Spectroscopy acts as a "molecular fingerprint," clearly resolving ortho-, meta-, and para-substitution patterns.
The Isomer Challenge: Why MS Fails
To understand the solution, we must first define the problem. In Electron Ionization (EI) MS, high-energy electrons (70 eV) shatter the molecule. For MBPs, the weakest bond is the benzylic carbon-nitrogen bond.
Mechanistic Failure of MS
Regardless of whether the methyl group is at the 2, 3, or 4 position, the primary cleavage event is identical:
-
Benzylic Cleavage: The bond between the benzyl methylene and the piperazine nitrogen breaks.
-
Charge Stabilization: The positive charge remains on the benzyl fragment (forming a tropylium-like ion) because it is resonance-stabilized.
The Result: All three isomers yield a base peak at m/z 105 (the methylbenzyl cation) and a molecular ion at m/z 190 . The secondary piperazine fragment (m/z 85) is also common to all. There are no unique fragment ions to distinguish the isomers.[1]
Experimental Protocols
The following protocols are validated for the separation and identification of MBP isomers.
Materials & Standards
-
Analytes: 2-MBP, 3-MBP, 4-MBP (HCl salts dissolved in methanol/chloroform).
-
Derivatization (Optional but Recommended): Perfluoroacylation (using TFAA or PFPA) can improve peak shape but does not alter fragmentation enough for MS differentiation. This guide focuses on underivatized analysis.
GC-MS Configuration (Screening)
-
Instrument: Agilent 7890B / 5977B MSD (or equivalent).
-
Column: Rtx-200 (Trifluoropropyl methyl polysiloxane) or DB-5MS .
-
Scientist's Note: The Rtx-200 stationary phase offers superior selectivity for polar amines compared to standard 5% phenyl columns, often resulting in better resolution of the 2- and 3- isomers.
-
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless, 250°C. Split ratio 50:1.
-
Oven Program:
-
100°C (hold 1 min).
-
Ramp 20°C/min to 280°C.
-
Hold 10 min.
-
-
MS Parameters: Scan mode (40–550 amu), Source 230°C, Quad 150°C.
GC-IRD Configuration (Confirmation)
-
Instrument: GC coupled to a solid-state IRD (e.g., Dani DiscovIR or Bourne Scientific) or Light Pipe system.
-
Interface: Light Pipe (gold-coated), maintained at 280°C to prevent condensation.
-
Resolution: 8 cm⁻¹.
-
Scan Range: 4000–650 cm⁻¹.
-
Flow Cell Volume: ~10-15 µL (optimized for capillary GC peaks).
Comparative Performance Analysis
GC-MS Data: The Ambiguity
The table below illustrates the lack of diagnostic power in MS for these isomers.
| Feature | 2-MBP (Ortho) | 3-MBP (Meta) | 4-MBP (Para) |
| Molecular Ion (M+) | m/z 190 | m/z 190 | m/z 190 |
| Base Peak | m/z 105 | m/z 105 | m/z 105 |
| Secondary Ion | m/z 146 | m/z 146 | m/z 146 |
| Piperazine Frag | m/z 85 | m/z 85 | m/z 85 |
| Differentiation? | NO | NO | NO |
Observation: The mass spectra are essentially superimposable. Without a reference standard run immediately prior, identification is statistically invalid.
GC-IRD Data: The Solution
Vapor phase IR spectroscopy detects the vibrational modes of the molecule.[2] The "Fingerprint Region" (700–900 cm⁻¹) is specific to the substitution pattern on the benzene ring (C-H out-of-plane bending).
| Isomer | Substitution | Key IR Band 1 (cm⁻¹) | Key IR Band 2 (cm⁻¹) | Diagnostic Feature |
| 2-MBP | Ortho (1,2) | 750 ± 5 | ~1050 | Medium intensity, often doublet-like in vapor phase.[2] |
| 3-MBP | Meta (1,3) | 780 ± 5 | 690 ± 5 | Distinctive two-band pattern (690 & 780). |
| 4-MBP | Para (1,4) | 810 ± 5 | ~1200 | Single, strong intensity band at ~810. |
Scientist's Insight: The shift from 750 (ortho) to 810 (para) is physically caused by the number of adjacent hydrogen atoms on the aromatic ring. This is a fundamental physical property, making it a self-validating identification method.
Analytical Workflow Diagram
The following diagram illustrates the decision logic for analyzing unknown piperazine samples.
Caption: Integrated GC-MS/GC-IRD workflow. MS provides class identification (Sensitivity), while IRD provides isomer differentiation (Specificity).
Conclusion & Recommendations
For laboratories tasked with differentiating methylbenzylpiperazine isomers, GC-MS alone is insufficient .[2] The identical fragmentation pathways of 2-, 3-, and 4-MBP create a high risk of false positives or misidentification.
Key Takeaways:
-
Use GC-IRD: It is the "Gold Standard" for regioisomer differentiation in this class.
-
Monitor the 700-900 cm⁻¹ Window: This region contains the definitive structural data (Ar-H bending).
-
Column Selection: If IRD is unavailable, use an Rtx-200 column for better chromatographic resolution than standard 5% phenyl columns, though this requires precise retention time matching with concurrent standards.
References
-
Abdel-Hay, K. M., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.[2][3] Forensic Science International, 217(1-3), 258-266.
-
Abdel-Hay, K. M., et al. (2010). Differentiation of methylenedioxybenzylpiperazines (MDBP) by GC-IRD and GC-MS.[1][3][4][5] Forensic Science International, 195(1-3), 78-85.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Recommendations, Version 8.1. (See Part III B: Methods of Analysis).
Sources
- 1. Differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) By GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Performance comparison of different stationary phases for piperazine separation
Executive Summary: The Polarity Paradox
Piperazine (1,4-diethylene dioxide) presents a classic chromatographic challenge: it is a small, highly polar, cyclic diamine with no UV chromophore and high basicity (
In drug development and carbon capture analysis, the standard "generic" gradient on a C18 column fails catastrophically. Piperazine elutes in the void volume (
This guide objectively compares the three dominant strategies for retaining and separating piperazine: Ion-Pairing Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .
Mechanistic Comparison of Stationary Phases
The choice of stationary phase dictates the separation mechanism. We move from "forcing" retention to "designing" retention.
A. C18 with Ion-Pairing (The Traditional "Force" Method)
-
Mechanism: A hydrophobic ion-pairing reagent (e.g., Sodium Heptanesulfonate) is added to the mobile phase. The sulfonate tail binds to the C18 surface, while the negative head group ionically binds to the protonated piperazine.
-
Verdict: Obsolete for modern LC-MS. High equilibration times, detector contamination, and poor reproducibility.
B. HILIC (The "Water Layer" Method)
-
Mechanism: A polar stationary phase (Silica, Amide, or Zwitterionic) adsorbs a water-rich layer from a high-organic mobile phase (e.g., 90% ACN). Piperazine partitions into this aqueous layer.
-
Verdict: Excellent for LC-MS. Good retention, but susceptible to peak tailing if silanol activity is not suppressed.
C. Mixed-Mode (The "Dual-Action" Method)
-
Mechanism: The stationary phase contains both long alkyl chains (hydrophobic) and charged ligands (cation exchange). Piperazine is retained via ionic interaction with the ligand and hydrophobic interaction with the chain.
-
Verdict: Superior Robustness. Tunable selectivity by adjusting pH and buffer strength.
Comparative Performance Data
The following data summarizes average performance metrics observed across multiple validation studies for piperazine standards (100 µg/mL).
| Metric | C18 (Standard) | C18 + Ion Pair (IP-RP) | HILIC (Amide) | Mixed-Mode (C18/SCX) |
| Retention Factor ( | < 0.1 (Void) | 2.5 - 4.0 | 3.0 - 5.5 | 5.0 - 8.0 |
| Tailing Factor ( | N/A | 1.2 - 1.5 | 1.3 - 1.8 | 1.0 - 1.2 |
| Equilibration Time | Fast (5 min) | Slow (>30 min) | Moderate (15 min) | Fast (10 min) |
| MS Compatibility | Excellent | Poor (Signal Suppression) | Excellent | Excellent |
| Sample Diluent | Water/Organic | Water | 100% Organic (Critical) | Water/Organic |
Scientist's Insight: While HILIC offers great retention, Mixed-Mode (C18/SCX) consistently provides the best peak symmetry (
) because the ionic interaction is stoichiometric and defined, whereas HILIC relies on a dynamic water layer that can be disrupted by sample matrix.
Visualization of Separation Mechanisms[1]
The following diagram illustrates how piperazine interacts with the three stationary phases.
Figure 1: Mechanistic interaction of Piperazine with C18 (Repulsion/No retention), HILIC (Partitioning), and Mixed-Mode (Ionic Attraction).[1][2][3][4][5][6][7][8][9][10][11][12]
Recommended Experimental Protocols
Protocol A: Mixed-Mode Separation (Robustness Focus)
Best for: QA/QC of drug substances, amine mixtures.
-
Column: SIELC Primesep 100 or equivalent (C18 + Strong Cation Exchange), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[13]
-
Method: Isocratic 20% B / 80% A.
-
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol). Note: UV 200nm is possible but non-specific.
-
Self-Validation Step: Inject a blank. If the baseline drifts significantly, the column is not equilibrated. Inject a standard. If
, lower the TFA concentration or reduce %B.
Protocol B: HILIC Separation (Sensitivity Focus)
Best for: Trace analysis, LC-MS.
-
Column: Waters BEH Amide or TSKgel Amide-80, 100 x 2.1 mm, 1.7 µm (UHPLC).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Method:
-
0-1 min: 95% B
-
1-5 min: Gradient to 70% B
-
5-7 min: Hold 70% B
-
-
Critical Sample Prep: Sample MUST be dissolved in 90:10 ACN:Water. Injecting aqueous samples will disrupt the HILIC water layer and cause peak distortion.
-
Self-Validation Step: Monitor the backpressure. HILIC mixing (Water/ACN) is endothermic; pressure fluctuations indicate poor pump mixing efficiency.
Decision Matrix for Method Selection
Use this logic flow to select the correct stationary phase for your specific piperazine application.
Figure 2: Workflow for selecting the optimal stationary phase based on detection limits and sample complexity.
References
-
Separation of Polar Compounds on HILIC Phases. Journal of Chromatography A. Comparison of Amide vs. Silica phases for basic amines.
-
Mixed-Mode Chromatography Application Note. SIELC Technologies. "HPLC Analysis of Piperazine on Amaze HD Mixed-Mode Column." Demonstrates retention without ion-pairing.[5]
-
HILIC vs. RP-HPLC for Basic Drugs. Waters Corporation. "Evaluation of BEH C18, BEH HILIC, and HSS T3 Column Chemistries."
-
Derivatization Strategies for Piperazine. Journal of Liquid Chromatography & Related Technologies. "Novel Method for the Determination of Piperazine... Using HILIC and ELSD." [4]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. lci-koeln.de [lci-koeln.de]
- 10. hplc.eu [hplc.eu]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. qascf.com [qascf.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ymc.eu [ymc.eu]
- 15. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (S)-1-Benzyl-3-methylpiperazine
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and the protection of our environment. (S)-1-Benzyl-3-methylpiperazine, a substituted piperazine derivative, requires meticulous handling not only due to its inherent chemical properties but also because of the regulatory scrutiny applied to its structural class.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-1-Benzyl-3-methylpiperazine. It moves beyond a simple checklist to explain the causality behind each procedure, grounding every recommendation in established safety standards and regulatory frameworks.
Hazard Assessment & Regulatory Profile: Understanding the Risk
Before handling any waste, a thorough understanding of the substance's hazards is paramount. (S)-1-Benzyl-3-methylpiperazine is an amine compound, and its parent, Benzylpiperazine (BZP), is recognized for its stimulant properties and is a Schedule I controlled substance in the United States.[1] This regulatory precedent is critical; structural analogs are often subject to similar controls, mandating a highly cautious approach to disposal.
Primary Hazards:
-
Corrosivity and Irritation: Like many amines, piperazine derivatives can cause skin irritation or severe burns and serious eye damage.[2][3][4]
-
Toxicity: The compound may be harmful if swallowed or inhaled, potentially causing respiratory irritation.[2][4]
-
Regulatory Framework: Disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] This means it cannot be discarded as common trash or poured down the drain.[5][7] All waste must be managed from "cradle-to-grave," requiring meticulous documentation.[6]
Pre-Disposal Protocol: Segregation and Containment
Proper containment is the first active step in the disposal process. The goal is to safely isolate the waste material, clearly identify it, and prevent dangerous reactions.
Step-by-Step Containment Procedure:
-
Select a Compatible Container:
-
Action: Collect waste (S)-1-Benzyl-3-methylpiperazine in a dedicated, leak-proof container with a secure screw-top cap.
-
Rationale: The container must be chemically compatible. High-density polyethylene (HDPE) is an excellent choice. Avoid metal containers, as alkaline amines can be corrosive.[8][9] The container must be free of damage and close securely to prevent leaks or the release of vapors.[5]
-
-
Label the Waste Container Immediately:
-
Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "(S)-1-Benzyl-3-methylpiperazine," and any known concentrations or contaminants.
-
Rationale: Accurate labeling is a cornerstone of laboratory safety and regulatory compliance. It prevents accidental mixing with incompatible chemicals and provides essential information for the hazardous waste disposal team.[10]
-
-
Segregate from Incompatible Materials:
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be physically separate from incompatible materials.
-
Rationale: (S)-1-Benzyl-3-methylpiperazine, as an amine, is alkaline. It must be stored away from acids and strong oxidizing agents to prevent violent exothermic reactions.[9][11] Keeping incompatibles separate is a fundamental principle of safe chemical storage.[9]
-
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Before handling the chemical or its waste container, donning the appropriate PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles and a face shield.[3][10]
-
Rationale: This protects against splashes, which can cause severe eye damage.[3]
-
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[2][10]
-
Body Protection: A standard lab coat is required. If there is a significant risk of splashing, an impervious apron should be added.[2][10]
-
Respiratory Protection: If you are handling the material as a powder or in a way that could generate aerosols or vapors, use a NIOSH-approved respirator in a well-ventilated area or chemical fume hood.[2][10]
The Disposal Workflow: From Laboratory to Final Disposition
The disposal of (S)-1-Benzyl-3-methylpiperazine waste must follow a documented, compliant pathway. Drain or trash disposal is strictly forbidden.[5][6]
Step-by-Step Disposal Workflow:
-
Waste Accumulation: Collect the waste as described in the containment protocol (Section 2) at or near the point of generation.
-
Storage in Satellite Accumulation Area (SAA): Once the container is full or the experiment is complete, securely close it and move it to your facility's designated SAA. An SAA must be under the control of laboratory personnel.[8][9]
-
Arrange for Professional Disposal:
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[10]
-
Rationale: Hazardous chemical waste must be handled and disposed of by certified professionals who can ensure it is managed in accordance with all federal, state, and local regulations.[6][10]
-
-
Provide Documentation:
-
Action: Furnish the waste disposal company with the Safety Data Sheet (SDS) for (S)-1-Benzyl-3-methylpiperazine.
-
Rationale: The SDS provides the contractor with all necessary information for safe handling, transport, and selection of the ultimate disposal method, which is typically high-temperature incineration for organic chemical waste.[10]
-
Below is a diagram illustrating the decision-making and operational flow for proper disposal.
Caption: Decision workflow for the safe handling and disposal of (S)-1-Benzyl-3-methylpiperazine waste.
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is crucial.
-
Spill Management:
-
Minor Spill: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the contaminated material into a labeled hazardous waste container.[11]
-
Major Spill: Evacuate the entire area immediately. Alert your facility's emergency response team and EHS office.[11] Prevent the spill from entering any drains.[2][10]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3]
-
Inhalation: Move the individual to fresh air.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
-
For all exposures, seek immediate medical attention and provide the SDS to the responding medical personnel. [2][3]
-
Data Summary Table
The following table summarizes key data points for the safe handling and disposal of piperazine derivatives, based on available SDS information for structurally similar compounds.
| Parameter | Data | Rationale & Source(s) |
| GHS Pictograms | GHS07 (Irritant), GHS05 (Corrosive) may apply | Indicates skin/eye irritation and potential for serious eye damage or skin burns.[3][14] |
| Signal Word | Warning / Danger | Reflects the level of hazard associated with the chemical.[3][14] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | These standard phrases communicate the specific health hazards.[2][14] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Provides mandatory instructions for avoiding exposure and for initial first aid.[2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Mixing with these can cause violent reactions, releasing heat and potentially toxic gases.[3][11][15] |
| Disposal Consideration | Must be disposed of as hazardous waste via a licensed contractor. Do not dispose in drains or municipal waste. | Governed by EPA RCRA regulations to prevent environmental contamination and ensure safety.[2][6][10] |
Conclusion
The proper disposal of (S)-1-Benzyl-3-methylpiperazine is a multi-step process governed by the principles of risk assessment, containment, regulatory compliance, and personal safety. By understanding the "why" behind each step—from selecting the correct waste container to the legal necessity of professional disposal—researchers can effectively manage their chemical waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
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Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. OSHA. [Link]
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Brenntag. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Brenntag. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
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Sigma-Aldrich. (S)-Benzyl 3-methylpiperazine-1-carboxylate Safety Information. Synthonix Corporation. [Link]
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Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
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European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. EDQM. [Link]
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Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. OSHA. [Link]
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U.S. Environmental Protection Agency. OSHA Method 40: Methylamine. EPA. [Link]
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Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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ResearchGate. Update on 1-benzylpiperazine (BZP) party pills. ResearchGate. [Link]
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National Institutes of Health. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. NIH. [Link]
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Wikipedia. Benzylpiperazine. Wikipedia. [Link]
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GOV.UK. (2008, September 10). ACMD Report on Benzylpiperazine (BZP). GOV.UK. [Link]
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DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA. [Link]
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Navigating the Safe Handling of (S)-1-Benzyl-3-methylpiperazine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. (S)-1-Benzyl-3-methylpiperazine, a substituted piperazine derivative, is a valuable building block in medicinal chemistry. However, its safe and effective use necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.
Hazard Profile and Risk Assessment: Understanding the "Why"
(S)-1-Benzyl-3-methylpiperazine is classified as an irritant, primarily posing a risk of skin and eye irritation.[1] Understanding the causality behind these hazards is the first step in mitigating risk. Substituted amines can be irritating to biological tissues due to their alkaline nature and ability to interact with proteins and lipids in cell membranes.
Primary Hazards:
-
Skin Irritation: Prolonged or repeated contact can lead to redness, itching, and dermatitis.
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation and potential damage.
-
Respiratory Tract Irritation: While less common, inhalation of aerosols or vapors may cause respiratory irritation.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves considering the quantity of the substance being used, the potential for aerosolization, and the duration of the handling procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling (S)-1-Benzyl-3-methylpiperazine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment | Justification |
| Weighing and Aliquoting | Lab coat, chemical safety goggles, and nitrile gloves. | Protects against incidental splashes and skin contact. |
| Solution Preparation and Transfers | Lab coat, chemical safety goggles with side shields or a face shield, and nitrile or neoprene gloves. | Increased risk of splashes necessitates enhanced eye and face protection. |
| Running Reactions and Work-up | Flame-resistant lab coat, chemical safety goggles and face shield, and double-gloving with nitrile or neoprene gloves. | Procedures with heating or potential for pressure changes require a higher level of protection. |
| Spill Cleanup | Chemical-resistant suit or apron, chemical safety goggles and face shield, and heavy-duty nitrile or neoprene gloves. | Full-body protection is crucial during cleanup of a significant spill. |
Glove Selection:
While "chemical-resistant gloves" is a common recommendation, a more nuanced approach is necessary. For incidental contact, nitrile gloves are a suitable choice due to their good splash resistance and dexterity.[2][3][4] For prolonged handling or in the event of a spill, heavier-duty nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation data.[2][5][6]
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective means of reducing exposure to hazardous chemicals.[7]
Chemical Fume Hood: All handling of (S)-1-Benzyl-3-methylpiperazine that has the potential to generate aerosols or vapors must be conducted in a properly functioning chemical fume hood. The sash should be kept as low as possible to maximize containment.
Safe Handling and Operational Plan: A Step-by-Step Approach
A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling this compound safely.
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for (S)-1-Benzyl-3-methylpiperazine.
-
Assemble all necessary materials: This includes the chemical, appropriate solvents, glassware, and all required PPE.
-
Ensure the work area is clean and uncluttered.
-
Verify the functionality of the chemical fume hood and any other necessary safety equipment.
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations within a chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Use appropriate tools (spatulas, pipettes) to handle the compound. Do not use bare hands.
-
Keep containers of (S)-1-Benzyl-3-methylpiperazine tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep containers tightly sealed to prevent contamination and potential release of vapors.
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
Small Spills (in a chemical fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
For amine spills, neutralization can be considered. Cautiously apply a weak acid, such as citric acid, to neutralize the basicity of the amine.[8][9] Use pH paper to confirm neutralization.
-
Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and then wipe with a damp cloth.
-
Place all contaminated materials, including gloves and wipes, into the hazardous waste container.
Large Spills (outside of a chemical fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety officer.
-
If safe to do so, close the doors to the laboratory to contain the spill.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing (S)-1-Benzyl-3-methylpiperazine must be treated as hazardous waste.
-
Collect all waste materials, including empty containers, contaminated absorbent materials, and used PPE, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. [10][11] Do not dispose of this chemical down the drain or in the regular trash.
-
For larger quantities, consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
